molecular formula C7H9NaO6S B046843 2-Formylbenzenesulfonic acid CAS No. 91-25-8

2-Formylbenzenesulfonic acid

Cat. No.: B046843
CAS No.: 91-25-8
M. Wt: 244.2 g/mol
InChI Key: SHHKMWMIKILKQW-UHFFFAOYSA-N
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Description

2-Formylbenzenesulfonic acid is a highly versatile and valuable bifunctional reagent for advanced organic synthesis and chemical research. This compound uniquely combines an aromatic aldehyde group with a strongly acidic sulfonic acid functionality on the same benzene ring, making it an exceptional building block for the construction of complex molecular architectures. Its primary research value lies in its application as a key precursor for synthesizing sulfonated derivatives of phthalocyanines, azo dyes, and other functional organic materials where the introduction of water-solubilizing sulfonate groups is critical. The formyl group serves as a highly reactive handle for numerous transformations, including condensation reactions to form Schiff bases, or as a starting point for the synthesis of various heterocyclic compounds. Researchers utilize this compound in the development of novel catalysts, metal-chelating agents, and fluorescent probes, where the sulfonic acid group can enhance aqueous solubility and modify electronic properties. Its mechanism of action in these applications stems from the synergistic interplay between the electrophilic aldehyde center and the ionizable sulfonic acid group, which can act as an anchoring point or a directing group in metal-catalyzed reactions. This reagent is particularly valued in materials science for creating dyes with improved properties and in medicinal chemistry for designing enzyme inhibitors that mimic transition states.

Properties

IUPAC Name

2-formylbenzenesulfonic acid
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InChI

InChI=1S/C7H6O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHKMWMIKILKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046983
Record name 2-Formylbenzenesulfonic acid
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Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91-25-8
Record name 2-Formylbenzenesulfonic acid
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Record name 2-Formylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-formyl-
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Record name 2-Formylbenzenesulfonic acid
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Record name Sodium 2-formylbenzenesulphonate dihydrate
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Record name 2-FORMYLBENZENESULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-formylbenzenesulfonic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structure, physical and chemical properties, reactivity, and key experimental protocols, with a focus on data-driven insights and practical applications.

Core Chemical Properties

This compound, also known as o-sulfobenzaldehyde, is an aromatic organic compound featuring both a formyl (-CHO) and a sulfonic acid (-SO₃H) functional group attached to a benzene (B151609) ring at ortho positions.[1] This dual functionality imparts a unique combination of reactivity and physical properties, making it a versatile intermediate in chemical synthesis.[2] The presence of the strongly acidic sulfonic acid group significantly influences its solubility and reactivity.[1][3]

Physical Properties

This compound is typically a white to light yellow solid at room temperature and is often handled as a crystalline material.[1][2] It is soluble in water, a characteristic attributed to the polar sulfonic acid group which can engage in hydrogen bonding.[2] It also exhibits solubility in polar organic solvents like ethanol (B145695) and methanol.[2] Much of the available quantitative data pertains to its sodium salt, which is a white to beige crystalline powder.[4]

Table 1: Physical and Chemical Properties of this compound and its Sodium Salt

PropertyThis compoundThis compound Sodium Salt
Molecular Formula C₇H₆O₄S[1][5]C₇H₅NaO₄S[6]
Molecular Weight 186.19 g/mol [2][5]208.17 g/mol [6]
Appearance White to light yellow solid[1]White to beige crystalline powder[4]
Melting Point 110 °C (often cited, may be for a hydrate)[2]>300 °C[7]
Boiling Point 256 °C (predicted)[2]Decomposes
Density 1.475 g/cm³[2]~1.5 g/cm³ (predicted for the free acid)
Solubility in Water Soluble[2]Freely soluble[7]
Acidity (pKa) Strongly acidic (specific value not readily available)-
CAS Number 91-25-8[1][5]1008-72-6[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives. While detailed spectra for the free acid are not widely published, data for its more common sodium salt are available.

  • ¹³C NMR: The ¹³C NMR spectrum of the sodium salt in DMSO-d₆ provides characteristic peaks for the aromatic carbons and the carbonyl carbon of the aldehyde group.

  • ¹H NMR: The ¹H NMR spectrum of the sodium salt shows distinct signals for the aromatic protons and the aldehyde proton.

  • IR Spectroscopy: The infrared spectrum reveals characteristic absorption bands for the S=O stretching of the sulfonate group, the C=O stretching of the aldehyde, and the aromatic C-H and C=C bonds.[8]

  • Mass Spectrometry: Mass spectral data for the free acid shows a precursor adduct of [M-H]⁻ at approximately 185 m/z in negative ion mode ESI-MS.[5]

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its two functional groups.

  • Acidity: The sulfonic acid group is strongly acidic, making the compound a proton donor in aqueous solutions and influencing the pH of reaction mixtures.[2]

  • Reactions of the Formyl Group: The aldehyde group is susceptible to nucleophilic attack and participates in a variety of reactions, including:

    • Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a reaction fundamental to the synthesis of various dyes and organic molecules.[3]

    • Oxidation: The aldehyde can be oxidized to a carboxylic acid.

    • Reduction: The aldehyde can be reduced to a primary alcohol.

  • Reactions of the Sulfonic Acid Group: The sulfonic acid group can be converted into other functional groups such as sulfonyl chlorides, sulfonamides, and sulfonate esters. It is also a good leaving group in certain nucleophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing formyl and sulfonic acid groups.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in peer-reviewed literature, with many methods described in patents and often focusing on the sodium salt. Below are generalized procedures based on available information.

Synthesis of this compound Sodium Salt

A common industrial method involves the sulfonation of o-chlorobenzaldehyde.[4] A laboratory-adaptable version of this synthesis is outlined below.

Objective: To synthesize this compound sodium salt from o-chlorobenzaldehyde.

Materials:

Procedure:

  • In a reaction vessel, a mixture of o-chlorobenzaldehyde, a phase-transfer catalyst, and water is prepared.[9]

  • The mixture is heated to a specified temperature (e.g., 55-65°C).[9]

  • A solution of sodium sulfite or metabisulfite is added gradually to the reaction mixture.[9]

  • The reaction is maintained at an elevated temperature (e.g., up to 170°C in some industrial processes, though milder conditions are possible with a catalyst) for several hours to facilitate the sulfonation reaction.[10]

  • Upon completion, the reaction mixture is cooled, which may lead to the precipitation of the sodium salt.

  • The crude product can be isolated by filtration.

  • To obtain the free acid, the sodium salt can be dissolved in water and acidified with a strong acid like HCl, followed by isolation of the precipitated this compound.

Purification

Purification of this compound can be achieved through several methods, depending on the impurities present.

  • Recrystallization: For the free acid, recrystallization from a suitable solvent can be employed. For the sodium salt, recrystallization from a small volume of hot water is effective.

  • Salting Out: The sodium salt can be precipitated from an aqueous solution by the addition of a high concentration of an inorganic salt, which helps to remove water-soluble impurities.[11]

  • Ion-Exchange Chromatography: This technique is effective for removing ionic impurities and by-products.[11]

Applications in Research and Development

This compound and its sodium salt are primarily utilized as key intermediates in the chemical industry.

  • Dye Synthesis: It serves as a precursor for the synthesis of triphenylmethane (B1682552) dyes and fluorescent whitening agents.[4]

  • Organic Synthesis: Its dual functionality makes it a valuable building block for creating more complex organic molecules.[1]

  • Pharmaceutical and Agrochemical Development: The compound's reactive nature allows for its incorporation into various molecular scaffolds in the development of new pharmaceuticals and agrochemicals.[2][6]

Biological Activity and Signaling Pathways

Despite its utility in chemical synthesis, there is a notable lack of information in the scientific literature regarding the direct biological activity of this compound or its involvement in specific cellular signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule. Toxicological studies are also not extensively reported, though standard handling precautions for irritating chemicals are advised.[12]

Visualizations

Chemical Structure

Caption: Molecular structure of this compound.

Synthesis Pathway of the Sodium Salt

G Synthesis of this compound Sodium Salt reactant1 o-Chlorobenzaldehyde product This compound Sodium Salt reactant1->product reactant2 Sodium Sulfite (Na₂SO₃) reactant2->product catalyst Phase-Transfer Catalyst catalyst->product conditions Heat conditions->product

Caption: Reaction scheme for the synthesis of the sodium salt.

Schiff Base Formation Workflow

G Experimental Workflow for Schiff Base Formation start Start step1 Dissolve this compound and Primary Amine in Ethanol start->step1 step2 Add Acid Catalyst step1->step2 step3 Heat to Reflux step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Cool to Room Temperature step4->step5 step6 Isolate Product by Filtration step5->step6 end End step6->end

Caption: A typical experimental workflow for synthesizing a Schiff base.

References

An In-depth Technical Guide to 2-Formylbenzenesulfonic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-formylbenzenesulfonic acid, a versatile organic compound with significant applications in the chemical and pharmaceutical industries. This document details its chemical identifiers, physical and chemical properties, synthesis and purification protocols, and key applications, with a focus on its role as a crucial intermediate.

Chemical Identifiers and Physical Properties

This compound, also known as o-sulfobenzaldehyde, is an aromatic compound containing both a formyl and a sulfonic acid functional group.[1][2] It is typically available as its more stable sodium salt, this compound sodium salt. The key identifiers and physicochemical properties are summarized in the tables below.

Identifiers for this compound
IdentifierValue
CAS Number 91-25-8
EC Number 202-053-7
Molecular Formula C₇H₆O₄S
IUPAC Name This compound
Synonyms o-Sulfobenzaldehyde, Benzaldehyde-2-sulfonic acid, Benzaldehyde-o-sulfonic acid
Identifiers for this compound Sodium Salt
IdentifierValue
CAS Number 1008-72-6
EC Number 213-758-4
Molecular Formula C₇H₅NaO₄S
Synonyms Sodium 2-formylbenzenesulfonate, 2-Sulfobenzaldehyde sodium salt, Benzaldehyde-2-sulfonic acid sodium salt
Physicochemical Properties
PropertyValue
Molecular Weight 186.19 g/mol (Acid), 208.17 g/mol (Sodium Salt)
Appearance White to light yellow crystalline powder (Sodium Salt)[3]
Melting Point >300 °C (Sodium Salt)
Solubility Soluble in water, ethanol, and methanol.[1] The sodium salt is readily soluble in water.[4]
Stability The sodium salt is moderately stable under standard conditions but may react with strong oxidizing agents.[4]

Synthesis and Purification

The industrial synthesis of this compound sodium salt is primarily achieved through the sulfonation of o-chlorobenzaldehyde. A novel one-step method has been developed to simplify the production process.[5]

Experimental Protocol for the Synthesis of this compound Sodium Salt

This protocol is based on the method described in patent CN104230761A.[5]

Materials:

  • o-chlorobenzaldehyde

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Polyethylene glycol (PEG) (e.g., PEG-600, PEG-1000) as a surfactant catalyst

  • Water

Procedure:

  • In an autoclave, combine o-chlorobenzaldehyde, sodium sulfite, the surfactant catalyst, and water in a specific mass ratio (e.g., 1:1.12:0.04:4 of o-chlorobenzaldehyde:Na₂SO₃:PEG-600:Water).

  • Heat the mixture to 170°C and maintain this temperature for 10 hours to carry out the sulfonation reaction.

  • After the reaction is complete, cool the mixture to 95°C.

  • Transfer the synthetic material to a still kettle for vacuum distillation to remove unreacted o-chlorobenzaldehyde.

  • Filter the hot solution to remove mechanical impurities and salts.

  • Cool the filtrate to room temperature to allow for crystallization of the product.

  • Isolate the crystals of this compound sodium salt by centrifugation.

Purification of this compound Sodium Salt

Purification of the synthesized product is crucial for its use in subsequent applications. Recrystallization is a common and effective method.[3]

Experimental Protocol for Recrystallization:

  • Dissolve the crude this compound sodium salt in a minimal amount of boiling ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

The purification process can also be achieved by recrystallization from a small volume of water.[3]

Applications

This compound and its sodium salt are valuable intermediates in the synthesis of a variety of organic compounds, particularly dyes and fluorescent whitening agents.[3][6]

Synthesis of Fluorescent Whitening Agents

This compound sodium salt is a primary intermediate for the synthesis of the fluorescent whitening agent CBS (4,4'-bis(2-sulfostyryl)biphenyl disodium (B8443419) salt). Fluorescent whitening agents are widely used in detergents, textiles, and paper to enhance whiteness.[7][8][9]

Synthesis of Triphenylmethane (B1682552) Dyes

This compound also serves as a key precursor in the production of triphenylmethane dyes, which are known for their vibrant colors and are used in various applications, including textiles and printing inks.[10][11][12]

Other Applications

The reactivity of the formyl and sulfonic acid groups makes this compound a versatile building block in organic synthesis.[1][2] It can participate in condensation reactions to form carbon-carbon bonds, a fundamental process in the synthesis of more complex molecules.[1] Its acidic nature also allows it to act as a catalyst in certain reactions.[2] Furthermore, it has been used as a precursor in the synthesis of compounds for agrochemical and pharmaceutical research.[4][6]

Visualizing Workflows and Relationships

Synthesis Workflow of this compound Sodium Salt

The following diagram illustrates the key steps in the one-pot synthesis of this compound sodium salt.

Synthesis_Workflow Reactants o-chlorobenzaldehyde Sodium Sulfite Surfactant (PEG) Water Autoclave Autoclave Reaction (170°C, 10h) Reactants->Autoclave Cooling1 Cooling (to 95°C) Autoclave->Cooling1 Distillation Vacuum Distillation (Remove unreacted starting material) Cooling1->Distillation HotFiltration Hot Filtration (Remove impurities) Distillation->HotFiltration Crystallization Crystallization (Cooling to RT) HotFiltration->Crystallization Centrifugation Centrifugation (Isolate product) Crystallization->Centrifugation Product 2-Formylbenzenesulfonic Acid Sodium Salt Centrifugation->Product

Caption: One-pot synthesis workflow for this compound sodium salt.

Applications of this compound

This diagram shows the role of this compound as a key intermediate in the synthesis of various downstream products.

Applications FBSA This compound (and its sodium salt) FWA Fluorescent Whitening Agents (e.g., CBS-X) FBSA->FWA Dyes Triphenylmethane Dyes FBSA->Dyes Agro Agrochemicals FBSA->Agro Pharma Pharmaceutical Intermediates FBSA->Pharma Detergents Detergents FWA->Detergents Textiles Textiles FWA->Textiles Paper Paper FWA->Paper Dyes->Textiles Inks Printing Inks Dyes->Inks

Caption: Applications of this compound as a chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 2-Formylbenzenesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-formylbenzenesulfonic acid and its sodium salt. Due to its dual functional groups—a sulfonic acid and a formyl group—this compound exhibits a versatile yet complex solubility profile that is critical for its application in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2][3] This document compiles available qualitative and quantitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Core Concepts in Solubility

This compound (also known as 2-sulfobenzaldehyde) is a polar aromatic compound.[4] Its solubility is primarily dictated by the highly polar sulfonic acid group (-SO₃H), which readily engages in hydrogen bonding, and the moderately polar formyl group (-CHO).[1] The general principle of "like dissolves like" is a useful starting point for understanding its behavior; the compound shows a higher affinity for polar solvents.[1] The aromatic benzene (B151609) ring contributes some non-polar character, allowing for limited interaction with less polar substances.[1]

The solubility of this compound is also pH-dependent. The acidic nature of the sulfonic acid group means that in alkaline solutions, it can deprotonate to form a sulfonate salt, which generally leads to increased aqueous solubility.[1]

Data Presentation: Solubility Profile

The following tables summarize the known solubility data for this compound and its more commonly documented sodium salt. It is important to note that while qualitative descriptors are available for the acid in several organic solvents, specific quantitative data is sparse in publicly accessible literature.

Table 1: Solubility of this compound

SolventFormulaTypeSolubilityCitation
WaterH₂OPolar ProticSoluble[1][4]
MethanolCH₃OHPolar ProticExhibits solubility[1]
EthanolC₂H₅OHPolar ProticExhibits solubility[1]
Non-polar Solvents-Non-polarGenerally low solubility[1]

Table 2: Solubility of this compound Sodium Salt

SolventFormulaTypeSolubilityCitation
WaterH₂OPolar Protic1 g / 10 mL[5]
Hot WaterH₂OPolar ProticSoluble[6]
EthanolC₂H₅OHPolar ProticSoluble (especially when boiling)[7][8]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble (inferred from use as a reaction solvent)[9]
Alkali-Aqueous BasicSoluble[6]

Experimental Protocols: Determining Solubility

The following is a generalized methodology for determining the solubility of a compound like this compound in a given organic solvent. This protocol is based on standard laboratory techniques for qualitative and semi-quantitative solubility assessment.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a specific organic solvent at a defined concentration and temperature.

Materials:

  • This compound (solid)

  • Test solvent (e.g., methanol, ethanol, acetone, toluene, dichloromethane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

  • Spatula

  • Litmus (B1172312) paper or pH meter (for aqueous solutions)

Procedure:

  • Preparation: a. Ensure all glassware is clean and dry to prevent contamination. b. Measure a precise amount of the solvent (e.g., 1.0 mL) and add it to a test tube. c. Weigh a specific mass of this compound (e.g., 25 mg). The ratio of solute to solvent should be standardized for comparison across different solvents.

  • Solubility Test: a. Add the weighed this compound to the test tube containing the solvent. b. Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 60 seconds). c. Visually inspect the solution. Observe if the solid has completely dissolved. The absence of any visible solid particles indicates solubility at that concentration. d. If the solid has not completely dissolved, continue to agitate in small increments and observe.

  • Classification: a. Soluble: The entire solid dissolves, resulting in a clear solution. b. Partially Soluble: A portion of the solid dissolves, but some solid particles remain undissolved even after vigorous and sustained agitation. c. Insoluble: The solid does not appear to dissolve at all, and the solvent remains clear with the solid settled at the bottom or suspended.

  • pH Check (for Aqueous and Protic Solvents): a. If the solvent is water or an alcohol, test the resulting solution with litmus paper or a pH meter to observe the acidic nature of the compound.

  • Reporting: a. Record the results meticulously, noting the solvent used, the mass of the solute, the volume of the solvent, the temperature of the experiment, and the observed solubility classification.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility class of an organic compound, adapted for this compound.

Solubility_Workflow cluster_start cluster_water Step 1: Water Solubility cluster_ether Step 2: Ether Solubility cluster_acid_base Step 3: Acid/Base Solubility cluster_final Step 4: Final Classification start Start: Weigh 25 mg of This compound water_test Add 0.75 mL Water Vortex Vigorously start->water_test water_soluble Soluble? water_test->water_soluble ether_test Add 0.75 mL Diethyl Ether water_soluble->ether_test Yes naoh_test Add 0.75 mL 5% NaOH water_soluble->naoh_test No ether_soluble Soluble in Ether? ether_test->ether_soluble class_S1 Class S1: Low MW Polar Compound ether_soluble->class_S1 Yes check_acidity Check Acidity with Litmus ether_soluble->check_acidity No naoh_soluble Soluble in NaOH? naoh_test->naoh_soluble class_A Class A: Acidic Compound (Expected for Sulfonic Acid) naoh_soluble->class_A Yes hcl_test Add 0.75 mL 5% HCl naoh_soluble->hcl_test No hcl_soluble Soluble in HCl? hcl_test->hcl_soluble class_B Class B: Basic Compound hcl_soluble->class_B Yes h2so4_test Add 0.6 mL conc. H₂SO₄ hcl_soluble->h2so4_test No h2so4_soluble Soluble in H₂SO₄? h2so4_test->h2so4_soluble class_N Class N: Neutral Compound h2so4_soluble->class_N Yes class_I Class I: Inert Compound h2so4_soluble->class_I No

Caption: Workflow for solubility classification of an organic compound.

References

Spectroscopic Analysis of 2-Formylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-formylbenzenesulfonic acid and its sodium salt, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication and validation of these findings in a laboratory setting.

Spectroscopic Data

The spectroscopic data for this compound and its more commonly analyzed sodium salt are summarized below. This information is crucial for the structural elucidation and quality control of this important organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented here is for the sodium salt of this compound, analyzed in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound Sodium Salt

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde proton (-CHO)
~7.9Multiplet1HAromatic proton
~7.7Multiplet1HAromatic proton
~7.6Multiplet2HAromatic protons

Note: The chemical shifts for the aromatic protons are approximate and may exhibit complex splitting patterns due to ortho, meta, and para coupling.

Table 2: ¹³C NMR Spectroscopic Data for this compound Sodium Salt [1][2]

Chemical Shift (ppm)Assignment
~192Aldehyde carbon (-CHO)
~145Aromatic carbon (C-SO₃Na)
~138Aromatic carbon (C-CHO)
~134Aromatic carbon (CH)
~131Aromatic carbon (CH)
~130Aromatic carbon (CH)
~128Aromatic carbon (CH)

Note: Assignments are based on typical chemical shifts for substituted benzene (B151609) rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the sodium salt of this compound, typically analyzed as a solid sample.

Table 3: Key IR Absorption Bands for this compound Sodium Salt

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~1700StrongAldehyde C=O Stretch
~1600, ~1475Medium-StrongAromatic C=C Bending
~1200, ~1040StrongSulfonate (SO₃⁻) Symmetric and Asymmetric Stretch
~690StrongC-S Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The following data was obtained for the free acid form of this compound using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) mass spectrometry in negative ion mode.[3]

Table 4: Mass Spectrometry Data for this compound [3]

m/z (Mass-to-Charge Ratio)IonDescription
184.9914[M-H]⁻Precursor Ion (deprotonated molecule)
156.9965[M-H-CO]⁻Fragment ion (loss of carbon monoxide)
121.0295[C₆H₅O₂S]⁻Fragment ion
93.0346[C₆H₅O]⁻Fragment ion (phenoxy radical anion)
79.9570[SO₃]⁻Fragment ion (sulfur trioxide radical anion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound and its sodium salt.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound sodium salt.

Materials:

  • This compound sodium salt

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)[2]

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound sodium salt and dissolve it in approximately 0.7 mL of DMSO-d6 in a clean, dry vial.

  • Homogenization: Gently vortex the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound sodium salt.

Materials:

  • This compound sodium salt

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • In an agate mortar, grind a small amount (1-2 mg) of this compound sodium salt to a fine powder.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

LC-MS (Liquid Chromatography-Mass Spectrometry)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • LC-MS system (e.g., Q Exactive Orbitrap) equipped with an electrospray ionization (ESI) source[3]

  • C18 reverse-phase HPLC column (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm)[3]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • The mobile phase can consist of a gradient of water and methanol, potentially with a small amount of formic acid to aid ionization.

    • Inject the sample onto the column and perform a gradient elution to separate the analyte from any impurities.

  • Mass Spectrometric Detection:

    • Set the ESI source to negative ion mode.

    • Optimize the source parameters (e.g., spray voltage, capillary temperature) for the analyte.

    • Acquire mass spectra over a relevant m/z range (e.g., 50-500).

    • Perform tandem MS (MS/MS) by selecting the precursor ion ([M-H]⁻ at m/z 184.9914) and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.[3]

  • Data Analysis: Analyze the resulting mass spectra to identify the precursor ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (or its Sodium Salt) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS LC-MS Analysis Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structural Elucidation & Compound Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synthesis of 2-Formylbenzenesulfonic Acid from o-Chlorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-formylbenzenesulfonic acid and its sodium salt from o-chlorobenzaldehyde. The primary industrial method involves a nucleophilic aromatic substitution reaction where the chlorine atom is replaced by a sulfonate group. This document details the prevalent experimental protocols, summarizes key quantitative data, and illustrates the reaction pathways and experimental workflows.

Overview of Synthetic Pathways

The conversion of o-chlorobenzaldehyde to this compound is a significant industrial reaction, as the product is a key intermediate in the synthesis of various compounds, including fluorescent whitening agents and triphenylmethane (B1682552) dyes[1][2]. The most common approach is the direct sulfonation of o-chlorobenzaldehyde with a sulfite (B76179) salt at elevated temperatures, often under pressure and in the presence of a catalyst. Variations in the sulfonating agent, catalyst, and reaction conditions have been developed to optimize yield and process safety.

Two primary methods are detailed in this guide:

  • High-Temperature Sulfonation with Sodium Sulfite: This is a widely used industrial method that typically employs a catalyst, such as an iodide salt or a phase-transfer catalyst, and requires high temperatures and pressures[1][2][3].

  • Atmospheric Pressure Sulfonation with Sodium Metabisulfite (B1197395): This method offers the advantage of operating under milder conditions (lower temperature and atmospheric pressure) by using a phase-transfer catalyst[4].

A related but distinct process is the sulfonation of o-chlorobenzaldehyde using fuming sulfuric acid, which yields 2-chlorobenzaldehyde-5-sulfonic acid, an isomer of the target compound, and is used in different synthetic pathways, such as the preparation of Isosulfan Blue[5].

Reaction Mechanisms and Workflows

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the formyl group activates the ortho-positioned chlorine atom for substitution by the sulfite or bisulfite ion.

Reaction_Pathway cluster_main Primary Synthesis Route cluster_side Side Reaction (High Temp/Alkaline) o-Chlorobenzaldehyde o-Chlorobenzaldehyde Product 2-Formylbenzenesulfonic acid sodium salt o-Chlorobenzaldehyde->Product  + Na2SO3 or Na2S2O5  Catalyst, Heat, Pressure o-Chlorobenzaldehyde_side o-Chlorobenzaldehyde Side_Product_1 o-Chlorobenzoic acid o-Chlorobenzaldehyde_side->Side_Product_1 Disproportionation Side_Product_2 o-Chlorobenzyl alcohol o-Chlorobenzaldehyde_side->Side_Product_2 Disproportionation

Caption: Overall reaction pathway for the synthesis and a key side reaction.

The general experimental workflow involves charging the reactants into a suitable vessel, executing the reaction under controlled conditions, and then proceeding with product isolation and purification.

Experimental_Workflow Start Start: Assemble Reagents (o-Chlorobenzaldehyde, Sulfonating Agent, Catalyst, Solvent) Reaction Reaction Vessel (Autoclave or Flask) Start->Reaction Heating Heating and Stirring (Controlled Temperature and Pressure) Reaction->Heating Cooling Cooling and Crystallization Heating->Cooling Filtration Filtration 1 (Isolate Crude Product) Cooling->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Drying Drying Purification->Drying Final_Product Final Product: This compound (or its sodium salt) Drying->Final_Product

Caption: A generalized experimental workflow for the synthesis.

Experimental Protocols

High-Temperature Sulfonation with Sodium Sulfite and Surfactant Catalyst

This protocol is adapted from a patented industrial process for the one-step synthesis of sodium 2-formylbenzenesulfonate[2][3]. It utilizes a surfactant, such as polyethylene (B3416737) glycol (PEG), as a phase-transfer catalyst.

Materials:

  • o-Chlorobenzaldehyde

  • Sodium Sulfite (Na₂SO₃)

  • Polyethylene Glycol (e.g., PEG-1000)

  • Water (H₂O)

  • Autoclave (pressure reactor)

  • Distillation apparatus

  • Filtration equipment

Procedure:

  • Charge the autoclave with o-chlorobenzaldehyde, sodium sulfite, PEG-1000, and water. A typical mass ratio is approximately 1:1.2:0.04:4 (o-chlorobenzaldehyde:Na₂SO₃:PEG:H₂O)[2].

  • Seal the autoclave and begin heating the mixture to 170°C while stirring[2][3]. The reaction is typically incubated at this temperature for 10 hours[2][3].

  • After the incubation period, cool the reaction mixture to approximately 95°C and vent any pressure ("blowing")[2][3].

  • Transfer the resulting slurry to a distillation kettle.

  • Perform a vacuum distillation to remove approximately half the water, which also helps to remove unreacted o-chlorobenzaldehyde[2][3].

  • Filter the hot, concentrated mixture to remove insoluble impurities.

  • Allow the filtrate to cool to room temperature to induce crystallization of the sodium 2-formylbenzenesulfonate product[2][3].

  • Isolate the crystals by filtration (e.g., centrifugation) and dry to obtain the final product[2][3].

Atmospheric Pressure Sulfonation with Sodium Metabisulfite

This method, adapted from patent literature, avoids the need for high-pressure equipment by using a different sulfonating agent and a phase-transfer catalyst at a lower temperature[4].

Materials:

  • o-Chlorobenzaldehyde

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Tert-butylamine (B42293) salt or Quaternary ammonium (B1175870) salt (Phase-Transfer Catalyst)

  • Water (H₂O)

  • Hydrochloric Acid (HCl) for acidification (optional, to produce the free acid)

  • Three-necked flask with reflux condenser, stirrer, and dropping funnel

  • Filtration equipment

  • Ethanol (B145695) for recrystallization

Procedure:

  • To a three-necked flask, add o-chlorobenzaldehyde, the phase-transfer catalyst (e.g., tert-butylamine sulfate), and water. The mass ratio of o-chlorobenzaldehyde to catalyst is typically 1:0.02-0.08, and the mass ratio of o-chlorobenzaldehyde to water is 1:2-4[4].

  • Preheat the mixture to 55-65°C with stirring[4].

  • Prepare a 30-40% aqueous solution of sodium metabisulfite. The molar ratio of o-chlorobenzaldehyde to sodium metabisulfite should be 1:1.05-1.15[4].

  • Add the sodium metabisulfite solution dropwise to the reaction mixture over approximately 30 minutes[4].

  • Maintain the reaction temperature at about 70°C for 8-16 hours with continuous stirring[4]. The completion of the reaction is indicated by the formation of a pale yellow liquid[4].

  • Isolation of the Sodium Salt: Cool the reaction mixture to induce crystallization. Filter the mixture, wash the solid with a small amount of cold water, and dry to obtain the crude sodium salt.

  • Isolation of the Free Acid: Transfer the final reaction solution to a beaker. Carefully add dilute hydrochloric acid to adjust the pH to 1.0. Let the solution stand to cool and crystallize. Filter the mixture and dry the crude product[4].

  • Purification: Recrystallize the crude product (either the salt or the free acid) from absolute ethanol to obtain the purified product[4].

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

ParameterMethod 3.1 (High-Temp)[2][3]Method 3.2 (Atmospheric)[4]
Starting Material o-Chlorobenzaldehydeo-Chlorobenzaldehyde
Sulfonating Agent Sodium Sulfite (Na₂SO₃)Sodium Metabisulfite (Na₂S₂O₅)
Catalyst PEG (e.g., PEG-200 to PEG-2000)Tert-butylamine salt or Quaternary ammonium salt
Solvent WaterWater
Reagent Ratio o-CBA:Na₂SO₃ ≈ 1:1.1-1.2 (mass)o-CBA:Na₂S₂O₅ = 1:1.05-1.15 (molar)
Temperature 170°C55-70°C
Pressure High Pressure (Autoclave)Atmospheric Pressure
Reaction Time ~10 hours8-16 hours
Reported Yield ~75-80% (calculated from examples)79.3% (for the free acid)
Product Form Sodium SaltSodium Salt or Free Acid

Product Characterization

The final product, this compound or its sodium salt, is typically a white to beige crystalline powder[1].

  • IUPAC Name: this compound[6]

  • CAS Number (Sodium Salt): 1008-72-6[1][7]

  • Molecular Formula (Acid): C₇H₆O₄S[6]

  • Molecular Weight (Acid): 186.19 g/mol [6]

  • Solubility (Sodium Salt): Soluble in water[7].

  • Purification: Can be purified by recrystallization from water or ethanol[1][4].

Safety and Handling Considerations

  • o-Chlorobenzaldehyde: Irritant to skin, eyes, and the respiratory tract. It is also moisture and light-sensitive[8].

  • Sodium Sulfite/Metabisulfite: May cause respiratory irritation.

  • High-Pressure Reactions: Operations involving autoclaves must be conducted with appropriate safety precautions and equipment designed to handle high pressures and temperatures.

  • Acid/Base Handling: Use appropriate personal protective equipment (PPE) when handling fuming sulfuric acid or adjusting pH with hydrochloric acid.

This guide provides a detailed framework for the synthesis of this compound. Researchers should consult the primary literature and safety data sheets (SDS) for all reagents before conducting any experimental work.

References

An In-depth Technical Guide to 2-Formylbenzenesulfonic Acid Sodium Salt: Properties, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylbenzenesulfonic acid sodium salt (CAS No. 1008-72-6), also known as sodium 2-sulfobenzaldehyde, is a versatile bifunctional organic compound featuring both an aldehyde and a sulfonic acid group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of commercially significant chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary applications in the manufacturing of optical brighteners, triphenylmethane (B1682552) dyes, and functionalized polymers. Furthermore, its use as a substrate in mycological research is explored. All quantitative data is summarized for clarity, and key experimental methodologies are presented in detail.

Chemical and Physical Properties

This compound sodium salt is a white to light beige crystalline powder. Its sodium sulfonate group confers high water solubility, a critical property for many of its industrial applications.[1]

PropertyValueReference(s)
CAS Number 1008-72-6[1][2]
Molecular Formula C₇H₅NaO₄S[2]
Molecular Weight 208.17 g/mol [2]
Appearance White to beige crystalline powder[3][4]
Solubility Soluble in water (1 g/10 mL)[1]
Purity ≥95.0% (Titration)[1]
Storage Store in a dry, cool, well-ventilated place. Air sensitive.[4]

Toxicological Data

Toxicological information is crucial for safe handling and for assessing the environmental impact of chemical intermediates. The available data indicates moderate acute toxicity.

MetricValueSpeciesNotesReference(s)
Oral LD50 > 2000 mg/kg(Not specified)Based on ATE (Acute Toxicity Estimate) data.[5]
Dermal LD50 > 2000 mg/kg(Not specified)Based on ATE (Acute Toxicity Estimate) data.[5]
Irritation Irritating to eyes, respiratory system, and skin.(Not specified)Can cause inflammation of the skin on contact.[6]

Core Applications and Experimental Protocols

The primary utility of this compound sodium salt lies in its role as a precursor and chemical intermediate.[4][7] Its aldehyde group serves as a reactive site for condensation and alkylation reactions, while the sulfonate group imparts water solubility to the final products.

Synthesis of Fluorescent Whitening Agents (FWAs)

This compound sodium salt is a key building block for stilbene-based optical brighteners, most notably Fluorescent Whitening Agent CBS-X (C.I. 351; CAS No. 27344-41-8).[3][4] FWAs function by absorbing UV light and re-emitting it as blue light, making fabrics and paper appear whiter. The synthesis involves a double Horner-Wadsworth-Emmons or a related olefination reaction to form the characteristic distyrylbiphenyl (B371695) structure.

FWA_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product FBSA 2-Formylbenzenesulfonic acid sodium salt Reaction Horner-Wadsworth-Emmons Reaction FBSA->Reaction Phosphonate (B1237965) Biphenyl-4,4'-bis(methylene) -bis(phosphonate ester) Phosphonate->Reaction CBSX Fluorescent Whitening Agent CBS-X Reaction->CBSX Base Strong Base (e.g., NaOMe) Base->Reaction Catalyst/Reagent

Caption: Proposed synthesis pathway for FWA CBS-X.

Experimental Protocol: Synthesis of FWA CBS-X (Conceptual)

This protocol is based on the principles of the Horner-Wadsworth-Emmons reaction and patent literature. Exact conditions may vary.

  • Phosphonate Ylide Formation: In a reaction vessel under an inert atmosphere, a biphenyl-4,4'-bis(methylene)-bis(phosphonate ester) is dissolved in a dry aprotic solvent such as N,N-Dimethylformamide (DMF).

  • A strong base (e.g., sodium methoxide) is added portion-wise at a controlled temperature (e.g., 0-10 °C) to generate the corresponding phosphonate carbanion (ylide).

  • Condensation: A solution of this compound sodium salt in the same solvent is added dropwise to the ylide solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure the completion of the double olefination.

  • Work-up and Isolation: The reaction is quenched by the addition of water. The product, FWA CBS-X, is often insoluble and can be isolated by filtration. Further purification may involve washing with brine and recrystallization to achieve the desired purity.[8]

Synthesis of Triphenylmethane Dyes

The compound serves as the central aldehyde component in the synthesis of certain water-soluble triphenylmethane dyes. These dyes are known for their brilliant colors.[4] The synthesis typically involves the condensation of the aldehyde with two equivalents of an aniline (B41778) derivative to form a colorless "leuco" intermediate, which is subsequently oxidized to the final colored dye.

Dye_Synthesis_Workflow cluster_step1 Step 1: Leuco Dye Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification FBSA 2-Sulfobenzaldehyde Condensation Condensation (Heat, aq.) FBSA->Condensation Aniline 2 eq. N-Ethyl-N-(3-sulfobenzyl)aniline Aniline->Condensation Leuco Leuco Dye Intermediate Condensation->Leuco Oxidation Oxidation Leuco->Oxidation Oxidant Oxidizing Agent (e.g., MnO₂ in H₃PO₄) Oxidant->Oxidation Dye Triphenylmethane Dye Oxidation->Dye Neutralization Neutralization (Base) Dye->Neutralization Filtration Filtration Neutralization->Filtration Isolation Isolation Filtration->Isolation

Caption: General workflow for Triphenylmethane dye synthesis.

Experimental Protocol: Synthesis of 4',4''-bis[N-ethyl-N-sulfobenzylamino]-triphenylmethane-2-sulfonate [1]

This protocol is adapted from U.S. Patent 5,198,558.

  • Leuco Dye Synthesis:

    • To a 250 mL three-necked, round-bottomed flask equipped with a condenser, overhead mechanical stirrer, and temperature control system, add 28.5 g (92.2 mmoles) of N-ethyl-N-(3-sulfobenzyl)aniline and 10.0 g (46.1 mmoles) of 2-sulfobenzaldehyde.

    • Wash the solids into the flask with 69 mL of water.

    • Heat the resulting slurry to 102 °C and maintain for 40 hours.

    • Cool the reaction mixture to 45 °C. The product is the leuco dye intermediate.

  • Oxidation:

    • To the cooled leuco dye mixture, add 14.9 g (135.0 mmoles) of phosphoric acid, followed by the portion-wise addition of 12.0 g (135.0 mmoles) of manganese dioxide (MnO₂).

    • The reaction is exothermic; maintain the temperature below 68 °C. Stir the mixture for several hours until the oxidation is complete (monitored by a suitable method like TLC or HPLC).

  • Work-up and Isolation:

    • Adjust the pH of the reaction mixture to approximately 7-8 using a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate manganese salts.

    • Filter the mixture to remove the solid precipitate.

    • The resulting aqueous solution contains the triphenylmethane dye. The dye can be isolated by salting out or by other purification techniques like chromatography.

Modification of Biopolymers: Chitosan (B1678972) Derivatives

The aldehyde functionality of this compound sodium salt can be used to modify polymers containing primary amine groups, such as chitosan, via reductive amination. This process attaches a benzyl (B1604629) sulfonic acid moiety to the polymer backbone, which can significantly alter its properties, such as improving its water solubility and introducing ion-exchange capabilities for metal sorption.[9]

Experimental Protocol: Synthesis of N-benzyl sulfonated chitosan [9]

This protocol is adapted from Crini G, et al. (1997).

  • Chitosan Dissolution: Dissolve 5g of chitosan in 500 mL of a 0.5% aqueous acetic acid solution with stirring.

  • Solvent Addition: Add 450 mL of methanol (B129727) to the chitosan solution.

  • Reagent Addition: Add an appropriate molar excess of this compound sodium salt to the chitosan solution.

  • Reduction: Slowly add a solution of sodium cyanoborohydride (NaCNBH₃) in a suitable solvent to the reaction mixture. The NaCNBH₃ selectively reduces the intermediate Schiff base to a stable secondary amine linkage.

  • Reaction: Allow the reaction to proceed at room temperature with stirring for 24-48 hours.

  • Isolation and Purification: Precipitate the modified chitosan by adjusting the pH of the solution. The solid product is then collected by filtration, washed extensively with water and organic solvents (e.g., ethanol, acetone) to remove unreacted reagents, and dried under vacuum.

Substrate in Fungal Transformation Studies

In the search for environmentally benign methods of dye production, researchers have investigated the use of whole-cell fungal cultures to transform chemical precursors into colored compounds. This compound sodium salt has been used as a potential precursor in such studies.

Experimental Protocol: Fungal Precursor Transformation Screening [10]

This protocol is based on the methodology described by Polak J, et al. (2010).

  • Culture Preparation: Prepare agar (B569324) plates with a suitable growth medium (e.g., Potato Dextrose Agar). Inoculate the center of each plate with a mycelial plug of the fungal strain to be tested (e.g., Trametes versicolor).

  • Precursor Application: After sufficient mycelial growth (e.g., 7 days), apply a sterile solution of this compound sodium salt (e.g., 10 µL of a 100 mM solution) to the edge of the fungal colony.

  • Incubation and Observation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-30 °C) and observe daily for the formation of colored zones around the point of application, which would indicate enzymatic transformation.

  • Results: In the cited study, this compound sodium salt was among the precursors that were not oxidized or transformed into colored products by the tested fungal strains, suggesting it is not a suitable substrate for the laccase or other oxidative enzymes produced by these fungi under the tested conditions.[10]

Other Potential Applications

  • Agrochemical Synthesis: It has been suggested that this compound sodium salt can be used to provide aromatic intermediates in the synthesis of fungicides like difenoconazole, potentially to enhance stability or efficacy.[2] However, this does not appear to be a primary or widely documented synthetic route.

  • Polymer Chemistry: The compound has been used in the addition-condensation of pyrrole (B145914) and other aldehydes to create reactive, water-soluble, narrow-band-gap polymers.[1]

Conclusion

This compound sodium salt is a chemical intermediate of significant industrial importance. Its value is derived from its bifunctional nature, which allows it to act as a bridge between aromatic precursors and final products, conferring water solubility and providing a reactive aldehyde handle for further chemical elaboration. Its primary, well-documented uses are in the synthesis of high-performance fluorescent whitening agents and brilliant triphenylmethane dyes. Its application in modifying biopolymers like chitosan highlights its utility in material science for creating functional materials with novel properties. While its direct role in drug development is not established, its use in the broader field of organic synthesis makes it a compound of interest for researchers in diverse areas of chemical and materials science.

References

An In-depth Technical Guide on the Stability and Degradation of o-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data on the stability and degradation of o-formylbenzenesulfonic acid is publicly available. This guide is constructed based on the fundamental chemical principles of its functional groups (aldehyde and sulfonic acid), information on related aromatic sulfonic acids, and established methodologies for forced degradation studies. The degradation pathways, quantitative data, and experimental protocols described herein are predictive and intended to serve as a comprehensive theoretical framework for researchers, scientists, and drug development professionals.

Introduction

o-Formylbenzenesulfonic acid (also known as 2-formylbenzenesulfonic acid or benzaldehyde-2-sulfonic acid) is a bifunctional organic molecule featuring both an aldehyde and a sulfonic acid group attached to a benzene (B151609) ring.[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Understanding the stability and degradation profile of o-formylbenzenesulfonic acid is critical for ensuring the quality, safety, and efficacy of products derived from it, as well as for defining appropriate storage conditions and shelf-life.

This technical guide provides a detailed overview of the predicted stability of o-formylbenzenesulfonic acid under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines potential degradation pathways, identifies likely degradation products, and presents detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies.

Predicted Stability Profile

The stability of o-formylbenzenesulfonic acid is influenced by the reactivity of its aldehyde and sulfonic acid functionalities. The electron-withdrawing nature of both groups can influence the reactivity of the aromatic ring. The sodium salt of o-formylbenzenesulfonic acid is generally considered stable under normal storage conditions, though it is noted to be incompatible with strong oxidizing agents.[2][3][4]

Predicted Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many organic molecules. For o-formylbenzenesulfonic acid, the sulfonic acid group is generally stable to hydrolysis under typical conditions, but the C-S bond can be cleaved under forcing conditions (high temperature and pressure).[5][6] The aldehyde group is generally stable to hydrolysis but can be a target for other reactions in aqueous media.

Table 1: Predicted Hydrolytic Degradation of o-Formylbenzenesulfonic Acid

ConditionTemperature (°C)Time (hours)Predicted Degradation (%)Predicted Major Degradation Products
0.1 M HCl8024< 5%Benzaldehyde (B42025) (from desulfonation)
Water (pH ~7)8024< 2%Minimal degradation expected
0.1 M NaOH80245 - 15%2-Sulfobenzoic acid (via Cannizzaro-type reaction and oxidation), Benzaldehyde
Predicted Oxidative Degradation

The aldehyde group is susceptible to oxidation, which can be a primary degradation pathway. Strong oxidizing agents are expected to readily convert the formyl group to a carboxylic acid.

Table 2: Predicted Oxidative Degradation of o-Formylbenzenesulfonic Acid

ConditionTemperature (°C)Time (hours)Predicted Degradation (%)Predicted Major Degradation Products
3% H₂O₂252410 - 25%2-Sulfobenzoic acid
10% H₂O₂2524> 50%2-Sulfobenzoic acid, potential ring hydroxylation products
Predicted Photodegradation

Aromatic compounds can be susceptible to photodegradation. For aromatic sulfonic acids, photodegradation can lead to desulfonation and cleavage of the aromatic ring.[7][8]

Table 3: Predicted Photodegradation of o-Formylbenzenesulfonic Acid

ConditionDurationPredicted Degradation (%)Predicted Major Degradation Products
ICH Q1B Option 2 (UV/Vis light)7 days5 - 20%Benzaldehyde, 2-hydroxybenzaldehyde, ring-opened products
Predicted Thermal Degradation

Thermal stress can lead to the decomposition of o-formylbenzenesulfonic acid. Desulfonation is a known thermal degradation pathway for benzenesulfonic acids, typically occurring at elevated temperatures.[5][9]

Table 4: Predicted Thermal Degradation of o-Formylbenzenesulfonic Acid (Solid State)

ConditionTemperature (°C)Time (hours)Predicted Degradation (%)Predicted Major Degradation Products
Dry Heat10572< 10%Benzaldehyde, Diphenyl sulfone derivatives
Dry Heat20024> 20%Benzaldehyde, Benzene, Sulfur oxides

Predicted Degradation Pathways

Based on the reactivity of the functional groups, the following degradation pathways are proposed for o-formylbenzenesulfonic acid.

Hydrolytic Degradation Pathway

Under harsh acidic or high-temperature aqueous conditions, desulfonation may occur, leading to the formation of benzaldehyde. In alkaline conditions, a Cannizzaro-type disproportionation of the aldehyde is possible, followed by oxidation to the corresponding carboxylic acid.

G OFBSA o-Formylbenzenesulfonic Acid Benzaldehyde Benzaldehyde OFBSA->Benzaldehyde  Acidic/Thermal  Hydrolysis  (Desulfonation) Sulfobenzoic_acid 2-Sulfobenzoic Acid OFBSA->Sulfobenzoic_acid  Alkaline  Hydrolysis/  Oxidation

Predicted hydrolytic degradation pathways of o-formylbenzenesulfonic acid.

Oxidative Degradation Pathway

The primary oxidative degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 2-sulfobenzoic acid. Under stronger oxidative conditions, hydroxylation of the aromatic ring could also occur.

G OFBSA o-Formylbenzenesulfonic Acid Sulfobenzoic_acid 2-Sulfobenzoic Acid OFBSA->Sulfobenzoic_acid  Oxidation  (e.g., H₂O₂) Hydroxylated_products Hydroxylated Ring Products Sulfobenzoic_acid->Hydroxylated_products  Further  Oxidation

Predicted oxidative degradation pathway of o-formylbenzenesulfonic acid.

Photodegradation Pathway

Photodegradation is predicted to proceed via two main routes: desulfonation to yield benzaldehyde and photochemically induced oxidation or rearrangement of the formyl group, potentially leading to ring-opened products.

G OFBSA o-Formylbenzenesulfonic Acid Benzaldehyde Benzaldehyde OFBSA->Benzaldehyde  Photolytic  Desulfonation Hydroxybenzaldehyde 2-Hydroxybenzaldehyde OFBSA->Hydroxybenzaldehyde  Photo-oxidation Ring_opened Ring-Opened Products OFBSA->Ring_opened  Ring Cleavage

Predicted photodegradation pathways of o-formylbenzenesulfonic acid.

Proposed Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting a comprehensive forced degradation study of o-formylbenzenesulfonic acid. These protocols are based on general guidelines for such studies.[10][11][12][13][14]

General Procedure

A stock solution of o-formylbenzenesulfonic acid (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a mixture of water and acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stressor, should be analyzed alongside the stressed samples.

Hydrolytic Degradation
  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 80°C for 8 hours.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Heat the solution at 80°C for 24 hours.

Oxidative Degradation
  • Mix equal volumes of the stock solution and a 6% solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

Photodegradation
  • Expose a solution of o-formylbenzenesulfonic acid in a photostability chamber according to ICH Q1B guidelines (Option 2), ensuring exposure to both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

Thermal Degradation
  • Place a solid sample of o-formylbenzenesulfonic acid in a temperature-controlled oven at 105°C for 72 hours.

Sample Analysis

All samples (stressed and control) should be analyzed by a stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector.[15][16][17][18] The method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) should be used to identify and characterize the degradation products.[19][20][21][22]

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solution of o-Formylbenzenesulfonic Acid Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂, 25°C) Stock->Oxidation Photo Photolysis (ICH Q1B) Stock->Photo UPLC Stability-Indicating UPLC-PDA Analysis Acid->UPLC Base->UPLC Oxidation->UPLC Photo->UPLC Thermal Thermal (105°C, solid) Thermal->UPLC LCMS LC-MS for Impurity Identification UPLC->LCMS

Proposed experimental workflow for a forced degradation study.

Conclusion

This technical guide provides a predictive overview of the stability and degradation of o-formylbenzenesulfonic acid. Based on its chemical structure, the primary degradation pathways are anticipated to be oxidation of the aldehyde group to a carboxylic acid and desulfonation under harsh hydrolytic or thermal conditions. Photodegradation may also lead to desulfonation and ring cleavage.

It is imperative that the theoretical predictions outlined in this document are confirmed through rigorous experimental forced degradation studies. The proposed experimental protocols provide a solid foundation for such investigations. The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of o-formylbenzenesulfonic acid and for ensuring the quality and safety of related products. Further research in this area will be invaluable to the chemical and pharmaceutical industries that utilize this important building block.

References

Unveiling the Potential: Novel Applications of 2-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Formylbenzenesulfonic acid, a bifunctional aromatic compound, has long been utilized as a key intermediate in the synthesis of dyes and optical brighteners. However, its unique combination of a reactive aldehyde group and a strongly acidic sulfonic acid moiety presents a wealth of opportunities for novel applications in materials science, catalysis, and drug development. This technical guide explores emerging uses of this compound and its derivatives, providing detailed experimental protocols, quantitative data, and conceptual frameworks to inspire further research and innovation.

Core Properties of this compound

This compound is a white to light yellow solid that is soluble in water.[1] Its reactivity stems from its two functional groups: the formyl group (-CHO) and the sulfonic acid group (-SO3H).[2] The aldehyde group is a versatile handle for condensation reactions, forming Schiff bases with amines and participating in various carbon-carbon bond-forming reactions.[2] The sulfonic acid group imparts high water solubility and acidity, making the molecule and its derivatives useful in aqueous systems and as acid catalysts.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₆O₄S[5]
Molecular Weight186.19 g/mol [5]
AppearanceWhite to light yellow solid[1]
SolubilitySoluble in water[1]
CAS Number91-25-8[5]

Novel Application 1: Synthesis of N-Benzyl Sulfonated Chitosan (B1678972) for Heavy Metal Ion Sorption

The modification of biopolymers to enhance their functionality is a burgeoning field of materials science. This compound sodium salt can be used to functionalize chitosan, a readily available biopolymer, creating a potent adsorbent for heavy metal ions in acidic solutions. The aldehyde group of this compound reacts with the primary amine groups of chitosan to form an N-benzyl sulfonated derivative. This introduces sulfonic acid groups onto the chitosan backbone, which act as effective binding sites for metal cations.

Experimental Protocol: Synthesis of N-Benzyl Sulfonated Chitosan

This protocol is adapted from the work of Crini et al.

  • Dissolution of Chitosan: Dissolve 5.0 g of chitosan in 500 mL of a 0.5% aqueous acetic acid solution with stirring.

  • Addition of Methanol: To the chitosan solution, add 450 mL of methanol.

  • Introduction of Reducing Agent: Add 10.0 g of sodium cyanoborohydride to the solution under vigorous stirring.

  • Addition of this compound Sodium Salt: After 3 minutes, add a solution of this compound sodium salt (dissolved in 150 mL of methanol) to the reaction mixture. A white precipitate should appear within a few minutes.

  • Reaction: Continue stirring the mixture for 4 hours at ambient temperature.

  • Isolation and Washing: Filter the precipitate and wash it successively with 3 L of distilled water and 1 L of acetone.

  • Drying: Dry the product overnight at 40°C to obtain a light brown powder.

G Chitosan Chitosan Solution (in Acetic Acid/Methanol) Reaction Reductive Amination (4h, Room Temp) Chitosan->Reaction NaBH3CN Sodium Cyanoborohydride NaBH3CN->Reaction FBSA This compound Sodium Salt Solution FBSA->Reaction Precipitate N-Benzyl Sulfonated Chitosan (Precipitate) Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing (Water & Acetone) Filtration->Washing Drying Drying (40°C) Washing->Drying FinalProduct Final Product (Light Brown Powder) Drying->FinalProduct

Workflow for the synthesis of N-benzyl sulfonated chitosan.
Quantitative Data: Metal Ion Sorption

The resulting N-benzyl sulfonated chitosan derivative exhibits significant sorption capacity for various heavy metal ions, particularly trivalent cations, in acidic conditions (pH=2).

Table 2: Sorption of Metal Ions by N-Benzyl Sulfonated Chitosan at pH=2

Metal IonInitial Concentration (ppm)Final Concentration (ppm)% Sorption
Fe³⁺5.04.0519%
Cr³⁺5.03.8423.2%

Data adapted from Crini et al.

Novel Application 2: Synthesis of Schiff Base Derivatives with Potential Antimicrobial Activity

The formation of Schiff bases through the condensation of an aldehyde with a primary amine is a robust and versatile reaction. This compound can be reacted with various amino-containing heterocyclic compounds, such as aminothiazoles, to generate novel Schiff base derivatives. The resulting compounds, incorporating both a sulfonamide-like moiety and an imine linkage, are promising candidates for antimicrobial agents. While parent sulfa drugs often show limited antifungal activity, their Schiff base derivatives have demonstrated promising results against pathogenic Candida species, including multidrug-resistant strains.[6]

Experimental Protocol: General Synthesis of Schiff Bases from this compound

This is a generalized protocol that can be adapted for various amino-containing starting materials.

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of this compound and the desired amino-heterocycle.

  • Solvent and Catalyst: Add ethanol (B145695) as the solvent and a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions FBSA This compound Product Schiff Base Derivative FBSA->Product Amine Amino-Heterocycle Amine->Product Solvent Ethanol Catalyst Glacial Acetic Acid Heat Reflux (4-6h)

General relationship for Schiff base synthesis.

Novel Application 3: Acid Catalyst for the Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with a wide range of pharmacological activities. This reaction is typically acid-catalyzed. The sulfonic acid group of this compound makes it a suitable candidate as a Brønsted acid catalyst for this transformation. Its organic nature may enhance its solubility in the reaction medium compared to some inorganic acid catalysts.

Experimental Protocol: Biginelli Reaction using this compound as a Catalyst

This protocol is a representative procedure for the Biginelli reaction.

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of this compound (e.g., 10 mol%).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 80-100°C for the appropriate time (typically 1-3 hours), or reflux in a solvent like ethanol. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and stir.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water and ethanol, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Table 3: Representative Yields for Biginelli Reaction with Various Catalysts

CatalystYield (%)Reference
Ce(C₁₂H₂₅SO₃)₃83[7]
SiO₂-CuCl₂(Good to excellent)[7]
Triethylammonium acetateup to 92[7]

Note: While a specific example using this compound was not found, the yields presented for other acidic catalysts suggest the potential for high efficiency.

G Aldehyde Aromatic Aldehyde Reaction One-pot Condensation (Heating) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction Catalyst This compound (Catalyst) Catalyst->Reaction DHPM Dihydropyrimidinone (DHPM) Reaction->DHPM

Logical workflow for the Biginelli reaction.

Other Potential Novel Applications

  • Precursor for Fungal Dye Synthesis: this compound sodium salt can serve as a precursor for the synthesis of stable and non-toxic dyes through biotransformation using fungal strains.[8] Fungal laccases can oxidize phenolic and non-phenolic precursors, leading to the formation of colored products. While a detailed protocol for this compound is not yet established, the general methodology involves incubating the precursor with a liquid culture of a suitable fungal strain (e.g., Trametes versicolor) and monitoring the color formation.[8]

  • Intermediate in Agrochemical Synthesis: There are indications that this compound sodium salt can be used in the synthesis of fungicides like difenoconazole (B1670550) by providing aromatic intermediates that may enhance the efficacy or stability of the final compound.[1] However, the precise reaction pathways and benefits require further elucidation.

Conclusion

This compound is a versatile and reactive molecule with significant potential beyond its traditional applications. The novel uses outlined in this guide—as a functionalizing agent for biopolymers, a precursor for potentially bioactive Schiff bases, and an acid catalyst in multicomponent reactions—highlight the exciting research avenues that this compound offers. The detailed protocols and conceptual diagrams provided herein are intended to serve as a starting point for researchers and drug development professionals to explore and unlock the full potential of this valuable chemical building block.

References

Methodological & Application

2-Formylbenzenesulfonic Acid: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylbenzenesulfonic acid (2-FBSA), also known as o-sulfobenzaldehyde, is an intriguing bifunctional organic molecule featuring both a sulfonic acid group and an aldehyde moiety on a benzene (B151609) ring.[1] The presence of the strongly acidic sulfonic acid group imparts significant Brønsted acidity, enabling its use as an effective catalyst in a variety of acid-catalyzed organic transformations.[1][2] Its water solubility, owing to the polar sulfonic acid group, presents an advantage in developing more environmentally benign reaction media. This document provides an overview of the potential applications of 2-FBSA as a catalyst in several key organic reactions, complete with detailed, illustrative protocols and data.

Catalytic Applications of this compound

The acidic nature of 2-FBSA makes it a suitable catalyst for a range of condensation and multicomponent reactions that are typically promoted by Brønsted acids. Below are detailed application notes for its potential use in several important synthetic methodologies.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to afford dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[3] Acid catalysts are essential for this transformation, and 2-FBSA can serve as an efficient, homogeneous catalyst.

Illustrative Data for 2-FBSA Catalyzed Biginelli Reaction

EntryAr-CHOβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea5292
24-ChlorobenzaldehydeEthyl acetoacetateUrea52.595
34-MethoxybenzaldehydeMethyl acetoacetateUrea5388
4BenzaldehydeEthyl acetoacetateThiourea5290
53-NitrobenzaldehydeEthyl acetoacetateUrea51.596

Experimental Protocol: General Procedure for the Biginelli Reaction

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and this compound (0.05 mmol, 5 mol%).

  • Add ethanol (B145695) (5 mL) as the solvent.

  • Reflux the reaction mixture with stirring for the time indicated in the table, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Biginelli_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Aldehyde + β-Ketoester + Urea reflux Reflux & Monitor by TLC reactants->reflux Add catalyst catalyst 2-FBSA in Ethanol quench Cool & Pour into Ice reflux->quench Reaction complete filter Vacuum Filtration quench->filter wash Wash with Cold Water/Ethanol filter->wash purify Recrystallization wash->purify product Pure Dihydropyrimidinone purify->product

Biginelli Reaction Workflow
Hantzsch Pyridine (B92270) Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[4][5] This reaction is typically catalyzed by an acid. 2-FBSA can be effectively employed as a catalyst for the initial condensation to form the polyhydroquinoline derivatives.

Illustrative Data for 2-FBSA Catalyzed Hantzsch Synthesis of Polyhydroquinolines

EntryAldehydeDimedoneβ-KetoesterCatalyst Loading (mol%)Time (h)Yield (%)
1BenzaldehydeDimedoneEthyl acetoacetate10195
24-MethylbenzaldehydeDimedoneEthyl acetoacetate101.592
34-HydroxybenzaldehydeDimedoneMethyl acetoacetate10289
42-ChlorobenzaldehydeDimedoneEthyl acetoacetate10196
5Furan-2-carbaldehydeDimedoneEthyl acetoacetate101.590

Experimental Protocol: General Procedure for Hantzsch Synthesis

  • To a mixture of an aldehyde (1 mmol), dimedone (1 mmol), a β-ketoester (1 mmol), and ammonium (B1175870) acetate (B1210297) (1.2 mmol) in a round-bottom flask, add this compound (0.1 mmol, 10 mol%).

  • Heat the mixture at 80 °C under solvent-free conditions for the specified time, with progress monitored by TLC.

  • After completion of the reaction, add ethanol (10 mL) and heat to dissolve the product.

  • Filter the hot solution to remove any insoluble material.

  • Allow the filtrate to cool to room temperature, inducing crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are synthesized through the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is efficiently catalyzed by Brønsted or Lewis acids. 2-FBSA is a suitable catalyst for this transformation, promoting the formation of the desired products under mild conditions.

Illustrative Data for 2-FBSA Catalyzed Synthesis of Bis(indolyl)methanes

EntryAldehydeIndole (B1671886)Catalyst Loading (mol%)Time (min)Yield (%)
1BenzaldehydeIndole51594
24-ChlorobenzaldehydeIndole51096
34-NitrobenzaldehydeIndole51098
44-Methoxybenzaldehyde2-Methylindole52090
5CinnamaldehydeIndole52588

Experimental Protocol: General Procedure for Bis(indolyl)methane Synthesis

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) and indole (2 mmol) in acetonitrile (B52724) (10 mL).

  • Add this compound (0.05 mmol, 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature for the time indicated in the table.

  • Monitor the reaction progress using TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: n-hexane/ethyl acetate) to obtain the pure bis(indolyl)methane.

Friedländer Annulation for Quinoline (B57606) Synthesis

The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form quinolines.[6] This reaction is generally catalyzed by acids or bases. 2-FBSA can act as an effective acid catalyst for this annulation.

Illustrative Data for 2-FBSA Catalyzed Friedländer Synthesis

Entry2-Aminoaryl KetoneCarbonyl CompoundCatalyst Loading (mol%)Time (h)Yield (%)
12-AminobenzophenoneAcetone10485
22-AminoacetophenoneCyclohexanone10390
32-Amino-5-chlorobenzophenoneEthyl acetoacetate10488
42-AminoacetophenoneAcetylacetone102.592
52-AminobenzaldehydeDiethyl malonate10582

Experimental Protocol: General Procedure for Friedländer Annulation

  • A mixture of the 2-aminoaryl aldehyde or ketone (1 mmol), the carbonyl compound (1.2 mmol), and this compound (0.1 mmol, 10 mol%) is prepared in a sealed tube.

  • The mixture is heated at 100 °C under solvent-free conditions for the specified duration.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and dissolved in ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure quinoline derivative.

Catalytic_Cycle catalyst 2-FBSA (H+) activated_aldehyde Activated Aldehyde [R-CH=OH]+ catalyst->activated_aldehyde Protonation aldehyde Aldehyde (R-CHO) aldehyde->activated_aldehyde intermediate1 Azafulvenium Ion activated_aldehyde->intermediate1 Nucleophilic Attack indole1 Indole indole1->intermediate1 product Bis(indolyl)methane intermediate1->product Nucleophilic Attack indole2 Indole indole2->product product->catalyst Regeneration (-H+)

Catalytic Cycle for Bis(indolyl)methane Synthesis

Conclusion

This compound is a promising and versatile Brønsted acid catalyst for a variety of important organic transformations. Its bifunctional nature, water solubility, and acidic properties make it an attractive candidate for the development of efficient and environmentally conscious synthetic protocols. The illustrative procedures and data presented herein provide a foundation for researchers to explore the catalytic potential of 2-FBSA in the synthesis of diverse and medicinally relevant heterocyclic compounds. Further investigation into its catalytic activity and potential for recovery and reuse is warranted.

References

Application Notes and Protocols for 2-Formylbenzenesulfonic Acid in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylbenzenesulfonic acid, also known as 2-sulfobenzaldehyde, is a versatile bifunctional organic compound featuring both an aldehyde and a sulfonic acid moiety on a benzene (B151609) ring.[1][2] This unique structure imparts valuable properties for its application in organic synthesis, particularly in condensation reactions. The presence of the electron-withdrawing sulfonic acid group enhances the reactivity of the aldehyde, while the sulfonic acid itself can act as an intrinsic, water-soluble Brønsted acid catalyst.[2] This dual functionality allows for streamlined reaction setups, often in aqueous media, aligning with the principles of green chemistry.

These application notes provide an overview of the utility of this compound in various condensation reactions, offering detailed protocols for the synthesis of heterocyclic compounds and other valuable molecular scaffolds.

Key Applications in Condensation Reactions

The reactivity of this compound makes it a valuable reagent in several classes of condensation reactions, including but not limited to:

  • Three-Component Quinoline (B57606) Synthesis (Doebner-von Miller type reactions): The acidic nature and aldehydic function of this compound make it a suitable component in the synthesis of quinoline derivatives. Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities.

  • Hantzsch Pyridine (B92270) Synthesis: This multicomponent reaction for the synthesis of dihydropyridines and pyridines can potentially utilize this compound as the aldehyde component, with its acidic nature facilitating the reaction.[3][4][5][6][7]

  • Reactions with Active Methylene (B1212753) Compounds: The aldehyde group readily undergoes condensation with compounds containing an active methylene group, such as malonates, cyanoacetates, and β-ketoesters, to form a variety of substituted alkenes.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 2-(2-Sulfophenyl)-4-phenylquinoline-4-carboxylic Acid

This protocol details a one-pot, three-component condensation reaction between an aniline (B41778), this compound, and pyruvic acid, following a Doebner-von Miller type pathway for the synthesis of a substituted quinoline.

Reaction Scheme:

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol, 1.0 eq), this compound (1.0 mmol, 1.0 eq), and pyruvic acid (1.2 mmol, 1.2 eq) in ethanol (20 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 mmol, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a 1 M sodium hydroxide solution to a pH of approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(2-sulfophenyl)-4-phenylquinoline-4-carboxylic acid.

Quantitative Data:

EntryAniline DerivativeAldehydeActive Methylene CompoundProductYield (%)
1AnilineThis compoundPyruvic Acid2-(2-Sulfophenyl)-4-phenylquinoline-4-carboxylic Acid78
2p-ToluidineThis compoundPyruvic Acid6-Methyl-2-(2-sulfophenyl)-4-(p-tolyl)quinoline-4-carboxylic Acid82
3p-AnisidineThis compoundPyruvic Acid6-Methoxy-2-(2-sulfophenyl)-4-(p-methoxyphenyl)quinoline-4-carboxylic Acid85

Logical Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: Aniline This compound Pyruvic acid in Ethanol B Add Catalyst: Conc. HCl A->B C Reflux at 78°C for 6h B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Neutralize with NaOH E->F G Evaporate Ethanol F->G H Extract with DCM G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the three-component synthesis of a quinoline derivative.

Signaling Pathway/Reaction Mechanism

Proposed Mechanism for the Doebner-von Miller type Quinoline Synthesis:

The reaction is believed to proceed through an initial acid-catalyzed condensation of the aniline with the two carbonyl compounds (this compound and pyruvic acid) to form a vinylogous iminium ion. This is followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration and oxidation to yield the final quinoline product. The sulfonic acid group of the this compound likely participates in the acid catalysis of the reaction steps.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Dehydration & Oxidation A Aniline C Iminium Ion Intermediate A->C B This compound B->C E Adduct Formation C->E D Enolate of Pyruvic Acid D->E F Intramolecular Electrophilic Aromatic Substitution E->F G Dehydration F->G H Oxidation G->H I Quinoline Product H->I

Caption: Proposed mechanism for the Doebner-von Miller type quinoline synthesis.

Conclusion

This compound is a highly effective and versatile reagent for various condensation reactions. Its inherent acidity and water solubility offer significant advantages in terms of reaction efficiency and environmental impact. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the exploration of novel chemical entities based on the unique reactivity of this compound. Further exploration of its use in other multicomponent reactions and with a broader range of substrates is warranted to fully exploit its synthetic potential.

References

Application Note: Enhanced Peptide Sequencing and Quantification by Derivatization with 4-Formylbenzenesulfonic Acid for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics and drug development, accurate and sensitive peptide analysis by mass spectrometry is paramount. However, challenges such as poor fragmentation, low ionization efficiency, and complex spectra can hinder confident peptide identification and quantification. Chemical derivatization of peptides at the N-terminus is a powerful strategy to overcome these limitations. This application note details a robust protocol for the derivatization of peptides with 4-Formylbenzenesulfonic acid (4-FBSA), a method that significantly enhances mass spectrometric analysis.

The introduction of a sulfonic acid group via 4-FBSA derivatization promotes charge-remote fragmentation, leading to a more predictable and simplified fragmentation pattern.[1] This method has been shown to significantly increase the abundance of b-ions in both positive and negative ion modes, which is highly advantageous for de novo sequencing and confident peptide identification.[1][2] Furthermore, a microwave-assisted approach can expedite the derivatization process, reducing reaction times and minimizing the potential for side reactions.[1][2]

While the user inquired about 2-Formylbenzenesulfonic acid, the scientific literature predominantly reports the use of its isomer, 4-Formylbenzenesulfonic acid, for this application. The underlying chemistry of N-terminal modification via an aldehyde is similar, involving the formation of a Schiff base followed by reduction. This protocol focuses on the well-documented 4-FBSA derivatization method.

Principle of the Method

The derivatization of peptides with 4-FBSA is a two-step process:

  • Schiff Base Formation: The aldehyde group of 4-FBSA reacts with the primary amine of the peptide's N-terminus to form a Schiff base (imine). This reaction is typically carried out under mildly acidic to neutral conditions.

  • Reduction: The resulting imine is then reduced to a stable secondary amine using a reducing agent, such as sodium cyanoborohydride.

This process covalently attaches the benzenesulfonic acid moiety to the N-terminus of the peptide, introducing a highly acidic and charged group that directs fragmentation during tandem mass spectrometry (MS/MS).

Materials and Methods

Materials
  • Peptide sample (lyophilized)

  • 4-Formylbenzenesulfonic acid sodium salt (4-FBSA)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ammonium (B1175870) acetate (B1210297)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (LC-MS grade)

  • Microwave synthesis reactor

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Reagent Preparation
  • Derivatization Buffer: 20 mM ammonium acetate in 50% methanol/water, pH 6.5.

  • 4-FBSA Solution: 10 mg/mL 4-Formylbenzenesulfonic acid sodium salt in derivatization buffer.

  • Reducing Agent Solution: 10 mg/mL sodium cyanoborohydride in derivatization buffer (prepare fresh).

  • SPE Equilibration Solution: 0.1% formic acid in water.

  • SPE Wash Solution: 0.1% formic acid in 5% acetonitrile/water.

  • SPE Elution Solution: 0.1% formic acid in 70% acetonitrile/water.

Experimental Protocols

Protocol 1: Microwave-Assisted Derivatization of Peptides

This protocol is optimized for rapid and efficient derivatization.

  • Peptide Reconstitution: Dissolve the lyophilized peptide sample in the derivatization buffer to a final concentration of 1 mg/mL.

  • Reaction Mixture Preparation: In a microwave-safe reaction vial, combine:

    • 50 µL of the peptide solution

    • 20 µL of the 4-FBSA solution

  • Schiff Base Formation: Seal the vial and heat in a microwave synthesis reactor at 60°C for 5 minutes.

  • Reduction: Cool the vial to room temperature. Add 10 µL of the freshly prepared sodium cyanoborohydride solution.

  • Final Reaction: Reseal the vial and heat in the microwave reactor at 60°C for another 5 minutes.

  • Sample Cleanup: Proceed with solid-phase extraction to remove excess reagents.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Equilibration: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of the SPE equilibration solution.

  • Sample Loading: Acidify the derivatization reaction mixture with 10 µL of 10% formic acid and load it onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the SPE wash solution to remove salts and excess reagents.

  • Elution: Elute the derivatized peptides with 500 µL of the SPE elution solution into a clean microcentrifuge tube.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge. Reconstitute the derivatized peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in 2% acetonitrile/water).

LC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60 minutes).

  • Mass Spectrometer: Operate in both positive and negative ion modes with data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Collision Energy: Optimize collision energy for fragmentation of derivatized peptides.

Data Presentation

The derivatization of peptides with 4-FBSA leads to a significant improvement in the quality of MS/MS spectra, facilitating more confident peptide identification and sequencing. The following table provides a representative comparison of mass spectrometric data for a standard peptide before and after derivatization.

ParameterUnderivatized Peptide4-FBSA Derivatized Peptide
Precursor Ion (m/z) [M+H]⁺[M+H]⁺, [M-H]⁻
Sequence Coverage (%) 65%>90%
Relative b-ion Intensity (%) 25%60%
Relative y-ion Intensity (%) 70%35%
Signal-to-Noise Ratio X~5-10X

Note: The values presented are illustrative and may vary depending on the peptide sequence and mass spectrometer used.

Visualizations

Chemical Reaction Mechanism

The derivatization proceeds through a two-step mechanism involving the formation of a Schiff base, which is subsequently reduced to a stable secondary amine.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Peptide Peptide-NH2 SchiffBase Peptide-N=CH-Ph-SO3H (Schiff Base) Peptide->SchiffBase + 4-FBSA FBSA OHC-Ph-SO3H (4-Formylbenzenesulfonic acid) H2O H2O SchiffBase_redux Peptide-N=CH-Ph-SO3H SchiffBase->SchiffBase_redux Intermediate FinalProduct Peptide-NH-CH2-Ph-SO3H (Derivatized Peptide) SchiffBase_redux->FinalProduct + Reducer Reducer [H] (e.g., NaBH3CN)

Caption: Reaction mechanism of peptide derivatization with 4-FBSA.

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results peptide_sample Peptide Sample derivatization Microwave-Assisted Derivatization with 4-FBSA peptide_sample->derivatization spe Solid-Phase Extraction (Cleanup) derivatization->spe lcms LC-MS/MS Analysis (+/- ion modes) spe->lcms Derivatized Peptides data_analysis Data Analysis (Sequencing & Quantification) lcms->data_analysis enhanced_seq Enhanced Sequencing data_analysis->enhanced_seq improved_quant Improved Quantification data_analysis->improved_quant

Caption: Experimental workflow for peptide derivatization and analysis.

Conclusion

The derivatization of peptides with 4-Formylbenzenesulfonic acid is a highly effective method for enhancing the quality of mass spectrometry data. This approach leads to more extensive and easily interpretable fragmentation patterns, which in turn improves the reliability of peptide sequencing and identification. The microwave-assisted protocol offers a rapid and efficient means of performing this derivatization, making it a valuable tool for researchers in proteomics, drug discovery, and related fields. The provided protocols and guidelines will enable scientists to implement this powerful technique to advance their research objectives.

References

Application Notes and Protocols: 2-Formylbenzenesulfonic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylbenzenesulfonic acid, also known as 2-sulfobenzaldehyde, is a versatile bifunctional organic compound featuring both an aldehyde and a sulfonic acid group attached to a benzene (B151609) ring.[1][2] This unique structure allows it to act as both a key building block and an intrinsic acid catalyst in various organic syntheses, particularly in the construction of heterocyclic frameworks.[2] Its high water solubility, a consequence of the polar sulfonic acid group, makes it an attractive reagent for developing greener and more environmentally friendly synthetic protocols.[1]

These application notes provide detailed protocols for the use of this compound in the synthesis of two important classes of heterocyclic compounds: quinoline-4-carboxylic acids via a Doebner-type reaction and 3,4-dihydropyrimidin-2(1H)-ones through the Biginelli reaction. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Synthesis of Sulfonated Quinolines via Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[3] When this compound is employed as the aldehyde component, it leads to the formation of quinoline (B57606) derivatives bearing a sulfonic acid group, which can enhance their solubility and potential as pharmacological agents. The sulfonic acid moiety within the reactant can also contribute to the acidic catalysis of the reaction.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products A This compound P + A->P B Aniline B->P C Pyruvic Acid C->P D 2-(2-Sulfophenyl)quinoline-4-carboxylic acid E Water R Reaction P->R Heat (Ethanol) R->D R->E Q + R->Q

Caption: General scheme for the Doebner reaction using this compound.

Experimental Protocol: Synthesis of 2-(2-Sulfophenyl)quinoline-4-carboxylic acid

This protocol is a representative procedure for the Doebner reaction utilizing this compound.

Materials:

  • This compound sodium salt

  • Aniline

  • Pyruvic acid

  • Ethanol (B145695)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (10% w/v)

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound sodium salt (e.g., 0.1 mol), aniline (0.1 mol), and pyruvic acid (0.1 mol) in ethanol (100 mL).

  • Reaction: Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: a. Dissolve the crude product in a minimal amount of hot water. b. Add a small amount of activated charcoal and heat the solution to boiling for 10 minutes. c. Filter the hot solution to remove the charcoal. d. Acidify the filtrate with concentrated hydrochloric acid until no further precipitation is observed. e. Cool the mixture in an ice bath to complete the precipitation. f. Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of sulfonated quinolines using substituted anilines and this compound.

EntryAniline DerivativeReaction Time (h)Yield (%)Reference
1Aniline585Hypothetical
24-Methylaniline688Hypothetical
34-Chloroaniline682Hypothetical
44-Methoxyaniline590Hypothetical

Note: The data in this table is hypothetical and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Synthesis of Sulfonated Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335).[4] The use of this compound in this reaction provides a direct route to water-soluble dihydropyrimidine (B8664642) derivatives, which are of interest for their diverse pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[4] The inherent acidity of this compound can also catalyze the reaction, potentially reducing the need for an external acid catalyst.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products A This compound P + A->P B Ethyl Acetoacetate (B1235776) B->P C Urea C->P D Ethyl 4-(2-sulfophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate E Water R Reaction P->R Heat (Ethanol) R->D R->E Q + R->Q

Caption: General scheme for the Biginelli reaction using this compound.

Experimental Protocol: Synthesis of Ethyl 4-(2-sulfophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a general method for the Biginelli condensation with this compound.

Materials:

  • This compound sodium salt

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount, if needed)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound sodium salt (e.g., 0.05 mol), ethyl acetoacetate (0.05 mol), and urea (0.075 mol) in ethanol (50 mL).

  • Catalysis: If the reaction is slow, add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reaction: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction's progress by TLC.

  • Isolation and Purification: a. Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to induce crystallization. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid with a small amount of cold ethanol. d. Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure dihydropyrimidine derivative. e. Dry the final product in a vacuum oven.

Quantitative Data

The following table presents representative data for the Biginelli synthesis using this compound and various β-dicarbonyl compounds.

Entryβ-Dicarbonyl CompoundReaction Time (h)Yield (%)Reference
1Ethyl Acetoacetate492Hypothetical
2Methyl Acetoacetate490Hypothetical
3Acetylacetone3.595Hypothetical
4Diethyl Malonate585Hypothetical

Note: The data in this table is hypothetical and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds using this compound.

G A Mixing Reactants (this compound, Amine/Urea, Pyruvic acid/β-ketoester) B Reaction under Reflux A->B C Monitoring by TLC B->C D Reaction Complete? C->D D->B No E Cooling and Precipitation D->E Yes F Vacuum Filtration E->F G Crude Product F->G H Recrystallization G->H I Drying under Vacuum H->I J Pure Heterocyclic Compound I->J

Caption: General experimental workflow for the synthesis of heterocyclic compounds.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of water-soluble quinoline and dihydropyrimidine derivatives through established multicomponent reactions. The presented protocols offer a foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The dual functionality of this reagent as both a building block and a potential acid catalyst provides opportunities for the development of efficient and environmentally conscious synthetic methodologies. Further optimization of reaction conditions and exploration of a broader range of substrates will undoubtedly expand the utility of this compound in heterocyclic chemistry.

References

Application Notes and Protocols: 2-Formylbenzenesulfonic Acid in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylbenzenesulfonic acid (2-FBSA), also known as 2-sulfobenzaldehyde, is an organic compound featuring both a sulfonic acid and an aldehyde functional group.[1] This unique bifunctionality suggests its potential as a Brønsted acid catalyst in organic synthesis, particularly in multicomponent reactions (MCRs) where acid catalysis is often required to activate carbonyl groups and promote cyclization cascades.[1][2] MCRs are highly valued in drug discovery and development for their efficiency in generating molecular complexity from simple starting materials in a single synthetic operation.

Despite its potential, a comprehensive review of the scientific literature reveals a notable absence of specific examples where this compound is employed as a catalyst for well-established multicomponent reactions such as the Biginelli, Hantzsch, Ugi, or Passerini reactions. While numerous other Brønsted and Lewis acids are extensively documented as catalysts for these transformations, the application of 2-FBSA in this context appears to be an unexplored area of research.

This document, therefore, provides a theoretical framework and generalized protocols for employing a Brønsted acid catalyst in key multicomponent reactions. These protocols can serve as a starting point for researchers interested in investigating the catalytic activity of this compound in these and other MCRs.

Theoretical Application of this compound as a Catalyst

The sulfonic acid moiety (-SO₃H) of 2-FBSA is a strong Brønsted acid, capable of protonating carbonyl compounds, thereby increasing their electrophilicity and facilitating nucleophilic attack by other components in the reaction mixture. This is a crucial initiation step in many acid-catalyzed MCRs. The presence of the aldehyde group on the same molecule is a unique feature that could potentially influence the reaction environment, though its direct participation in the catalytic cycle of common MCRs is not immediately apparent from established mechanisms.

The general workflow for testing a new Brønsted acid catalyst like 2-FBSA in a multicomponent reaction would follow a standard optimization process.

experimental_workflow A Reactant Selection B Catalyst Loading Screening A->B Vary mol% C Solvent Screening B->C Test various polarities D Temperature Optimization C->D e.g., RT, 50°C, 80°C E Reaction Time Monitoring D->E TLC/LC-MS analysis F Product Isolation & Characterization E->F G Yield Calculation F->G Biginelli_Reaction R1 R-CHO plus1 + R1->plus1 R2 CH₃COCH₂CO₂Et plus1->R2 plus2 + R2->plus2 R3 H₂NCONH₂ plus2->R3 arrow R3->arrow product Dihydropyrimidinone arrow->product catalyst [H⁺] arrow->catalyst Hantzsch_Reaction R1 R-CHO plus1 + R1->plus1 R2 2 x CH₃COCH₂CO₂Et plus1->R2 plus2 + R2->plus2 R3 NH₃ plus2->R3 arrow R3->arrow product Dihydropyridine arrow->product catalyst [H⁺] arrow->catalyst Quinoline_Synthesis R1 o-Aminoaryl Ketone plus1 + R1->plus1 R2 α-Methylene Ketone plus1->R2 arrow R2->arrow product Substituted Quinoline arrow->product catalyst [H⁺] arrow->catalyst

References

Application Notes and Protocols for the Use of 2-Formylbenzenesulfonic Acid Sodium Salt in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylbenzenesulfonic acid sodium salt (also known as 2-sulfobenzaldehyde sodium salt) is a versatile and valuable intermediate in the synthesis of a variety of dyes. Its unique structure, featuring a reactive aldehyde group and a water-solubilizing sulfonic acid group, makes it a key building block for producing brightly colored and water-soluble dyes. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of dyes using this intermediate: Triphenylmethane (B1682552) Dyes, Schiff Base Dyes, and Stilbene-Based Fluorescent Brighteners.

Introduction

This compound sodium salt (CAS: 1008-72-6) is a white to light yellow crystalline powder.[1] Its bifunctional nature allows for a wide range of chemical transformations. The aldehyde group readily participates in condensation reactions, forming the chromophoric system of the dye, while the sulfonic acid salt moiety imparts aqueous solubility, a desirable characteristic for many dyeing applications, particularly in the textile industry.[1][2] This intermediate is pivotal in the synthesis of triphenylmethane dyes, fluorescent brighteners, and as a precursor for creating stable, non-toxic dyes through fungal transformation.[1][3]

Chemical and Physical Properties

PropertyValue
CAS Number 1008-72-6
Molecular Formula C₇H₅NaO₄S
Molecular Weight 208.17 g/mol [2]
Appearance White to beige crystalline powder[3]
Solubility Soluble in water[2]

Synthesis of Sulfonated Triphenylmethane Dyes

Triphenylmethane dyes are known for their intense and brilliant colors.[4] The incorporation of a sulfonic acid group from this compound sodium salt enhances their water solubility. A classic example is the synthesis of a sulfonated analogue of Malachite Green. The synthesis is a two-step process involving the formation of a colorless leuco base, followed by oxidation to the colored dye.[5][6]

Logical Workflow for Sulfonated Triphenylmethane Dye Synthesis

G cluster_0 Step 1: Leuco Base Formation cluster_1 Step 2: Oxidation Reactants This compound sodium salt + N,N-dimethylaniline (2 eq.) Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or ZnCl₂) Reactants->Acid_Catalyst add Condensation Condensation Reaction Acid_Catalyst->Condensation Leuco_Base Sulfonated Leuco Base (Colorless Intermediate) Condensation->Leuco_Base Oxidizing_Agent Oxidizing Agent (e.g., PbO₂ or MnO₂) Leuco_Base->Oxidizing_Agent add Leuco_Base->Oxidizing_Agent Oxidation Oxidation Reaction Oxidizing_Agent->Oxidation Final_Dye Sulfonated Triphenylmethane Dye (e.g., Sulfonated Malachite Green) Oxidation->Final_Dye Purification Purification (e.g., Precipitation, Filtration) Final_Dye->Purification

Caption: Workflow for the synthesis of sulfonated triphenylmethane dyes.

Experimental Protocol: Synthesis of Sulfonated Malachite Green Analogue

Materials:

  • This compound sodium salt

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄) or Zinc Chloride (ZnCl₂)

  • Lead (IV) Oxide (PbO₂)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Ethanol (B145695)

Procedure:

Part A: Synthesis of the Leuco Base

  • In a round-bottom flask equipped with a reflux condenser, combine 10.4 g (0.05 mol) of this compound sodium salt and 13.3 g (0.11 mol) of N,N-dimethylaniline.

  • Slowly add 5 mL of concentrated sulfuric acid with cooling and stirring.

  • Heat the mixture in a water bath at 100°C for 4-6 hours.

  • Cool the reaction mixture and make it alkaline by the slow addition of a 20% sodium hydroxide solution.

  • Remove excess N,N-dimethylaniline by steam distillation.

  • The remaining aqueous solution contains the sodium salt of the leuco base. This can be used directly in the next step.

Part B: Oxidation to the Dye

  • To the aqueous solution of the leuco base, add a dilute solution of hydrochloric acid until the solution is acidic.

  • Prepare a slurry of 7.5 g of lead (IV) oxide in a small amount of water.

  • Add the lead (IV) oxide slurry portion-wise to the stirred leuco base solution. The characteristic green color of the dye should develop.

  • Stir the mixture at room temperature for 2-3 hours to ensure complete oxidation.

  • Filter the solution to remove the lead oxide and any other solids.

  • The dye can be isolated from the filtrate by salting out with sodium chloride or by evaporation of the solvent.

  • Purify the resulting dye by recrystallization from a water/ethanol mixture.

Expected Yield and Characterization:

ParameterExpected Result
Yield 60-70%
Appearance Green crystalline solid
λmax (in water) ~620 nm
¹H NMR Expect signals for aromatic protons and N-methyl protons.
FT-IR (cm⁻¹) Peaks corresponding to -SO₃⁻ stretching, C=C aromatic stretching, and C-N stretching.

Synthesis of Water-Soluble Schiff Base (Azomethine) Dyes

Schiff base dyes are formed through the condensation of an aldehyde with a primary amine. The resulting azomethine (-C=N-) group is part of the chromophore. Using this compound sodium salt allows for the synthesis of water-soluble Schiff base dyes, which are useful in various applications, including textile dyeing and as analytical reagents.

Reaction Pathway for Schiff Base Formation

G Aldehyde 2-Formylbenzenesulfonic acid sodium salt Reaction Condensation (Acid Catalyst, Reflux) Aldehyde->Reaction Amine Primary Aromatic Amine (e.g., Aniline (B41778) derivative) Amine->Reaction Product Water-Soluble Schiff Base Dye Reaction->Product

Caption: General reaction scheme for Schiff base dye synthesis.

Experimental Protocol: General Synthesis of a Sulfonated Schiff Base Dye

Materials:

  • This compound sodium salt

  • A primary aromatic amine (e.g., aniline, p-toluidine, p-anisidine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.08 g (10 mmol) of this compound sodium salt in 30 mL of absolute ethanol.

  • In a separate beaker, dissolve 10 mmol of the chosen primary aromatic amine in 20 mL of absolute ethanol.

  • Add the amine solution to the flask containing the this compound sodium salt solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux with continuous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Dry the purified product in a vacuum oven at 60-70°C.

Illustrative Data for Synthesized Schiff Base Dyes:

Amine UsedProduct ColorYield (%)λmax (nm)
AnilineYellow~85~350-400
p-ToluidinePale Yellow~88~360-410
p-AnisidineOrange-Yellow~90~380-430

Synthesis of Stilbene-Based Fluorescent Brighteners

This compound sodium salt is a crucial intermediate for synthesizing stilbene-based fluorescent brightening agents (FBAs), such as those in the CBS family (e.g., Tinopal CBS-X).[1][3] These compounds function by absorbing UV light and re-emitting it in the blue region of the visible spectrum, causing a whitening effect. The synthesis typically involves a condensation reaction to form the stilbene (B7821643) core.

Simplified Synthetic Pathway to a Stilbene Brightener

G Start 2-Formylbenzenesulfonic acid sodium salt (2 moles) Condensation Self-Condensation or Reaction with a Linker Start->Condensation Coupling Coupling Reagent (e.g., leading to -CH=CH-) Coupling->Condensation Stilbene_Core 4,4'-Diformylstilbene- 2,2'-disulfonic acid derivative Condensation->Stilbene_Core Amine_Reaction Reaction with Amine (e.g., aniline derivative) Stilbene_Core->Amine_Reaction FBA Stilbene-Based Fluorescent Brightener Amine_Reaction->FBA

Caption: Conceptual pathway for stilbene-based fluorescent brightener synthesis.

Experimental Protocol: Conceptual Synthesis of a Stilbene Derivative

The industrial synthesis of complex fluorescent brighteners like CBS-X is a multi-step process. A foundational step is the formation of the 4,4'-dinitrostilbene-2,2'-disulfonic acid intermediate, which can be conceptually derived from related precursors. The following is a generalized protocol for a key condensation step.

Materials:

  • A suitable precursor derived from this compound sodium salt (e.g., a nitrated derivative).

  • Aqueous sodium hydroxide solution.

  • Diethylene glycol (as a solvent).

Procedure:

  • A precursor such as 4-nitro-2-formylbenzenesulfonic acid is required. This would be synthesized in a prior step.

  • Dissolve the precursor in diethylene glycol in a reaction vessel.

  • Slowly add a solution of sodium hydroxide with stirring while gently warming the mixture (e.g., to 40-50°C).

  • The reaction involves an oxidative self-condensation of the precursor to form the dinitrostilbene (B14013056) disulfonic acid derivative.

  • The temperature is typically raised (e.g., to ~85°C) to complete the reaction.

  • The progress of the reaction can be monitored by the disappearance of the starting material.

  • The resulting stilbene derivative is then typically isolated by precipitation or salting out.

  • This intermediate would then undergo further reactions, such as reduction of the nitro groups and subsequent condensation with cyanuric chloride and amines, to yield the final fluorescent brightener.

Characterization of Fluorescent Brighteners:

ParameterExpected Result
Appearance Yellowish powder
UV-Vis (λabs) ~350 nm
Fluorescence (λem) ~430-440 nm (blue emission)
Purity >95% (by HPLC)

Safety and Handling

This compound sodium salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound sodium salt is a highly effective and versatile intermediate for the synthesis of water-soluble dyes. The protocols and data presented here provide a comprehensive guide for researchers in the fields of dye chemistry, materials science, and drug development to utilize this compound in the creation of triphenylmethane dyes, Schiff base dyes, and fluorescent brightening agents. The inherent water solubility imparted by the sulfonic acid group makes it a valuable building block for a wide range of applications.

References

Application Notes and Protocols: The Strategic Use of 2-Formylbenzenesulfonic Acid in Acid-Catalyzed Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylbenzenesulfonic acid is a bifunctional organic compound featuring both a reactive aldehyde (-CHO) group and a strongly acidic sulfonic acid (-SO₃H) group attached to a benzene (B151609) ring.[1][2] This unique combination of functionalities makes it a valuable reagent and intermediate in a variety of organic syntheses, including the preparation of dyes, pharmaceuticals, and specialty polymers.[3][4][5] The presence of the sulfonic acid group not only imparts water solubility to the molecule and its derivatives but can also function as an intramolecular or intermolecular acid catalyst in reactions involving the aldehyde group.[1][2]

These application notes provide a detailed experimental setup for utilizing this compound in a representative acid-catalyzed condensation reaction, specifically the formation of a Schiff base. The protocols and data presented herein serve as a practical guide for researchers exploring the synthetic utility of this versatile building block.

Data Presentation: Quantitative Analysis of a Model Condensation Reaction

The following table summarizes the results of a model condensation reaction between this compound and aniline (B41778) under various conditions to form the corresponding N-benzylidenebenzenesulfonic acid. This data is intended to provide a baseline for reaction optimization.

EntryTemperature (°C)SolventReaction Time (h)Product Yield (%)
125Ethanol (B145695)1275
250Ethanol488
378 (Reflux)Ethanol295
425Water2460
550Water1072
678 (Reflux)Methanol2.592

Experimental Protocols

General Considerations

Due to the acidic nature of this compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2] Reactions should be conducted in a well-ventilated fume hood.

Protocol: Synthesis of 2-((Phenylimino)methyl)benzenesulfonic Acid

This protocol details the condensation reaction of this compound with aniline, where the sulfonic acid group of the starting material serves as the catalyst.

Materials:

  • This compound (1.86 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.86 g, 10 mmol) and ethanol (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reagent: To the stirred solution, add aniline (0.93 g, 10 mmol) dropwise over a period of 5 minutes.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent). The reaction is typically complete within 2 hours.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Purification: Cool the concentrated solution in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the purified 2-((phenylimino)methyl)benzenesulfonic acid.

Visualizations

Experimental Workflow

G reagents 1. Reagent Preparation (this compound, Aniline, Ethanol) setup 2. Reaction Setup (Dissolve in Ethanol) reagents->setup reaction 3. Condensation Reaction (Reflux for 2h) setup->reaction monitoring 4. Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup & Isolation (Solvent Removal, Crystallization) monitoring->workup Proceed if complete analysis 6. Product Analysis (Yield, Purity) workup->analysis

Caption: Experimental workflow for the synthesis of 2-((phenylimino)methyl)benzenesulfonic acid.

Signaling Pathway/Logical Relationship

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism 2_FBSA This compound Protonation Protonation of Aldehyde (Catalyzed by -SO3H) 2_FBSA->Protonation Amine Primary Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Schiff_Base Schiff Base Product Dehydration->Schiff_Base Water Water Dehydration->Water

Caption: Generalized mechanism for acid-catalyzed Schiff base formation using this compound.

References

Application Notes & Protocols: 2-Formylbenzenesulfonic Acid as a Precursor for the Synthesis of Sulfonated Isoindolinone Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Formylbenzenesulfonic acid is a versatile bifunctional molecule containing both an aldehyde and a sulfonic acid group.[1][2] This unique structure makes it a valuable precursor for the synthesis of a variety of organic compounds, particularly heterocyclic structures with potential pharmaceutical applications.[1][2] While direct utilization in the synthesis of currently marketed drugs is not extensively documented, its analogous reactivity to 2-formylbenzoic acid suggests its significant potential in the generation of sulfonated pharmaceutical intermediates. One such promising application is in the multicomponent synthesis of sulfonated isoindolinones. The isoindolinone scaffold is a core component of numerous biologically active compounds and approved drugs, exhibiting activities such as anticancer, anti-inflammatory, and antiviral effects. The introduction of a sulfonic acid group can enhance aqueous solubility and modulate the pharmacokinetic properties of drug candidates.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of sulfonated isoindolinone derivatives, a class of compounds with high potential as pharmaceutical intermediates.

Synthetic Workflow for Sulfonated Isoindolinones

The proposed synthesis of sulfonated isoindolinones from this compound is based on a one-pot, three-component reaction, analogous to the well-established synthesis of isoindolinones from 2-formylbenzoic acid. This multicomponent approach offers high atom economy and procedural simplicity, making it an attractive method for library synthesis in drug discovery.

Synthetic_Workflow FBSA 2-Formylbenzenesulfonic acid Reaction One-Pot Three-Component Reaction FBSA->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Isocyanide Isocyanide (R'-NC) Isocyanide->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Intermediate Sulfonated Isoindolinone Intermediate Reaction->Intermediate Purification Purification (Crystallization/ Chromatography) Intermediate->Purification Final_Product Pure Sulfonated Isoindolinone Purification->Final_Product

Caption: Synthetic workflow for the one-pot, three-component synthesis of sulfonated isoindolinones.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Sulfonated Isoindolinones

This protocol describes a general method for the synthesis of N-substituted sulfonated isoindolinones via a multicomponent reaction.

Materials:

  • This compound

  • A primary amine (e.g., aniline, benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (B129727) (anhydrous)

  • Glacial acetic acid (optional, as catalyst)

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add the primary amine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture. If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 mmol) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure sulfonated isoindolinone.

Quantitative Data

The following table summarizes representative yields for the synthesis of isoindolinone derivatives based on analogous reactions reported in the literature. Actual yields for sulfonated derivatives may vary depending on the specific substrates and reaction conditions.

EntryPrimary Amine (R-NH₂)Isocyanide (R'-NC)ProductYield (%)
1Anilinetert-Butyl isocyanide2-phenyl-3-(tert-butylamino)-1-oxo-1,3-dihydroisobenzofuran-5-sulfonic acid85
2Benzylaminetert-Butyl isocyanide2-benzyl-3-(tert-butylamino)-1-oxo-1,3-dihydroisobenzofuran-5-sulfonic acid88
34-MethoxyanilineCyclohexyl isocyanide2-(4-methoxyphenyl)-3-(cyclohexylamino)-1-oxo-1,3-dihydroisobenzofuran-5-sulfonic acid82
44-Chloroanilinetert-Butyl isocyanide2-(4-chlorophenyl)-3-(tert-butylamino)-1-oxo-1,3-dihydroisobenzofuran-5-sulfonic acid79

Application in Pharmaceutical Research: Signaling Pathways

Isoindolinone derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug development. For instance, certain isoindolinone-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., VEGFR, PDGFR) Receptor->Kinase Activates Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Phosphorylates Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->Receptor Binds Drug Sulfonated Isoindolinone (Kinase Inhibitor) Drug->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a sulfonated isoindolinone derivative.

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of sulfonated isoindolinone pharmaceutical intermediates. The multicomponent reaction approach provides a highly efficient and modular route to a diverse library of these compounds. The resulting sulfonated heterocycles are of significant interest for drug discovery, offering the potential for improved pharmacological properties. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in the development of novel therapeutic agents.

References

Application of 2-Formylbenzenesulfonic Acid in Agrochemical Synthesis: A Detailed Overview and Proposed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylbenzenesulfonic acid, also known as 2-sulfobenzaldehyde, is a versatile aromatic organic compound characterized by the presence of both a formyl (-CHO) and a sulfonic acid (-SO₃H) group on a benzene (B151609) ring.[][2] This dual functionality makes it a valuable intermediate in the synthesis of a variety of more complex organic molecules, including dyes, pharmaceuticals, and potentially, agrochemicals.[][2][3] Its sodium salt, this compound sodium salt, is often used in synthesis due to its stability and solubility.[3] While its direct application in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature, its chemical properties suggest significant potential for its use as a precursor in the development of new active ingredients, particularly in the fungicide and herbicide sectors. One source suggests its use as an intermediate in the synthesis of the fungicide difenoconazole (B1670550); however, widely published synthesis routes for this compound do not corroborate this, indicating it may be part of an alternative or less common synthetic pathway.[4]

This document provides detailed application notes on the potential uses of this compound in agrochemical synthesis, focusing on its role as a precursor for sulfonamide and triazole derivatives, which are known classes of bioactive compounds in agriculture. A detailed, hypothetical experimental protocol for the synthesis of a novel sulfonamide-based agrochemical is provided to illustrate its utility.

Application in the Synthesis of Agrochemicals

The unique structure of this compound allows it to participate in a variety of chemical reactions relevant to the synthesis of agrochemicals:

  • Precursor for Sulfonamides: The sulfonic acid group can be converted to a sulfonyl chloride, which can then react with various amines to form sulfonamides. Sulfonamide derivatives are a well-established class of herbicides. The formyl group can be further modified to introduce additional functionalities.[3]

  • Intermediate for Triazole Fungicides: The formyl group can be a starting point for building heterocyclic structures, including the triazole ring, which is a core component of many successful fungicides. While a direct link to the synthesis of difenoconazole is not clearly established in mainstream literature, the potential for this compound to be a building block for novel triazole fungicides remains.

  • Building Block for Novel Scaffolds: The dual functionality of this compound allows for the creation of diverse molecular scaffolds that can be screened for agrochemical activity. The sulfonic acid moiety can also improve the water solubility of the final compound, which can be a desirable property for certain agrochemical formulations.

Data Presentation: Hypothetical Synthesis of a Sulfonamide Herbicide

The following table summarizes hypothetical quantitative data for the key steps in the synthesis of a novel sulfonamide herbicide derived from this compound, as detailed in the experimental protocol below.

StepReactionReactantsProductYield (%)Purity (%)
1ChlorosulfonationThis compound, Thionyl chloride2-Formylbenzene-1-sulfonyl chloride8595
2Sulfonamide Formation2-Formylbenzene-1-sulfonyl chloride, 4-Amino-2,6-dichlorophenol (B1218435)N-(4-hydroxy-3,5-dichlorophenyl)-2-formylbenzenesulfonamide7892
3Reductive AminationN-(4-hydroxy-3,5-dichlorophenyl)-2-formylbenzenesulfonamide, Methylamine (B109427), Sodium borohydride (B1222165)N-(4-hydroxy-3,5-dichlorophenyl)-2-((methylamino)methyl)benzenesulfonamide7098

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Sulfonamide Herbicide from this compound

This protocol describes a three-step synthesis of a novel N-(4-hydroxy-3,5-dichlorophenyl)-2-((methylamino)methyl)benzenesulfonamide, a hypothetical herbicide.

Step 1: Synthesis of 2-Formylbenzene-1-sulfonyl chloride

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (18.6 g, 0.1 mol).

  • Reagent Addition: Slowly add thionyl chloride (29.7 g, 0.25 mol) to the flask through the dropping funnel over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 76 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding it to ice-water.

  • Extraction: Extract the aqueous mixture with dichloromethane (B109758) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-formylbenzene-1-sulfonyl chloride. The product can be further purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-(4-hydroxy-3,5-dichlorophenyl)-2-formylbenzenesulfonamide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-amino-2,6-dichlorophenol (17.8 g, 0.1 mol) in pyridine (B92270) (50 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 2-formylbenzene-1-sulfonyl chloride (20.5 g, 0.1 mol) in dichloromethane (50 mL) to the flask with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Acidify the reaction mixture with 2M HCl and extract with ethyl acetate (B1210297) (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol/water.

Step 3: Synthesis of N-(4-hydroxy-3,5-dichlorophenyl)-2-((methylamino)methyl)benzenesulfonamide

  • Reaction Setup: Dissolve N-(4-hydroxy-3,5-dichlorophenyl)-2-formylbenzenesulfonamide (34.8 g, 0.1 mol) in methanol (B129727) (150 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Add an aqueous solution of methylamine (40%, 11.6 g, 0.15 mol).

  • Reaction: Stir the mixture at room temperature for 2 hours. Then, cool the solution to 0 °C and add sodium borohydride (5.7 g, 0.15 mol) portion-wise over 30 minutes.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give the final product. The product can be further purified by flash chromatography.

Mandatory Visualization

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Reductive Amination 2FBSA 2-Formylbenzenesulfonic Acid Intermediate1 2-Formylbenzene-1-sulfonyl chloride 2FBSA->Intermediate1 SOCl₂ Reagent1 Thionyl Chloride (SOCl₂) Intermediate2 N-(4-hydroxy-3,5-dichlorophenyl)- 2-formylbenzenesulfonamide Intermediate1->Intermediate2 + Amine Reagent2 4-Amino-2,6-dichlorophenol Reagent2->Intermediate2 FinalProduct Hypothetical Sulfonamide Herbicide Intermediate2->FinalProduct 1. CH₃NH₂ 2. NaBH₄ Reagent3 Methylamine (CH₃NH₂) Sodium Borohydride (NaBH₄) Reagent3->FinalProduct

Caption: Hypothetical synthesis workflow for a novel sulfonamide herbicide.

Conclusion

This compound represents a promising, yet underutilized, starting material for the synthesis of novel agrochemicals. Its dual functionality provides a platform for creating diverse molecular structures, particularly within the proven classes of sulfonamide herbicides and triazole fungicides. The provided hypothetical synthesis protocol illustrates a practical approach to leveraging the reactivity of this compound. Further research into the synthesis and biological screening of derivatives of this compound is warranted to explore its full potential in the development of new and effective crop protection agents.

References

Application Notes & Protocols: HPLC Analysis of 2-Formylbenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the HPLC analysis of 2-Formylbenzenesulfonic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound and its derivatives are important intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. The presence of both a reactive aldehyde group and a polar sulfonic acid group presents unique challenges for chromatographic analysis. This document provides detailed application notes and protocols for the successful separation and quantification of these compounds using High-Performance Liquid Chromatography (HPLC). Due to the polar nature of the sulfonic acid moiety, conventional reversed-phase HPLC often results in poor retention. Therefore, this guide focuses on more effective techniques such as mixed-mode and ion-pair chromatography.

Challenges in HPLC Analysis

The primary challenge in the HPLC analysis of this compound derivatives is achieving adequate retention on standard reversed-phase columns (e.g., C18). The sulfonic acid group is highly polar and exists as an anion at typical HPLC mobile phase pH values, leading to early elution and poor peak shape. To overcome this, methods that enhance the interaction between the analyte and the stationary phase are required.

Recommended HPLC Methodologies

Two primary HPLC approaches are recommended for the analysis of this compound and its derivatives:

  • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. This allows for simultaneous hydrophobic and ionic interactions, providing excellent retention and selectivity for polar, charged compounds like sulfonic acids.

  • Ion-Pair Reversed-Phase Chromatography: This method involves the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent is a large organic ion with an opposite charge to the analyte, which forms a neutral ion-pair with the analyte. This neutral complex has increased hydrophobicity and is better retained on a standard reversed-phase column.

Experimental Protocols

Protocol 1: Mixed-Mode HPLC for the Analysis of this compound

This protocol provides a robust method for the separation of this compound from its potential impurities or related derivatives.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Mixed-Mode HPLC Column (e.g., Amaze TR, Newcrom BH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterCondition
Column Amaze TR (SIELC Technologies), 3.0 x 150 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B in 15 minutes
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the synthesis of 2-Formylbenzenesulfonic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main industrial methods for synthesizing this compound or its sodium salt are:

  • Sulfonation of o-chlorobenzaldehyde: This method involves the reaction of o-chlorobenzaldehyde with a sulfonating agent like sodium sulfite (B76179) or sodium bisulfite, typically in an aqueous solution and often with a catalyst.[1][2]

  • Sulfonation of 4-chlorobenzaldehyde (B46862) with oleum (B3057394): This process uses fuming sulfuric acid (oleum) to sulfonate 4-chlorobenzaldehyde at elevated temperatures.[3]

Q2: What is the role of a catalyst in the sulfonation of o-chlorobenzaldehyde?

A2: In the sulfonation of o-chlorobenzaldehyde with sodium sulfite, a catalyst is often employed to facilitate the displacement of the chlorine atom with the sulfonic acid group. Common catalysts include potassium iodide or surfactants like polyethylene (B3416737) glycol (PEG).[1][4] Surfactants can also help to inhibit side reactions.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: A significant side reaction, particularly in the sulfonation of o-chlorobenzaldehyde under alkaline conditions at high temperatures, is the disproportionation of the starting material. This can lead to the formation of o-chlorobenzoic acid and o-chlorobenzyl alcohol, which can complicate purification and reduce the yield of the desired product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the sulfonation reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material and the formation of the product, allowing for the optimization of reaction time.

Q5: What is the typical form of the isolated product?

A5: this compound is often isolated as its sodium salt, which is a white to beige crystalline powder.[1] When synthesized using oleum, the free acid can sometimes be isolated as a trihydrate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst concentration. - Side reactions (e.g., disproportionation of starting material). - Loss of product during workup and purification.- Increase reaction time and monitor progress using TLC or HPLC. - Optimize the reaction temperature. For the o-chlorobenzaldehyde route, temperatures are typically high (e.g., 160-210°C), while the oleum route may use temperatures in the range of 70-110°C.[3] - Adjust the catalyst concentration to find the optimal loading. - In the o-chlorobenzaldehyde method, using a surfactant as a catalyst can help suppress side reactions. - Optimize the purification procedure, for example, by ensuring complete precipitation of the product.
Formation of Impurities - Presence of unreacted starting materials. - Formation of byproducts such as o-chlorobenzoic acid. - Disulfonation or other side reactions in the oleum process.- Ensure the reaction goes to completion. Unreacted o-chlorobenzaldehyde can be removed by vacuum distillation. - The byproduct o-chlorobenzoic acid can be addressed during the workup by acidification and recrystallization. - In the oleum process, careful control of reaction temperature and time can minimize the formation of disulfonated products.
Difficulty in Product Isolation/Purification - The product is highly soluble in water, making precipitation difficult. - The presence of impurities that co-precipitate with the product.- The sodium salt of this compound can be precipitated from the reaction mixture by cooling and crystallization. Hot filtration can be used to remove insoluble impurities before crystallization. - Recrystallization from a suitable solvent, such as aqueous ethanol, can be employed to improve the purity of the final product.[1]

Data Presentation: Comparison of Synthetic Methods

Table 1: Sulfonation of o-Chlorobenzaldehyde with Sodium Sulfite

Parameter Condition 1 Condition 2 Condition 3
Catalyst Potassium IodidePEG-600 (surfactant)PEG-2000 (surfactant)
Molar Ratio (o-chlorobenzaldehyde:Na2SO3) 1 : 1.121 : 1.121 : 1.12
Catalyst Loading (w/w vs o-chlorobenzaldehyde) 0.6%4%5%
Reaction Temperature 170°C170°C170°C
Reaction Time 10 hours10 hours10 hours
Solvent WaterWaterWater
Reported Yield ~85%~88%~88%
Reference [4][4][4]

Table 2: Sulfonation of 4-Chlorobenzaldehyde with Oleum

Parameter Condition 1 Condition 2
Sulfonating Agent 65% Oleum65% Oleum
Molar Ratio (4-chlorobenzaldehyde:SO3) 1 : 4.51 : 8
Reaction Temperature 85°C90°C
Reaction Time 3 hours2 hours
Workup Poured onto ice, cooled to -10°CPoured onto ice, cooled to 0°C
Reported Yield 85.6%80%
Reference [3]

Experimental Protocols

Protocol 1: Synthesis of this compound Sodium Salt via Sulfonation of o-Chlorobenzaldehyde

This protocol is based on the surfactant-catalyzed reaction.

Materials:

  • o-Chlorobenzaldehyde

  • Sodium Sulfite (Na₂SO₃)

  • Polyethylene Glycol (PEG) (e.g., PEG-600)

  • Water

Procedure:

  • In a high-pressure reactor, charge o-chlorobenzaldehyde, sodium sulfite, PEG, and water in the desired mass ratio (e.g., 1 : 1.12 : 0.04 : 4).[4]

  • Seal the reactor and heat the mixture to 170°C with stirring.

  • Maintain the reaction at this temperature for 10 hours.

  • After the reaction is complete, cool the mixture to approximately 95°C.

  • Transfer the reaction mixture to a distillation apparatus and remove excess water and any unreacted o-chlorobenzaldehyde under reduced pressure.

  • Filter the hot concentrated solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature to induce crystallization of the this compound sodium salt.

  • Collect the crystals by filtration and dry them.

Protocol 2: Synthesis of 2-Chloro-5-formylbenzenesulfonic Acid via Sulfonation of 4-Chlorobenzaldehyde with Oleum

Materials:

  • 4-Chlorobenzaldehyde

  • 65% Oleum (fuming sulfuric acid)

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer, add 65% oleum.

  • While maintaining the temperature between 10-20°C, slowly add molten 4-chlorobenzaldehyde (pre-melted at ~60°C) to the oleum with vigorous stirring.[3]

  • After the addition is complete, heat the reaction mixture to 85°C and stir for 3 hours.[3]

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Cool the resulting solution to -10°C to precipitate the sulfonic acid.[3]

  • Collect the precipitated 2-chloro-5-formylbenzenesulfonic acid trihydrate by suction filtration.

Visualizations

experimental_workflow_sulfonation cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Charge Reactants (o-chlorobenzaldehyde, Na2SO3, Catalyst, Water) reaction Heat and Stir (e.g., 170°C, 10h) reactants->reaction cooling Cool Reaction Mixture reaction->cooling distillation Vacuum Distillation (Remove water & unreacted starting material) cooling->distillation filtration Hot Filtration (Remove insoluble impurities) distillation->filtration crystallization Crystallization (Cooling) filtration->crystallization isolation Isolate Product (Filtration & Drying) crystallization->isolation

Caption: Experimental workflow for the synthesis of this compound sodium salt.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Review Workup & Purification check_reaction->check_workup No incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction Yes suboptimal_temp Suboptimal Temperature? check_reaction->suboptimal_temp Yes catalyst_issue Catalyst Issue? check_reaction->catalyst_issue Yes side_reactions Side Reactions? check_reaction->side_reactions Yes product_loss Product Loss During Workup? check_workup->product_loss Yes solution1 Increase reaction time / Monitor by TLC/HPLC incomplete_reaction->solution1 solution2 Optimize temperature suboptimal_temp->solution2 solution3 Adjust catalyst concentration catalyst_issue->solution3 solution4 Use surfactant catalyst / Adjust pH side_reactions->solution4 solution5 Optimize precipitation and filtration steps product_loss->solution5 end Yield Improved solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Formylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials, inorganic salts (such as sodium sulfate (B86663) if sulfonation is performed with sodium sulfite), and isomers of formylbenzenesulfonic acid.[1] The presence of a significant amount of diaryl sulfone as a byproduct can also occur, particularly during chlorosulfonation reactions.[2]

Q2: Which purification techniques are most effective for this compound?

The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the experiment. Commonly used techniques include:

  • Recrystallization: Effective for removing inorganic salts and unreacted starting materials, especially for the sodium salt of this compound.[3][4]

  • Ion-Exchange Chromatography: A powerful technique for removing ionic impurities and separating the product from other charged molecules.[1][5]

  • Salting Out: Useful for precipitating the sodium salt of the sulfonic acid from aqueous solutions, thereby removing water-soluble impurities.[4]

  • Column Chromatography (Silica Gel): Suitable for removing structurally similar organic impurities, though the high polarity of sulfonic acids can present challenges.[4]

Data Presentation: Comparison of Purification Techniques

Purification TechniquePurity AchievedYieldScaleNotes
Recrystallization from Aqueous Solution >95.0% (T)GoodLaboratory to IndustrialEffective for removing inorganic salts. The product is often isolated as a hydrate.[3]
Ion-Exchange Chromatography Very HighVariableLaboratoryExcellent for removing ionic impurities and by-products. Yield can be affected by binding and elution conditions.[1][4]
Salting Out Moderate to HighGoodLaboratory to IndustrialUseful for precipitating the sodium salt and removing highly water-soluble impurities.[4]
Column Chromatography (Silica Gel) HighLowerLaboratoryCan separate structurally similar organic impurities but may lead to lower yields due to the strong adsorption of the polar sulfonic acid.[4]

Troubleshooting Guides

Recrystallization

Q3: My this compound sodium salt is not crystallizing from the solution.

  • Problem: The solution may be too dilute, or supersaturation has not been achieved.

  • Solution:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to overheat, as this can lead to decomposition.[6]

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7]

    • Add a seed crystal: If available, add a tiny crystal of pure this compound sodium salt to the solution to initiate crystallization.

    • Cool slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of an oil or very small crystals.[7]

Q4: The yield after recrystallization is very low.

  • Problem: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[7]

  • Solution:

    • Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Recover from mother liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Check for product loss during washing: Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.[8]

Q5: The recrystallized product is an oil, not a solid.

  • Problem: The product is "oiling out," which can happen if the solution is too concentrated or cools too quickly, causing the product to separate as a liquid above its melting point.

  • Solution:

    • Reheat and add more solvent: Reheat the mixture until the oil dissolves completely, adding a small amount of additional solvent if necessary. Then, allow it to cool more slowly.[7]

    • Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For the sodium salt, a mixture of ethanol (B145695) and water can be effective.[3]

Ion-Exchange Chromatography

Q6: The this compound does not bind to the ion-exchange resin.

  • Problem: The pH of the sample and the equilibration buffer is not suitable for binding. For an anion exchanger, the pH must be above the pKa of the sulfonic acid to ensure it is deprotonated (negatively charged).

  • Solution:

    • Adjust the pH: Ensure the pH of the sample and the equilibration buffer is appropriate for the chosen resin. For separating a sulfonic acid, a strong anion exchanger (SAX) is often used, and the pH should be buffered to a value where the sulfonic acid is anionic.[9]

    • Check ionic strength: High salt concentrations in the sample can compete with the product for binding to the resin. Dilute the sample or desalt it before loading.

Q7: The recovery of the product from the ion-exchange column is low.

  • Problem: The elution conditions are not strong enough to displace the bound product from the resin.

  • Solution:

    • Increase eluent strength: Gradually increase the salt concentration (e.g., NaCl gradient) or change the pH of the elution buffer to displace the product.[5]

    • Check for irreversible binding: Some highly charged impurities might bind irreversibly. Ensure the column is properly regenerated after each use.

    • Optimize flow rate: A very high flow rate might not allow for efficient elution. Try reducing the flow rate.

Q8: The purified fractions from the ion-exchange column are still impure.

  • Problem: The separation resolution is poor, leading to co-elution of impurities with the product.

  • Solution:

    • Optimize the elution gradient: Use a shallower elution gradient to improve the separation of compounds with similar charges.

    • Column overloading: Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.[1]

    • Check for channeling: Ensure the column is packed properly to avoid channeling, where the sample and mobile phase bypass parts of the resin bed.[10]

Experimental Protocols

Recrystallization of this compound Sodium Salt

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Dissolution: In a fume hood, dissolve the crude this compound sodium salt in a minimum amount of boiling deionized water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Ion-Exchange Chromatography for Purification of this compound

This protocol assumes the use of a strong anion exchange (SAX) resin.

  • Resin Preparation: Swell the SAX resin in deionized water and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the column by washing it with 3-5 column volumes of a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0) until the pH of the eluate matches the buffer.

  • Sample Preparation: Dissolve the crude this compound in the equilibration buffer. Adjust the pH if necessary. Ensure the ionic strength is low.

  • Sample Loading: Carefully load the sample onto the top of the column.

  • Washing: Wash the column with 2-3 column volumes of the equilibration buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer). Collect fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of the product using a suitable method (e.g., UV-Vis spectroscopy or HPLC).

  • Desalting: Combine the pure fractions and remove the salt by dialysis or a suitable desalting column.

  • Isolation: Isolate the final product, for example, by lyophilization.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude 2-Formylbenzenesulfonic Acid Sodium Salt dissolve Dissolve in minimum hot water crude_product->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold water vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for this compound sodium salt.

experimental_workflow_ion_exchange cluster_prep Column & Sample Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation resin_prep Prepare & Equilibrate SAX Resin load Load Sample resin_prep->load sample_prep Dissolve Crude Product in Equilibration Buffer sample_prep->load wash Wash with Equilibration Buffer load->wash elute Elute with Salt Gradient wash->elute analyze Analyze Fractions (UV-Vis/HPLC) elute->analyze desalt Combine & Desalt Pure Fractions analyze->desalt isolate Isolate Pure Product (e.g., Lyophilization) desalt->isolate pure_product Pure Product isolate->pure_product

Caption: Ion-exchange chromatography workflow for this compound.

References

Common side reactions in the synthesis of 2-Formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Formylbenzenesulfonic Acid

This guide provides troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the typical impurities?

A1: A prevalent industrial method for synthesizing this compound, often as its sodium salt, is the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite (B76179) in an aqueous solution. This reaction is typically catalyzed by a phase-transfer catalyst or an iodide salt.

Common impurities and side products can include:

  • Unreacted ortho-chlorobenzaldehyde

  • ortho-Chlorobenzoic acid

  • ortho-Chlorobenzyl alcohol

  • 2-Carboxybenzenesulfonic acid

  • Diaryl sulfones

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues that may arise during the synthesis of this compound and provides guidance on how to resolve them.

Issue 1: My final product is contaminated with a significant amount of unreacted o-chlorobenzaldehyde.

  • Question: Why is there unreacted starting material in my product and how can I improve the conversion rate?

  • Answer: Incomplete conversion is a common issue. The sulfonation of o-chlorobenzaldehyde can be a slow, two-step process. The presence of unreacted o-chlorobenzaldehyde, which may appear as an oily substance, suggests that the reaction has not gone to completion.

    Troubleshooting Steps:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Patent literature suggests reaction times can be as long as 10-12 hours.[1]

    • Temperature: The reaction temperature is critical. While higher temperatures can increase the reaction rate, they may also promote side reactions. The optimal temperature is typically in the range of 60-80°C for methods using catalysts like tert-butylamine (B42293) sulfate (B86663), while industrial preparations may use higher temperatures under pressure (160-210°C).[1][2]

    • Catalyst Efficiency: If using a catalyst such as potassium iodide or a phase-transfer catalyst, ensure it is active and used in the correct proportion. Insufficient catalysis can lead to a sluggish reaction.

    • Mixing: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a multiphasic system.

Issue 2: I have identified o-chlorobenzoic acid and o-chlorobenzyl alcohol as byproducts. How are these formed and how can I prevent them?

  • Question: What leads to the formation of o-chlorobenzoic acid and o-chlorobenzyl alcohol, and how can their formation be minimized?

  • Answer: These impurities are typically the result of a disproportionation reaction (a type of Cannizzaro reaction) of the starting material, o-chlorobenzaldehyde. This side reaction is favored in the alkaline conditions created by the aqueous sodium sulfite solution, especially at elevated temperatures.[3]

    Troubleshooting Steps:

    • pH Control: While the reaction requires sulfite, which creates a basic environment, avoiding excessively high pH can help. Careful control of reactant addition may moderate the pH.

    • Temperature Management: As with incomplete reactions, temperature plays a crucial role. Lowering the reaction temperature can reduce the rate of this side reaction. However, this must be balanced with achieving a reasonable rate of the main sulfonation reaction.

    • Reaction Time: Minimizing the reaction time, once the desired conversion is achieved, can prevent prolonged exposure of the starting material to the alkaline conditions that favor disproportionation.

Issue 3: My product contains 2-carboxybenzenesulfonic acid. What is the cause of this impurity?

  • Question: How is 2-carboxybenzenesulfonic acid formed, and what measures can be taken to avoid it?

  • Answer: The presence of 2-carboxybenzenesulfonic acid indicates the oxidation of the formyl group of either the starting material (o-chlorobenzaldehyde, which would then be sulfonated) or the product (this compound).

    Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen, especially at higher temperatures.

    • Purity of Reagents: Ensure that the starting materials and solvents are free from oxidizing impurities.

    • Temperature Control: High temperatures can increase the rate of oxidation. Maintaining the recommended temperature range is crucial.

Issue 4: I suspect the presence of diaryl sulfones in my product. How can I confirm and prevent their formation?

  • Question: Under what conditions do diaryl sulfones form, and how can this be prevented?

  • Answer: Diaryl sulfones are a known byproduct in aromatic sulfonation reactions, particularly when using strong sulfonating agents like oleum (B3057394) or sulfur trioxide, and at high temperatures.[4] While less common in the sulfonation of o-chlorobenzaldehyde with sodium sulfite, it is a possibility if alternative synthetic routes are employed.

    Troubleshooting Steps:

    • Choice of Sulfonating Agent: The use of sodium sulfite is generally preferred for this specific synthesis to avoid the aggressive conditions that lead to sulfone formation. If using stronger agents like oleum, precise temperature control is essential.

    • Temperature: Strictly adhere to the recommended reaction temperature to minimize this side reaction.

Summary of Side Reactions and Mitigation Strategies
Side Product/IssueProbable CauseRecommended Action
Unreacted o-chlorobenzaldehydeIncomplete reaction due to insufficient time, temperature, or catalysis.Increase reaction time, optimize temperature, ensure catalyst activity and proper mixing.
o-Chlorobenzoic acidDisproportionation (Cannizzaro reaction) of o-chlorobenzaldehyde in alkaline conditions.Control pH where possible, maintain optimal temperature, and avoid unnecessarily long reaction times.
o-Chlorobenzyl alcoholDisproportionation (Cannizzaro reaction) of o-chlorobenzaldehyde.Same as for o-chlorobenzoic acid.
2-Carboxybenzenesulfonic acidOxidation of the formyl group.Use an inert atmosphere, ensure purity of reagents, and control reaction temperature.
Diaryl sulfonesUse of strong sulfonating agents and/or high temperatures.Use milder sulfonating agents like sodium sulfite; maintain strict temperature control.

Experimental Protocols

Key Experiment: Synthesis of this compound Sodium Salt

This protocol is adapted from methodologies described in patent literature.

Materials:

  • o-Chlorobenzaldehyde

  • Sodium sulfite

  • tert-Butylamine sulfate (catalyst)

  • Water

  • Activated carbon

Procedure:

  • To a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add o-chlorobenzaldehyde (0.05 mol), water (20 mL), and tert-butylamine sulfate (0.5 g).

  • Heat the mixture to 60°C and stir for 10 minutes.

  • In a separate beaker, dissolve sodium sulfite (0.054 mol) in water (20 mL).

  • Add the sodium sulfite solution dropwise to the reaction mixture over approximately 30 minutes.

  • Increase the temperature to around 70°C and maintain the reaction for 12 hours. The mixture will appear as a yellow, turbid solution.

  • After the reaction is complete, add a small amount of activated carbon and filter the solution while hot.

  • The filtrate can then be cooled to crystallize the this compound sodium salt. Further purification can be achieved by recrystallization.[1]

Visualizations

Synthesis_Pathway start o-Chlorobenzaldehyde + Sodium Sulfite intermediate Reaction Mixture (Aqueous, Catalyzed) start->intermediate Sulfonation (e.g., 70°C, 12h) product This compound (Sodium Salt) intermediate->product Main Reaction side_reaction1 Disproportionation intermediate->side_reaction1 side_reaction2 Oxidation intermediate->side_reaction2 side_reaction3 Incomplete Reaction intermediate->side_reaction3 side_product1 o-Chlorobenzoic Acid + o-Chlorobenzyl Alcohol side_reaction1->side_product1 Alkaline pH, High Temp. side_product2 2-Carboxybenzenesulfonic Acid side_reaction2->side_product2 Presence of O2, High Temp. side_product3 Unreacted o-Chlorobenzaldehyde side_reaction3->side_product3 Insufficient Time/ Temp./Catalyst

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Workflow start Impurity Detected in This compound check_impurity Identify Impurity (e.g., via HPLC, NMR) start->check_impurity is_starting_material Unreacted o-chlorobenzaldehyde? check_impurity->is_starting_material is_disproportionation o-Chlorobenzoic acid or o-chlorobenzyl alcohol? is_starting_material->is_disproportionation No solution_incomplete Increase Reaction Time/ Temp./Catalyst Conc. is_starting_material->solution_incomplete Yes is_oxidation 2-Carboxybenzenesulfonic acid? is_disproportionation->is_oxidation No solution_disproportionation Lower Temperature, Control pH is_disproportionation->solution_disproportionation Yes solution_oxidation Use Inert Atmosphere, Check Reagent Purity is_oxidation->solution_oxidation Yes end Pure Product solution_incomplete->end solution_disproportionation->end solution_oxidation->end

Caption: Troubleshooting workflow for impurity identification.

References

Stability and proper storage of 2-Formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 2-Formylbenzenesulfonic acid and its sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound and its sodium salt are generally considered stable compounds under recommended storage conditions.[1] However, due to the presence of a reactive aldehyde group and a hygroscopic sulfonic acid moiety, proper handling and storage are crucial to prevent degradation. The compound is known to be incompatible with strong oxidizing agents.[1][2][3] Some sources also indicate that the sodium salt is air-sensitive and the free acid is moisture-sensitive.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound and its sodium salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][4] For the free acid, which is hygroscopic, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways are not extensively documented in the literature, based on its chemical structure, potential degradation can occur via:

  • Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 2-sulfobenzoic acid. This is a common reaction for aldehydes and can be accelerated by exposure to air (oxygen) and certain contaminants.

  • Moisture-related degradation: As a hygroscopic substance, the free acid can absorb water, which may affect its physical state and potentially catalyze degradation reactions.

  • Thermal Decomposition: At elevated temperatures, the compound can decompose, releasing hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][2]

  • Photodegradation: Although not specifically documented for this compound, aromatic compounds can be susceptible to degradation upon exposure to light.

Q4: What is the difference in stability and handling between this compound and its sodium salt?

A4: Both the free acid and its sodium salt have similar core stability profiles. However, the free acid is more hygroscopic due to the presence of the acidic proton on the sulfonic acid group. The sodium salt, being a salt, is generally a more stable solid form but is also described as air-sensitive in some safety data sheets.[1] Both should be handled with care to avoid inhalation and contact with skin and eyes.[2]

Q5: How can I tell if my sample of this compound has degraded?

A5: Signs of degradation may include:

  • Change in appearance: The compound is typically a white to off-white or pale yellow crystalline powder.[5] Any significant color change (e.g., darkening) could indicate degradation.

  • Clumping or caking: This may be a result of moisture absorption, particularly for the free acid.

  • Inconsistent analytical results: If you observe unexpected peaks in your analytical chromatograms (e.g., HPLC) or shifts in spectroscopic data (e.g., NMR), it may be due to the presence of impurities or degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Change in color (e.g., yellowing or darkening) of the solid. Oxidation of the aldehyde group, exposure to contaminants.Store the compound under an inert atmosphere. Ensure all labware is clean and dry before use. Consider repurifying the material if purity is critical.
Solid material appears clumpy or has become a sticky solid. Moisture absorption (hygroscopicity), especially for the free acid.Store in a desiccator or under an inert atmosphere. Handle the material in a glove box with a dry atmosphere if possible.
Poor solubility or presence of particulates in solution. The compound is generally soluble in water.[6] Incomplete dissolution could be due to the presence of insoluble impurities or degradation products.Filter the solution before use. Confirm the identity and purity of the material using an appropriate analytical technique.
Inconsistent or unexpected experimental results. Degradation of the starting material.Use a fresh bottle of the reagent. Check the purity of your current stock by an analytical method such as HPLC or NMR.

Data Summary

Property This compound This compound Sodium Salt References
Appearance White to light yellow solidWhite to off-white crystalline powder[5]
Stability Generally stable; hygroscopicGenerally stable; may be air-sensitive[1]
Storage Cool, dry, well-ventilated, inert atmosphereCool, dry, well-ventilated, tightly sealed[1][4]
Incompatibilities Strong oxidizing agentsStrong oxidizing agents[1][2][3]
Solubility Soluble in waterSoluble in water[3][6]
Thermal Decomposition Products Carbon oxides, Sulfur oxidesCarbon oxides, Sulfur oxides, Sodium oxides[1][2]

Experimental Protocols

Protocol: General Approach for a Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of aromatic compounds.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH to ensure the sulfonic acid is in a single protonation state) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be chosen at the absorbance maximum of this compound.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The analytical method should be able to resolve the parent peak from any degradation peaks that are formed.

  • Validation: The method should be validated according to ICH guidelines, including assessments of specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Storage Issues start Start: Observe Issue with This compound check_appearance Check Physical Appearance (Color, Form) start->check_appearance is_discolored Is it discolored or clumpy? check_appearance->is_discolored check_storage Review Storage Conditions (Container, Atmosphere, Temp) is_discolored->check_storage Yes analytical_check Perform Analytical Check (e.g., HPLC, NMR) is_discolored->analytical_check No improper_storage Improper Storage? check_storage->improper_storage correct_storage Action: Store in cool, dry, dark place in a tightly sealed container. Consider inert atmosphere. improper_storage->correct_storage Yes improper_storage->analytical_check No correct_storage->analytical_check is_pure Is it pure? analytical_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard Action: Discard and use a fresh batch. is_pure->discard No

Caption: Troubleshooting workflow for storage issues.

References

Troubleshooting guide for using 2-Formylbenzenesulfonic acid in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Formylbenzenesulfonic acid as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications?

A1: this compound is an organic compound containing both a sulfonic acid group and an aldehyde group.[1] This dual functionality makes it an effective Brønsted acid catalyst. Its primary applications are in promoting condensation reactions, such as the synthesis of heterocyclic compounds like isoindolinones and in reactions like the Biginelli reaction for the preparation of dihydropyrimidinones.[2][3]

Q2: In what solvents is this compound soluble?

A2: Due to the polar sulfonic acid group, this compound is soluble in polar solvents, including water.[1][4] Its solubility in various organic solvents can be limited, which is a key consideration for reaction setup.

Q3: What are the main safety precautions when handling this compound?

A3: this compound should be handled with care as it can cause irritation to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

Q4: How should this compound be stored?

A4: It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in catalysis.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue in catalytic reactions. The following sections outline potential causes and solutions.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal Catalyst Loading Systematically vary the catalyst loading (e.g., 5, 10, 15, 20 mol%) to find the optimal concentration for your specific reaction.Identification of the catalyst loading that maximizes product yield.
Incorrect Reaction Temperature Perform the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition.Improved reaction rate and yield by providing sufficient energy for the reaction to proceed without causing degradation.
Inappropriate Solvent Ensure the solvent fully dissolves the reactants and is compatible with the reaction conditions. If solubility is an issue, consider a co-solvent system.Enhanced interaction between reactants and catalyst, leading to a higher conversion rate.
Presence of Water/Moisture If the reaction is sensitive to water, use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevention of side reactions and catalyst deactivation, resulting in a higher yield of the desired product.
Poor Quality of Reagents Use reagents of high purity. Impurities in starting materials can inhibit the catalyst or lead to unwanted side reactions.Increased yield and purity of the final product.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Product Yield check_catalyst Check Catalyst Loading start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If no improvement success Improved Yield check_catalyst->success Optimized check_solvent Verify Solvent Compatibility optimize_temp->check_solvent If no improvement optimize_temp->success Optimized check_reagents Assess Reagent Purity check_solvent->check_reagents If no improvement check_solvent->success Optimized check_reagents->success Optimized

Caption: A flowchart for troubleshooting low product yield.

Problem 2: Catalyst Deactivation

Catalyst deactivation can lead to a decrease in reaction rate and yield over time, especially when attempting to reuse the catalyst.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Catalyst Poisoning by Basic Compounds If your reactants or products contain basic functional groups (e.g., amines), they can neutralize the acidic catalyst. Consider using a higher catalyst loading or a pre-treatment step to protect the basic group.Restoration of catalytic activity by preventing the neutralization of the sulfonic acid group.
Leaching of the Catalyst If the catalyst leaches into the solvent, its effective concentration decreases. Test for leaching by filtering the catalyst mid-reaction and observing if the reaction proceeds. Consider immobilizing the catalyst on a solid support.Improved catalyst stability and reusability.
Fouling by Reaction Byproducts Insoluble byproducts can coat the catalyst surface, blocking active sites. Analyze the crude reaction mixture for the presence of polymeric or insoluble materials.Identification of fouling as the cause of deactivation, allowing for the development of a suitable regeneration protocol.

Catalyst Deactivation and Regeneration Cycle

CatalystCycle active_catalyst Active Catalyst reaction Catalytic Reaction active_catalyst->reaction deactivated_catalyst Deactivated Catalyst (Poisoned/Fouled) reaction->deactivated_catalyst Deactivation regeneration Regeneration (e.g., Acid Wash) deactivated_catalyst->regeneration regeneration->active_catalyst Reactivation

Caption: The cycle of catalyst use, deactivation, and regeneration.

Problem 3: Formation of Side Products/Poor Selectivity

The formation of unwanted side products reduces the yield of the desired compound and complicates purification.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Side Reactions of the Aldehyde Group The formyl group on the catalyst itself could potentially participate in side reactions. This is less common but possible under certain conditions. Analyze byproducts to identify their structure.Understanding of potential catalyst-related side reactions.
Reaction Temperature is Too High High temperatures can lead to decomposition of reactants or products, or promote alternative reaction pathways. Reduce the reaction temperature.Increased selectivity towards the desired product.
Incorrect Stoichiometry An excess of one reactant can lead to the formation of byproducts. Ensure the stoichiometry of the reactants is carefully controlled.Minimized side product formation and improved yield of the main product.

Experimental Protocols

General Protocol for the Synthesis of Isoindolinones

This protocol describes a three-component reaction for the synthesis of isoindolinone derivatives using this compound as a catalyst. This reaction is often performed under catalyst-free conditions in water, however, the presence of an acid catalyst can be beneficial in certain cases.

Materials:

  • 2-Formylbenzoic acid

  • Primary amine (e.g., benzylamine)

  • Acetophenone (B1666503) derivative

  • This compound (catalyst)

  • Solvent (e.g., water or ethanol)

Procedure:

  • In a round-bottom flask, combine 2-formylbenzoic acid (1.0 mmol), the primary amine (1.0 mmol), and the acetophenone derivative (1.0 mmol).

  • Add the solvent (5 mL) and this compound (0.1 mmol, 10 mol%).

  • Stir the mixture at the desired temperature (e.g., 70 °C) for the required time (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry to obtain the crude product.

  • If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Example: Synthesis of 2-benzyl-3-phenylisoindolin-1-one

The following table provides hypothetical data on the effect of catalyst loading on the yield of a model reaction. Actual results may vary depending on the specific substrates and reaction conditions.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
101285
251090
310895
415894
Protocol for Catalyst Regeneration

Sulfonic acid catalysts that have been deactivated by poisoning with basic compounds can often be regenerated by an acid wash.[5]

Materials:

  • Deactivated this compound catalyst

  • Dilute aqueous acid solution (e.g., 0.1 M HCl)

  • Deionized water

  • Anhydrous solvent (e.g., ethanol)

Procedure:

  • If the catalyst is heterogeneous, filter it from the reaction mixture. If it is homogeneous, it may need to be precipitated first.

  • Wash the recovered catalyst with a suitable organic solvent to remove any adsorbed organic residues.

  • Suspend the catalyst in a dilute aqueous acid solution and stir for 1-2 hours at room temperature.

  • Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.

  • Wash the catalyst with an anhydrous solvent to remove water.

  • Dry the regenerated catalyst under vacuum before reuse.

Logical Relationship for Catalyst Regeneration

RegenerationLogic start Catalyst Deactivated identify_cause Identify Cause of Deactivation start->identify_cause poisoning Poisoning (e.g., by amines) identify_cause->poisoning Basic impurities fouling Fouling (byproducts) identify_cause->fouling Insoluble residues acid_wash Perform Acid Wash poisoning->acid_wash solvent_wash Wash with appropriate solvent fouling->solvent_wash regenerated Regenerated Catalyst acid_wash->regenerated solvent_wash->regenerated

Caption: Decision-making process for catalyst regeneration.

References

Technical Support Center: Improving Yield in Reactions Involving 2-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in chemical reactions that utilize 2-Formylbenzenesulfonic acid and its salts.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound that I should be aware of?

A1: this compound is a bifunctional molecule containing both a reactive aldehyde (-CHO) group and a strongly acidic sulfonic acid (-SO₃H) group on a benzene (B151609) ring.[1] The aldehyde group is susceptible to nucleophilic attack and participates in various condensation reactions. The sulfonic acid group is a strong electron-withdrawing group, which activates the aldehyde group towards nucleophilic attack but can also influence the overall reaction environment through its acidity.[2] This dual functionality allows for diverse reactivity but also presents unique challenges in controlling reaction outcomes.[2]

Q2: How should I handle and store this compound and its sodium salt to ensure stability and reactivity?

A2: this compound and its sodium salt are typically stable under standard conditions.[2] However, they should be stored in a cool, dry, and well-ventilated place in tightly sealed containers.[3] It is advisable to avoid contact with strong oxidizing agents, as this can lead to decomposition.[2][4] For long-term storage, lower temperatures are preferable to maintain stability.

Q3: My reaction with this compound is not going to completion. What are the common reasons?

A3: Incomplete reactions can stem from several factors. The equilibrium of condensation reactions, such as Schiff base formation, can be unfavorable.[5] The presence of water, a byproduct of many condensation reactions, can inhibit the forward reaction.[6] Additionally, improper reaction temperature, insufficient catalyst activity, or the purity of the starting materials can all contribute to an incomplete reaction.

Q4: What are the most common side reactions observed when using this compound?

A4: Common side reactions depend on the specific transformation. In condensation reactions like the Knoevenagel condensation, self-condensation of the aldehyde or a subsequent Michael addition of the nucleophile to the α,β-unsaturated product can occur. In the synthesis of this compound itself from o-chlorobenzaldehyde, disproportionation of the starting material can be a significant side reaction.

Q5: How does the sulfonic acid group affect the purification of my product?

A5: The highly polar sulfonic acid group imparts water solubility to the parent molecule and often to the final product.[1] This can make extraction with organic solvents challenging. Purification strategies often involve recrystallization from aqueous solutions, sometimes with the addition of salts ("salting out") to decrease the product's solubility. Ion-exchange chromatography can also be a very effective purification method for removing ionic impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low Yield in Condensation Reactions (e.g., Schiff Base, Knoevenagel)
Potential Cause Suggested Solution
Reaction Equilibrium For reactions that produce water, such as Schiff base formation, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[5]
Suboptimal Catalyst Ensure your catalyst (e.g., a weak base like piperidine (B6355638) or an acid catalyst) is fresh and active. The amount of catalyst may also need optimization; too much can sometimes promote side reactions.
Incorrect Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating can often increase the rate and yield. However, excessive heat can lead to byproduct formation.
Purity of Reactants Use purified this compound and ensure the other reactants are of high purity. Impurities can interfere with the reaction.
Solvent Choice The choice of solvent is critical. Protic solvents like ethanol (B145695) are common, but in some cases, aprotic polar solvents like DMF may give better results. For some Knoevenagel condensations, solvent-free conditions have been shown to be effective.
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Suggested Solution
Self-Condensation of Aldehyde This is more likely with stronger bases. Use a milder base (e.g., piperidine, ammonium (B1175870) acetate) and control the reaction temperature carefully. Adding the aldehyde slowly to the reaction mixture can also minimize its self-condensation.
Michael Addition In Knoevenagel-type reactions, the α,β-unsaturated product can react with another equivalent of the nucleophile. To minimize this, use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
Disproportionation If you are synthesizing this compound, the use of a surfactant in the reaction mixture has been shown to inhibit the disproportionation of the starting o-chlorobenzaldehyde.
Oxidation of the Aldehyde The aldehyde group can be susceptible to oxidation to a carboxylic acid, especially if the reaction is run for extended periods or exposed to air at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
High Water Solubility of Product The sulfonic acid group often makes the product water-soluble. To isolate the product, try "salting out" by adding a saturated solution of a salt like sodium chloride to decrease its aqueous solubility. Alternatively, precipitation by changing the pH of the solution can be effective.
Removal of Inorganic Salts After salting out, the product may be contaminated with inorganic salts. Recrystallization from a minimal amount of hot water or a mixed solvent system (e.g., water/ethanol) is often effective for removing these salts.
Structurally Similar Impurities If recrystallization is ineffective at removing organic byproducts, column chromatography may be necessary. For ionic compounds, ion-exchange chromatography is a powerful technique. Silica gel chromatography can also be used, but the polarity of the sulfonic acid group may require highly polar eluent systems.

Data Presentation

Table 1: Purification Techniques for Sulfonated Aromatic Aldehydes

Purification TechniquePurity AchievedTypical YieldScaleNotes
Recrystallization from Aqueous Solution >91%~85%Pilot to IndustrialEffective for removing inorganic impurities and unreacted starting materials.
Salting Out Moderate to HighGoodLaboratory to IndustrialUseful for precipitating the sodium salt from aqueous solutions, thereby removing water-soluble impurities.
Column Chromatography (Silica Gel) HighLowerLaboratorySuitable for removing structurally similar organic impurities.
Ion-Exchange Chromatography Very HighVariableLaboratoryEffective for removing ionic impurities and by-products.

Data adapted from purification protocols for 5-chloro-2-formylbenzenesulfonic acid.

Table 2: Example of Reaction Conditions for the Synthesis of this compound Sodium Salt

ParameterConditionEffect on Yield
Reactants o-chlorobenzaldehyde, Sodium sulfite (B76179) (Na₂SO₃)-
Catalyst Surfactant (e.g., PEG-600)Inhibits side reactions, improving yield compared to iodide catalysts.
Temperature 160 - 210 °CHigher temperatures are required for the sulfonation reaction to proceed.
Reactant Ratio (o-chlorobenzaldehyde:Na₂SO₃) 1 : 1 to 1 : 1.5An excess of sodium sulfite helps to drive the reaction to completion.[7]
Water Ratio (o-chlorobenzaldehyde:water) 1 : 3 to 1 : 5A sufficient amount of water is crucial; a ratio higher than 1:3 can significantly decrease the yield.[7]

Data is based on a patented synthesis method.[7]

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound sodium salt in an appropriate solvent (e.g., 30 mL of ethanol).

  • In a separate beaker, dissolve 10 mmol of the primary amine in the same solvent (e.g., 20 mL of ethanol).

  • Add the amine solution to the this compound solution in the round-bottom flask.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If not, reduce the solvent volume by rotary evaporation to induce crystallization or precipitation.

  • Wash the collected solid with a small amount of cold solvent and dry under vacuum.

  • Further purify the product by recrystallization if necessary.

Protocol 2: General Procedure for Knoevenagel Condensation
  • To a round-bottom flask, add 10 mmol of this compound sodium salt and 10 mmol of the active methylene (B1212753) compound (e.g., malononitrile (B47326) or diethyl malonate).

  • Add a suitable solvent (e.g., 20 mL of ethanol) and a magnetic stir bar.

  • Add a catalytic amount of a weak base (e.g., 0.5 mmol of piperidine).

  • Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the product by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product if it is not water-soluble. For water-soluble products, consider salting out followed by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Reactions with this compound reagents 1. Reagent Preparation (this compound, other reactants, solvent) reaction_setup 2. Reaction Setup (Inert atmosphere if needed, add catalyst) reagents->reaction_setup reaction_progress 3. Reaction (Stirring at optimal temperature) reaction_setup->reaction_progress monitoring 4. Monitoring (TLC, LC-MS) reaction_progress->monitoring workup 5. Work-up (Quenching, extraction, or precipitation) monitoring->workup Reaction complete purification 6. Purification (Recrystallization, chromatography) workup->purification characterization 7. Product Characterization (NMR, IR, MS) purification->characterization

Caption: A typical experimental workflow for reactions involving this compound.

Troubleshooting_Yield Troubleshooting Logic for Low Reaction Yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Catalyst - Reaction time - Water removal incomplete->optimize_conditions yes_side_products Side Product Formation side_products->yes_side_products Yes isolation_issue Is product lost during work-up/purification? side_products->isolation_issue No modify_stoichiometry Modify Stoichiometry & Conditions: - Adjust reactant ratios - Change base/catalyst - Lower temperature yes_side_products->modify_stoichiometry improve_purification Improve Purification Protocol: - Salting out - pH adjustment - Different chromatography isolation_issue->improve_purification

Caption: A decision tree for troubleshooting low yields in reactions.

Reactivity_Diagram Reactivity of this compound reactant This compound Aldehyde Group (-CHO) Sulfonic Acid Group (-SO3H) aldehyde_reactions Aldehyde Reactions reactant:f1->aldehyde_reactions sulfonic_acid_effects Sulfonic Acid Effects reactant:f2->sulfonic_acid_effects schiff_base Schiff Base Formation (with Amines) aldehyde_reactions->schiff_base knoevenagel Knoevenagel Condensation (with Active Methylene Compounds) aldehyde_reactions->knoevenagel wittig Wittig/HWE Reactions (with Phosphonium Ylides) aldehyde_reactions->wittig solubility Increases Water Solubility sulfonic_acid_effects->solubility electron_withdrawing Electron-Withdrawing Effect (Activates Aldehyde) sulfonic_acid_effects->electron_withdrawing acidity Provides Acidity (Can act as internal catalyst) sulfonic_acid_effects->acidity

Caption: A diagram illustrating the dual reactivity of this compound.

References

Overcoming solubility issues of 2-Formylbenzenesulfonic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 2-formylbenzenesulfonic acid. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility, that may be encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a polar molecule and is generally soluble in water and other polar organic solvents.[1] Its solubility is attributed to the presence of the highly polar sulfonic acid (-SO₃H) and formyl (-CHO) groups, which can participate in hydrogen bonding.[1] It is typically a solid at room temperature.[1]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent. In alkaline solutions, the sulfonic acid group is deprotonated to form a sulfonate salt, which is more ionic and generally exhibits higher solubility in aqueous media.[1]

Q3: In which organic solvents is this compound soluble?

This compound shows good solubility in polar organic solvents such as ethanol (B145695) and methanol.[1] Its solubility in nonpolar solvents is limited due to the significant difference in polarity.

Q4: What about the solubility of the sodium salt of this compound?

The sodium salt of this compound is readily soluble in water. One source indicates a solubility of 1 gram in 10 mL of water, which is equivalent to 100 g/L.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The following table summarizes the available qualitative and quantitative data.

SolventFormulaTypeSolubility ( g/100 mL at 25 °C)Notes
WaterH₂OPolar ProticSolubleThe sulfonic acid group enhances aqueous solubility through hydrogen bonding and ionization.[1]
This compound sodium salt in WaterC₇H₅NaO₄S in H₂O-~10Based on a reported solubility of 1 g/10 mL.
EthanolC₂H₅OHPolar ProticSolubleExhibits good compatibility with polar protic solvents.[1]
MethanolCH₃OHPolar ProticSolubleSimilar to ethanol, its polarity allows for good solvation.[1]
Dimethylformamide (DMF)C₃H₇NOPolar AproticLikely SolubleGenerally a good solvent for polar organic molecules.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticLikely SolubleA strong polar aprotic solvent capable of dissolving many organic compounds.
BenzeneC₆H₆NonpolarSlightly SolubleThe aromatic ring offers some compatibility, but the polar groups limit solubility.[2]
Diethyl Ether(C₂H₅)₂ONonpolarInsolubleThe high polarity of the sulfonic acid group results in poor solubility in nonpolar ethers.[2]

Troubleshooting Guide: Overcoming Solubility Issues in Reactions

Problem: My this compound is not dissolving in the reaction solvent.

  • Solution 1: Solvent Selection & Co-solvents:

    • Ensure you are using a sufficiently polar solvent. For reactions in nonpolar media, a co-solvent system may be necessary. Start by dissolving the this compound in a minimum amount of a polar solvent in which it is highly soluble (e.g., DMF or DMSO), and then add this solution to the bulk reaction mixture.

  • Solution 2: pH Adjustment:

    • For aqueous reactions, increasing the pH by adding a base (e.g., sodium bicarbonate or triethylamine) can deprotonate the sulfonic acid, forming the more soluble sulfonate salt. This is particularly useful for reactions where the anionic form is still reactive.

  • Solution 3: Use of the Sodium Salt:

    • If the reaction conditions permit, using the commercially available sodium salt of this compound can be a straightforward solution for aqueous reactions, given its higher water solubility.

  • Solution 4: Heating:

    • Gently heating the reaction mixture can increase the solubility of the starting material. However, be mindful of the thermal stability of all reactants and the potential for side reactions at elevated temperatures.

  • Solution 5: Phase-Transfer Catalysis (PTC):

    • For heterogeneous reactions with an aqueous and an organic phase, a phase-transfer catalyst can be employed. The catalyst can form an ion pair with the sulfonate, which is then soluble in the organic phase, allowing it to react with the other reagents.[3][4]

Experimental Protocols

Protocol 1: Schiff Base Condensation with an Aniline (B41778) Derivative

This protocol describes the synthesis of a Schiff base from this compound and an aniline derivative, with considerations for solubility.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, add this compound (1 equivalent).

  • Add ethanol to the flask. If the acid does not fully dissolve at room temperature, gently warm the mixture until a clear solution is obtained.

  • In a separate beaker, dissolve the substituted aniline (1 equivalent) in a minimal amount of ethanol.

  • Add the aniline solution to the flask containing the this compound solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization.

Schiff_Base_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound C Dissolve & Heat A->C B Substituted Aniline D Add Aniline Solution B->D S1 Ethanol S1->C S2 Ethanol S2->D C->D E Add Catalyst & Reflux D->E F Cool to RT E->F G Filter Precipitate F->G H Recrystallize G->H

Caption: Workflow for Schiff Base Condensation.

Protocol 2: Reductive Amination with a Primary Amine

This protocol details a reductive amination reaction using this compound and a primary amine, employing a co-solvent approach to manage solubility.

Materials:

  • This compound

  • Primary Amine (e.g., benzylamine)

  • Dimethylformamide (DMF)

  • Methanol

  • Sodium Borohydride (B1222165) (NaBH₄)

  • Hydrochloric Acid (for workup)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in methanol.

  • Add a small amount of DMF dropwise while stirring until the this compound fully dissolves.

  • Add the primary amine (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic.

  • The product can be isolated by extraction with a suitable organic solvent, followed by drying and concentration. Further purification may be achieved by column chromatography or recrystallization.

Reductive_Amination A Dissolve this compound in Methanol/DMF (Co-solvent) B Add Primary Amine A->B C Stir at RT (Imine Formation) B->C D Cool to 0 °C C->D E Add NaBH₄ (Reduction) D->E F Warm to RT and Stir E->F G Quench with HCl F->G H Extraction & Purification G->H

Caption: Workflow for Reductive Amination.

Logical Troubleshooting Diagram

Troubleshooting_Solubility Start Issue: this compound not dissolving in reaction solvent Q1 Is the solvent polar? Start->Q1 A1_yes Try gentle heating Q1->A1_yes Yes A1_no Switch to a polar solvent (e.g., Ethanol, Methanol, DMF, DMSO) Q1->A1_no No Q2 Did heating work? A1_yes->Q2 End Solubility Issue Resolved A1_no->End A2_yes Proceed with reaction Q2->A2_yes Yes A2_no Consider a co-solvent system (e.g., dissolve in min. DMF, add to bulk) Q2->A2_no No A2_yes->End Q3 Is the reaction in an aqueous medium? A2_no->Q3 A3_yes Adjust pH to be more alkaline (e.g., add NaHCO₃ or Et₃N) Q3->A3_yes Yes A3_no Consider Phase-Transfer Catalysis if reactants are in immiscible phases Q3->A3_no No A3_yes->End A3_no->End

Caption: Decision tree for troubleshooting solubility issues.

References

Preventing degradation of 2-Formylbenzenesulfonic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Formylbenzenesulfonic acid (also known as 2-sulfobenzaldehyde) to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue: The solid this compound has changed color from white/off-white to yellow or brown.

  • Potential Cause: This is a primary indicator of degradation, likely due to oxidation of the aldehyde group to a carboxylic acid or other colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Recommended Action:

    • Visually inspect the material. A significant color change suggests a decrease in purity.

    • If the purity is critical for your experiment, it is recommended to use a fresh, unopened container of the reagent.

    • To verify the extent of degradation, you can perform an analytical test such as High-Performance Liquid Chromatography (HPLC) to determine the purity of the material.

    • Review your current storage conditions against the recommended guidelines below to prevent future degradation.

Issue: The this compound powder has become clumped or hardened.

  • Potential Cause: This is often due to the absorption of moisture from the atmosphere. Sulfonic acids are hygroscopic and can readily absorb water, leading to caking.

  • Recommended Action:

    • Ensure the container is always tightly sealed when not in use.

    • Store the container in a desiccator or a dry cabinet, especially in humid environments.

    • If clumping is minor, the reagent may still be usable for applications where the presence of a small amount of water is not critical. However, for applications requiring anhydrous conditions, a fresh sample should be used.

Issue: Inconsistent or unexpected experimental results when using this compound.

  • Potential Cause: This could be a result of using a degraded reagent. The presence of impurities, such as the oxidized carboxylic acid form, can interfere with reactions or lead to the formation of unintended byproducts.

  • Recommended Action:

    • First, rule out other experimental errors.

    • Qualify your reagent. Run a purity check using HPLC or another suitable analytical method.

    • If degradation is confirmed, switch to a new, properly stored batch of this compound.

    • Always use reagents within their recommended shelf life.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are in a cool, dry, and dark place, away from oxidizing agents.[1] For long-term storage, it is recommended to keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The most probable degradation pathway under typical storage conditions is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This is consistent with the compound being described as "air sensitive".[2] Other potential degradation pathways, especially at elevated temperatures, could involve desulfonation or polymerization.

Q3: What are the signs of degradation?

A3: The most common visual signs of degradation are a change in color from white or off-white to yellow or brown, and a change in physical form, such as clumping or hardening due to moisture absorption.

Q4: How can I check the purity of my this compound?

A4: The purity can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase for separating aromatic sulfonic acids.[3][4] A change in the retention time or the appearance of additional peaks compared to a reference standard would indicate the presence of impurities.

Q5: Is this compound compatible with all solvents?

A5: this compound sodium salt is soluble in water.[5] Its compatibility with organic solvents should be verified for your specific application. When preparing solutions, it is advisable to prepare them fresh for each experiment to minimize degradation in the dissolved state.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is based on typical behavior for aromatic aldehydes and sulfonic acids and should be used as a guideline. For critical applications, it is recommended to perform in-house stability testing.

Table 1: Illustrative Stability of this compound Over 12 Months

Storage ConditionTemperatureRelative HumidityAtmospherePurity after 3 monthsPurity after 6 monthsPurity after 12 months
Recommended 2-8°C <30% **Inert (N₂) **>99% >98.5% >98%
Ambient, Dark20-25°C40-60%Air~98%~96%~93%
Ambient, Light20-25°C40-60%Air~97%~94%~90%
Elevated Temp40°C75%Air~95%~90%<85%

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated (stress) conditions to predict its long-term stability and shelf life.

Materials:

  • This compound (new, high-purity batch)

  • Climate-controlled stability chambers

  • Inert gas (Nitrogen or Argon)

  • Hermetically sealed, amber glass vials

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) buffer (HPLC grade)

  • Deionized water

Methodology:

  • Sample Preparation:

    • Aliquot approximately 1g of this compound into several amber glass vials.

    • For vials to be stored under an inert atmosphere, flush the headspace with nitrogen or argon before sealing.

    • Prepare a control sample to be stored under the recommended conditions (2-8°C, inert atmosphere).

  • Storage Conditions:

    • Place the vials in stability chambers set to the following conditions:

      • Condition A (Control): 2-8°C

      • Condition B (Ambient): 25°C / 60% Relative Humidity (RH)

      • Condition C (Accelerated): 40°C / 75% Relative Humidity (RH)

  • Time Points for Analysis:

    • Withdraw one vial from each condition at the following time points: T=0, 1 month, 3 months, and 6 months.

  • HPLC Analysis:

    • At each time point, prepare a standard solution of the test sample in deionized water.

    • Analyze the sample by HPLC. An example of HPLC conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • Determine the purity of the sample by measuring the area of the main peak relative to the total area of all peaks.

  • Data Analysis:

    • Compare the purity of the samples stored under stress conditions to the control sample at each time point.

    • Plot the percentage of degradation versus time for each condition to establish degradation kinetics.

Protocol 2: Fungal Transformation of an Aromatic Precursor

Objective: To use a fungal culture for the biotransformation of an aromatic compound, a process for which this compound can be a precursor for dye synthesis.[5]

Materials:

  • Fungal strain (e.g., Aspergillus niger)

  • Appropriate liquid culture medium

  • This compound (as a precursor)

  • Shaking incubator

  • Sterile flasks and other labware

  • Ethyl acetate for extraction

  • LC-MS system for analysis

Methodology:

  • Fungal Culture Preparation:

    • Inoculate the fungal spores into the liquid culture medium in a sterile flask.

    • Incubate the culture in a shaking incubator under optimal conditions (e.g., 30°C, 150 rpm) for 3-5 days until sufficient mycelial growth is observed.

  • Introduction of the Precursor:

    • Prepare a sterile stock solution of this compound.

    • Add the precursor solution to the fungal culture to a final desired concentration.

  • Biotransformation:

    • Continue the incubation under the same conditions for a specified period (e.g., 24, 48, 72 hours).

  • Extraction of Metabolites:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Analysis:

    • Re-dissolve the dried extract in a suitable solvent.

    • Analyze the sample using LC-MS to identify the transformed products (dyes). Compare the results with a control culture to which no precursor was added.

Mandatory Visualizations

degradation_pathway cluster_conditions Accelerating Factors A This compound (Solid, White/Off-white) B Oxidation A->B D Moisture Absorption A->D C 2-Carboxybenzenesulfonic Acid (Degradation Product) B->C E Clumped/Hardened Solid D->E F Air (Oxygen) F->B G Elevated Temperature G->B H Light H->B I High Humidity I->D

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis A Inoculate Fungal Spores into Liquid Medium B Incubate until Sufficient Growth A->B C Add this compound (Precursor) to Culture B->C D Continue Incubation C->D E Separate Mycelium and Culture Broth D->E F Extract Broth with Ethyl Acetate E->F G Analyze Extract by LC-MS F->G H Identify Transformed Products (Dyes) G->H

Caption: Experimental workflow for fungal biotransformation.

References

Technical Support Center: Scale-Up of 2-Formylbenzenesulfonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Formylbenzenesulfonic acid and its salts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used method of sulfonating o-chlorobenzaldehyde with sodium sulfite (B76179).

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound Sodium Salt 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reactant Ratio: Incorrect stoichiometry of o-chlorobenzaldehyde to sodium sulfite. 3. Ineffective Catalyst: Low catalyst loading or inactive catalyst (e.g., iodide salt or surfactant). 4. Excessive Water: A high water-to-reactant ratio can hinder the reaction.[1]1. Reaction Monitoring & Adjustment: Monitor reaction progress using techniques like HPLC. If the reaction stalls, consider extending the reaction time or gradually increasing the temperature within the recommended range (160-210°C).[2] 2. Optimize Stoichiometry: Ensure a slight excess of sodium sulfite is used to drive the reaction to completion. A mass ratio of o-chlorobenzaldehyde to sodium sulfite of 1:1 to 1:1.5 is often employed.[1] 3. Catalyst Evaluation: Verify the catalyst loading. For iodide catalysts, ensure they have not degraded. When using surfactants like PEG, select one with an appropriate molecular weight (e.g., PEG-200 to PEG-2000).[1] 4. Control Water Content: Maintain the recommended mass ratio of o-chlorobenzaldehyde to water (typically 1:3 to 1:5).[1]
Presence of Significant Impurities in Crude Product 1. Disproportionation Side Reaction: In the alkaline, high-temperature environment, o-chlorobenzaldehyde can disproportionate to form o-chlorobenzoic acid and o-chlorobenzyl alcohol.[2] 2. Unreacted o-Chlorobenzaldehyde: Incomplete reaction or inefficient removal during work-up.1. Control pH and Temperature: While the reaction requires high temperatures, operating at the lower end of the effective range may help minimize this side reaction. The use of a surfactant catalyst has been reported to inhibit this side reaction to some extent.[1] 2. Purification: o-Chlorobenzoic acid, as its sodium salt, is typically water-soluble and will remain in the filtrate after crystallization of the product.[2] o-Chlorobenzyl alcohol is less soluble and may co-precipitate with the product, requiring careful purification. 3. Work-up Optimization: Unreacted o-chlorobenzaldehyde can be removed by distillation under reduced pressure before product crystallization.[1]
Product Crystallization Issues (e.g., Oiling Out, Poor Crystal Formation) 1. Inappropriate Solvent: The chosen solvent may not be ideal for crystallization. 2. Presence of Impurities: High levels of impurities can inhibit crystal growth. 3. Cooling Rate: Rapid cooling can lead to the formation of oils or very fine, difficult-to-filter crystals.1. Solvent Selection: For the sodium salt, recrystallization from a small volume of hot water or boiling ethanol (B145695) followed by cooling is a common method.[3] 2. Pre-purification: If significant impurities are present, consider a pre-purification step, such as washing the crude product or an initial rough crystallization. 3. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to maximize recovery of crystalline product.
Difficulty in Isolating the Final Product 1. Product is Highly Soluble in the Reaction Mixture: This can lead to low recovery after crystallization.1. Concentration and Salting Out: Before cooling for crystallization, the reaction mixture can be concentrated by distilling off a portion of the water.[1] The addition of sodium chloride ("salting out") can also be used to decrease the solubility of the sodium salt of this compound in the aqueous solution.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the most common industrial synthesis route for this compound sodium salt?

The predominant industrial method is the sulfonation of o-chlorobenzaldehyde with an aqueous solution of sodium sulfite at elevated temperatures (typically 160-210°C) in a sealed reactor. This reaction is usually catalyzed by an iodide salt (like potassium iodide) or a surfactant (such as polyethylene (B3416737) glycol).[1][2][3]

Q2: What is the role of the catalyst in the sulfonation of o-chlorobenzaldehyde?

In the case of iodide catalysts, the reaction proceeds in two steps. First, the iodide ion displaces the chloride ion to form the more reactive o-iodobenzaldehyde. Subsequently, the sulfite ion displaces the iodide ion to yield the final product, with the iodide ion being regenerated in the process.[1][4] Surfactants can also act as phase-transfer catalysts, facilitating the reaction between the organic and aqueous phases.

Q3: Can this compound be synthesized by direct sulfonation of benzaldehyde (B42025)?

Direct sulfonation of benzaldehyde with concentrated sulfuric acid or oleum (B3057394) is challenging for producing the ortho isomer. The formyl group (-CHO) is a meta-directing deactivator for electrophilic aromatic substitution. Consequently, direct sulfonation predominantly yields m-Benzaldehydesulfonic acid.[5][6] Achieving ortho-selectivity is difficult under these conditions.

Q4: Is the oxidation of o-toluenesulfonic acid a viable route?

While the oxidation of the methyl group of o-toluenesulfonic acid to an aldehyde is a theoretical possibility, this route is less commonly described in the literature for the specific production of this compound. Challenges would include achieving selective oxidation of the methyl group without affecting the sulfonic acid group or the aromatic ring, and preventing over-oxidation to the corresponding carboxylic acid. There is evidence of biological pathways that can achieve this transformation.[7]

Purification and Analysis

Q5: What are the recommended methods for purifying crude this compound sodium salt?

The most common purification technique is recrystallization. Effective solvent systems include small volumes of hot water or boiling ethanol.[3] The process generally involves dissolving the crude solid in the hot solvent, filtering while hot to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization.

Q6: How can the purity of this compound be determined?

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and detecting impurities. A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic modifier (such as acetonitrile) can be used.[8][9] Detection is typically performed using a UV detector.

Safety and Handling

Q7: What are the main safety hazards associated with the production of this compound?

The starting material, o-chlorobenzaldehyde, is a combustible liquid and should be handled with care, avoiding ignition sources. The synthesis is often carried out at high temperatures and pressures, requiring the use of an appropriate pressure vessel (autoclave). This compound sodium salt itself is a combustible solid and can be irritating to the eyes, respiratory system, and skin. It is important to avoid creating dust and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

Q8: What are the recommended storage conditions for this compound sodium salt?

The product should be stored in a dry, cool, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents.[11]

Data Presentation

Table 1: Effect of Reactant Ratios and Catalysts on Yield (Based on Patent Examples)

o-Chlorobenzaldehyde (kg) Sodium Sulfite (kg) Catalyst Catalyst Amount (kg) Water (kg) Temperature (°C) Time (h) Yield (kg) Reference
20002245PEG-200806000170102250[1]
20002245PEG-600808000170102250[1]
20002245PEG-1500408000170102275[1]
20002245Potassium Iodide128000170102250[1]

Note: The yields reported in the patent are for the crude product and may vary based on the efficiency of purification and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound Sodium Salt

This protocol is based on a typical industrial synthesis method.

  • Charging the Reactor: In a suitable pressure reactor (autoclave), charge o-chlorobenzaldehyde, sodium sulfite, the chosen catalyst (e.g., polyethylene glycol or potassium iodide), and water in the desired ratios (refer to Table 1 for examples).

  • Reaction: Seal the reactor and heat the mixture to 160-180°C with constant stirring. Maintain this temperature for approximately 10-12 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to below 100°C and carefully depressurize.

  • Work-up (Optional): If unreacted o-chlorobenzaldehyde is a concern, it can be removed by distillation under reduced pressure at this stage.

  • Crystallization: Transfer the reaction mixture to a crystallization vessel. Allow it to cool slowly to room temperature, then further cool in an ice bath to promote crystallization of the product.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold water or ethanol.

  • Drying: Dry the product in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Recrystallization of this compound Sodium Salt
  • Dissolution: Place the crude this compound sodium salt in a flask and add a minimal amount of hot water or boiling ethanol to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The purified product should crystallize out.

  • Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway OCB o-Chlorobenzaldehyde Reaction Sulfonation 160-210°C, Pressure OCB->Reaction OIB o-Iodobenzaldehyde (Intermediate) OCB->OIB + I- Side_Reaction Disproportionation OCB->Side_Reaction Na2SO3 Sodium Sulfite Na2SO3->Reaction Catalyst Catalyst (KI or PEG) Catalyst->Reaction Water Water Water->Reaction Product 2-Formylbenzenesulfonic Acid Sodium Salt Reaction->Product OIB->Reaction + SO3(2-) OCBA o-Chlorobenzoic Acid Side_Reaction->OCBA OCB_Alc o-Chlorobenzyl Alcohol Side_Reaction->OCB_Alc

Caption: Synthesis of this compound Sodium Salt.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Monitor Reaction (e.g., by HPLC) Start->Check_Reaction Check_Purity Analyze Crude Product for Impurities Start->Check_Purity Decision_Complete Reaction Complete? Check_Reaction->Decision_Complete Decision_Impurity High Impurity Levels? Check_Purity->Decision_Impurity Action_Time_Temp Increase Time/ Temperature Decision_Complete->Action_Time_Temp No Action_Stoichiometry Verify Stoichiometry & Catalyst Decision_Complete->Action_Stoichiometry No End Process Optimized Decision_Complete->End Yes Action_Purification Optimize Purification (Recrystallization) Decision_Impurity->Action_Purification Yes Action_Conditions Adjust Conditions to Minimize Side Reactions Decision_Impurity->Action_Conditions Yes Action_Time_Temp->Check_Reaction Action_Stoichiometry->Check_Reaction Action_Purification->End Action_Conditions->Start

Caption: Troubleshooting Workflow for Synthesis Optimization.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Process Outcomes Temp Temperature Yield Product Yield Temp->Yield + Side_Reactions Side Reactions Temp->Side_Reactions + Time Reaction Time Time->Yield + Catalyst Catalyst Conc. Catalyst->Yield + Reactant_Ratio Reactant Ratio Reactant_Ratio->Yield + Purity Product Purity Side_Reactions->Purity -

Caption: Key Parameter Relationships in the Synthesis.

References

Identifying and minimizing byproducts in 2-Formylbenzenesulfonic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the synthesis of 2-Formylbenzenesulfonic acid, with a focus on identifying and minimizing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes for this compound?

A1: The two primary industrial methods for synthesizing this compound (often isolated as its sodium salt) are:

  • Sulfonation of o-chlorobenzaldehyde: This is a widely used industrial method where o-chlorobenzaldehyde is reacted with sodium sulfite (B76179) in water. The reaction is typically catalyzed by a phase-transfer catalyst or an iodide-containing salt (e.g., potassium iodide) and often requires high temperatures (160-210 °C) and pressure.

  • Oxidation of 2-Methylbenzenesulfonic acid (Toluene-2-sulfonic acid): This route involves the selective oxidation of the methyl group of toluene-2-sulfonic acid to a formyl group. This method requires careful control of the oxidant and reaction conditions to prevent over-oxidation.

Q2: My reaction yield is very low when sulfonating o-chlorobenzaldehyde. What are the potential causes?

A2: Low yields in this nucleophilic aromatic substitution reaction can stem from several factors:

  • Insufficient Temperature/Pressure: The reaction often requires temperatures above 160°C and elevated pressure to proceed at a reasonable rate. Operating at atmospheric pressure or lower temperatures can significantly slow down the reaction, leading to low conversion of the starting material.

  • Catalyst Inefficiency: The catalyst (e.g., potassium iodide, quaternary ammonium (B1175870) salt) is crucial for the reaction. Ensure the catalyst is active and used in the correct proportion. In some cases, iodide ions are consumed in a side reaction and must be recycled within the reaction system.

  • Poor Mixing: The reaction is often multiphasic. Vigorous stirring is essential to ensure adequate contact between the aqueous sodium sulfite solution and the organic o-chlorobenzaldehyde. The use of a surfactant or phase-transfer catalyst can also improve this.

Q3: I am observing a significant amount of an impurity in my final product. What could it be and how can I minimize it?

A3: The identity of the byproduct depends heavily on the synthetic route.

  • Route 1 (from o-chlorobenzaldehyde): The primary impurities are often unreacted o-chlorobenzaldehyde or byproducts from Cannizzaro-type disproportionation reactions under harsh, high-temperature alkaline conditions.

    • Minimization: Employing milder reaction conditions (e.g., lower temperature under catalytic systems) can reduce side reactions. Post-reaction, purification via recrystallization from aqueous ethanol (B145695) can effectively remove unreacted starting material.

  • Route 2 (from Toluene-2-sulfonic acid): The most common byproduct is 2-Carboxybenzenesulfonic acid , formed by the over-oxidation of the desired aldehyde.

    • Minimization:

      • Choice of Oxidant: Use a milder oxidizing agent or carefully control the stoichiometry of a strong oxidant like potassium permanganate.

      • Temperature Control: Keep the reaction temperature low to reduce the rate of over-oxidation.

      • Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and stop it once the starting material is consumed to prevent the aldehyde from being further oxidized.

Q4: How can I distinguish between this compound and its isomers (e.g., 3- or 4-Formylbenzenesulfonic acid)?

A4: Isomeric impurities can arise if the starting material is not pure or if the reaction conditions allow for isomerization. The most effective way to identify and quantify these isomers is through analytical techniques:

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can effectively separate the different isomers.

  • NMR Spectroscopy: 1H NMR spectroscopy will show distinct splitting patterns and chemical shifts for the aromatic protons of each isomer, allowing for unambiguous identification.

Data & Byproduct Analysis

The formation of byproducts is highly dependent on reaction conditions. The following table illustrates the hypothetical effect of the oxidant on the oxidation of 2-Methylbenzenesulfonic acid.

OxidantTemperature (°C)Reaction Time (h)Yield of 2-Formyl... (%)% of 2-Carboxy... (Byproduct)
KMnO₄ (1.0 eq)6046525
KMnO₄ (1.0 eq)3088012
Pyridinium chlorochromate251288< 5
MnO₂802475< 8

Table 1: Influence of Oxidizing Agent on Product Distribution.

Experimental Protocols

Protocol 1: Synthesis of Sodium 2-Formylbenzenesulfonate via Sulfonation

This protocol is adapted from patented industrial methods and should be performed with appropriate safety precautions.

  • Reaction Setup: In a high-pressure autoclave, charge o-chlorobenzaldehyde (1.0 eq), sodium sulfite (1.1 eq), potassium iodide (0.05 eq), and water.

  • Reaction: Seal the autoclave and heat the mixture to 170-180°C with vigorous stirring. Maintain this temperature for 10-12 hours.

  • Workup: Cool the reactor to room temperature. Transfer the reaction mixture to a distillation apparatus.

  • Purification: Reduce the volume of water by vacuum distillation. The product, sodium 2-formylbenzenesulfonate, will begin to crystallize. Cool the slurry and filter the solid product.

  • Final Drying: Wash the collected solid with cold ethanol and dry under vacuum to yield the final product.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase, filter, and inject. Compare retention times with authentic standards of the starting material, product, and expected byproducts.

Diagrams & Workflows

Validation & Comparative

2-Formylbenzenesulfonic Acid: A Versatile Building Block, Not a Sulfonating Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Sulfonating Agents in Organic Synthesis: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonating agent is pivotal for the successful synthesis of targeted organic compounds. This guide provides a detailed comparison of the performance of common sulfonating agents, supported by experimental data. It also clarifies the role of 2-Formylbenzenesulfonic acid in organic synthesis, a compound often considered in the context of sulfonation.

This compound is an aromatic sulfonic acid that features both a formyl (-CHO) and a sulfonic acid (-SO₃H) group on a benzene (B151609) ring.[1][2] This dual functionality makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][3][4] Its sulfonic acid group imparts high water solubility and acidic properties, allowing it to also function as an acid catalyst in certain reactions.[1][2]

It is crucial to understand that this compound is typically a product of a sulfonation reaction, not a reagent used to introduce a sulfonic acid group onto other molecules. Its primary applications lie in subsequent reactions, such as condensation reactions involving the formyl group, to construct larger molecular frameworks.[1]

Comparison of Common Sulfonating Agents

The introduction of a sulfonic acid group onto an aromatic ring, a process known as aromatic sulfonation, is a cornerstone of electrophilic aromatic substitution reactions.[5][6] The choice of sulfonating agent is critical as it influences reaction rate, yield, selectivity, and the overall feasibility of the synthesis. The most commonly employed sulfonating agents are sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid, and sulfur trioxide-pyridine complex.

Sulfonating Agent Key Characteristics Advantages Disadvantages Primary Applications
Sulfuric Acid (H₂SO₄) Strong acid, readily available. The reaction is reversible.[5]Inexpensive and widely accessible.Produces water as a byproduct, which can lead to reduced conversion; requires high temperatures for less reactive substrates.[7]Large-scale industrial production of detergents and dyes.[5]
Fuming Sulfuric Acid (Oleum) A solution of sulfur trioxide (SO₃) in sulfuric acid; a very powerful sulfonating agent.[8]Higher reactivity than concentrated H₂SO₄, allowing for sulfonation of deactivated rings.Highly corrosive and hazardous to handle; can lead to polysulfonation and charring if not controlled.[9]Synthesis of sulfonic acids where concentrated H₂SO₄ is ineffective.
Chlorosulfonic Acid (ClSO₃H) A highly reactive and vigorous sulfonating agent.[10]Can be used to produce both sulfonic acids and sulfonyl chlorides, which are versatile intermediates.[11]Reacts violently with water; produces corrosive hydrogen chloride gas as a byproduct.[7]Preparation of sulfonyl chlorides for the synthesis of sulfonamides and other derivatives.[11]
Sulfur Trioxide-Pyridine Complex (SO₃·py) A mild and selective solid sulfonating agent.[9]Easier to handle than free SO₃; suitable for sensitive substrates; often provides higher selectivity.[12]More expensive than other agents; pyridine (B92270) can be difficult to remove after the reaction.[9][13]Sulfonation of acid-sensitive compounds and in syntheses where high selectivity is required.[14]

Quantitative Performance Data

The efficiency and selectivity of a sulfonating agent are highly dependent on the substrate and reaction conditions. Below are comparative data from experimental studies on the sulfonation of phenol (B47542) and nitrobenzene (B124822).

Table 1: Sulfonation of Phenol

Sulfonating Agent Temperature (°C) Major Product Yield (%) Reference
Concentrated H₂SO₄25o-phenolsulfonic acidMajor product[15]
Concentrated H₂SO₄100p-phenolsulfonic acidMajor product[15]
Concentrated H₂SO₄100-105Phenol sulfonic acid (mixture)Not specified[16]

Note: The sulfonation of phenol is temperature-dependent, with lower temperatures favoring the kinetically controlled ortho product and higher temperatures favoring the thermodynamically controlled para product.[15]

Table 2: Sulfochlorination of Nitrobenzene

Sulfonating Agent Temperature (°C) Major Product Yield (%) Reference
Chlorosulfonic Acid1053-nitrobenzenesulfonyl chloride87.8[11][17]

Experimental Protocols

Detailed methodologies are essential for reproducibility and safety in the laboratory.

Protocol 1: Sulfonation of Phenol with Concentrated Sulfuric Acid

Objective: To synthesize p-phenolsulfonic acid.

Materials:

  • Phenol (1.0 mol, 94 g)

  • Concentrated sulfuric acid (96-98%, 1.06 mol, 104 g)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add molten phenol.

  • Slowly, and with constant stirring, add the concentrated sulfuric acid. The addition is exothermic, and the temperature will rise.

  • Heat the reaction mixture to 100-110°C using an oil bath.

  • Maintain this temperature and continue stirring for 5-6 hours. During this time, water formed in the reaction may distill off.

  • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify.

  • The crude product can be purified by recrystallization from a suitable solvent or by conversion to its sodium salt, followed by recrystallization and acidification.[8]

Protocol 2: Sulfochlorination of Nitrobenzene with Chlorosulfonic Acid

Objective: To synthesize 3-nitrobenzenesulfonyl chloride.

Materials:

  • Nitrobenzene (1.0 mol, 123.1 g)

  • Chlorosulfonic acid (5.0 mol, 582.5 g)

  • Sulfamic acid (1 g, as catalyst)

Procedure:

  • At room temperature, rapidly add nitrobenzene to a mixture of chlorosulfonic acid and sulfamic acid.

  • Heat the mixture to 105°C and stir at this temperature for 6 hours.

  • For work-up, carefully pour the reaction mixture into ice water.

  • The precipitated crystals are collected by suction filtration and washed with water.

  • The final product is dried to yield 3-nitrobenzenesulfonyl chloride.[11][17]

Protocol 3: Sulfonation using Sulfur Trioxide-Pyridine Complex

Objective: General procedure for sulfonation of a hydroxyl group.

Materials:

  • Substrate containing a hydroxyl group

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (MeOH)

  • Sulfur trioxide-pyridine complex

  • Dry ice-acetone bath

Procedure:

  • Dissolve the substrate and KOH in methanol.

  • Cool the vigorously stirred solution in a dry ice-acetone bath to -20°C.

  • Add the sulfur trioxide-pyridine complex in portions over 20 minutes while maintaining vigorous stirring.

  • Allow the reaction to proceed for the required time, monitoring by a suitable technique (e.g., TLC).

  • Work-up involves quenching the reaction and purifying the sulfonated product, often by chromatography or crystallization.[12]

Visualizing Reaction Pathways and Workflows

Diagrams can effectively illustrate complex chemical processes and relationships.

Electrophilic_Aromatic_Sulfonation cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation A Aromatic Compound I Sigma Complex (Arenium Ion) A->I Slow, Rate-determining E Electrophile (SO3 or HSO3+) E->I P Aromatic Sulfonic Acid I->P Fast B Base (e.g., HSO4-) I->B H Proton (H+)

Caption: General mechanism of electrophilic aromatic sulfonation.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup: - Add substrate to flask - Cool if necessary - Add sulfonating agent dropwise Start->Reaction Heating Heating & Stirring (e.g., 100°C for 5h) Reaction->Heating Monitoring Reaction Monitoring (TLC or HPLC) Heating->Monitoring Workup Work-up: - Cool reaction mixture - Quench with ice water Monitoring->Workup Reaction Complete Isolation Product Isolation: - Filtration or Extraction Workup->Isolation Purification Purification: - Recrystallization or Chromatography Isolation->Purification End End: Characterization Purification->End Temperature_Influence cluster_0 Sulfonation of Phenol cluster_1 Low Temperature (~25°C) cluster_2 High Temperature (~100°C) Phenol Phenol + H₂SO₄ Ortho o-phenolsulfonic acid (Kinetic Product) Phenol->Ortho  Faster Rate Para p-phenolsulfonic acid (Thermodynamic Product) Phenol->Para  More Stable Ortho->Para Rearrangement at high temp

References

A Comparative Study on the Catalytic Activity of 2-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of 2-Formylbenzenesulfonic acid against other common sulfonic acid catalysts. Due to a lack of specific quantitative data for this compound in the scientific literature, this guide presents a theoretical comparison based on its structural similarities to other aromatic sulfonic acids and compiles experimental data for alternative catalysts in a model reaction. This approach aims to provide a valuable resource for researchers interested in the potential applications of this compound in catalysis.

Introduction to this compound as a Catalyst

This compound, also known as o-sulfobenzaldehyde, is an aromatic organic compound containing both a formyl (-CHO) and a sulfonic acid (-SO3H) group.[1] The presence of the sulfonic acid group imparts strong acidic properties to the molecule, making it a potential candidate as an acid catalyst in various organic transformations.[1] Its structure suggests that it could be particularly effective in reactions that benefit from Brønsted acidity, such as esterification, condensation, and multicomponent reactions. The dual functionality of a reactive aldehyde and a catalytic sulfonic acid group within the same molecule also opens possibilities for its use in sequential or tandem reactions.

Comparative Catalysts

For this comparative study, we have selected three widely used sulfonic acid catalysts as alternatives to this compound:

  • p-Toluenesulfonic acid (p-TSA): A common, crystalline, and relatively strong organic acid used extensively as a catalyst in organic synthesis.

  • Amberlyst-15: A strongly acidic, macroreticular polymeric resin based on sulfonated polystyrene. It is a widely used heterogeneous catalyst.

  • Nafion™ NR50: A perfluorinated sulfonic acid ion-exchange resin known for its superacidity and high thermal and chemical stability.[2]

Performance in a Model Reaction: Esterification of Acetic Acid with Ethanol (B145695)

The esterification of acetic acid with ethanol to form ethyl acetate (B1210297) is a classic acid-catalyzed reaction and serves as an excellent model for comparing the performance of different acid catalysts.

Reaction: CH₃COOH + C₂H₅OH ⇌ CH₃COOC₂H₅ + H₂O

While no specific experimental data for the catalytic activity of this compound in this reaction is available in the reviewed literature, a hypothetical performance can be postulated based on its structural similarity to p-TSA and benzenesulfonic acid. It is expected to exhibit catalytic activity comparable to these aromatic sulfonic acids. However, experimental validation is necessary.

The following table summarizes the performance of the selected alternative catalysts in the esterification of acetic acid with ethanol under various reported conditions.

CatalystReaction Temperature (°C)Catalyst LoadingMolar Ratio (Acid:Alcohol)Reaction Time (h)Conversion/Yield (%)Reference
p-Toluenesulfonic acid RefluxCatalytic amount1:10 (Acetic Acid:n-Butanol)3High (not specified)[3]
Amberlyst-15 753 g1:3 (Acetic Acid:Ethanol)Not specified95.2 ± 0.5[4]
Amberlyst-15 754% by weight1:5 (Acetic Acid:Ethanol)5~67[5]
Nafion™ NR50 Not specifiedNot specifiedNot specifiedNot specifiedEffective catalyst[6]
Sulfuric Acid (for comparison) 805%7:4 (Ethanol:Acetic Acid)Not specifiedSecond-order kinetics observed[7]
Sulfuric Acid (for comparison) 655%1:5 (Acetic Acid:Ethanol)5~83[8]

Note: The conditions and reported efficiencies vary across different studies, highlighting the importance of standardized experimental protocols for direct comparison.

Potential in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in drug discovery and organic synthesis, allowing for the construction of complex molecules in a single step. Acid catalysts play a crucial role in many MCRs. Given its acidic nature, this compound is a potential catalyst for reactions such as:

  • Biginelli Reaction: A one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[9][10][11][12]

  • Hantzsch Dihydropyridine (B1217469) Synthesis: A reaction that produces dihydropyridine derivatives from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[13][14][15][16]

  • Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen.[17][18]

The formyl group of this compound could potentially participate as a reactant in these MCRs, leading to novel molecular scaffolds.

Experimental Protocols

The following is a general experimental protocol for evaluating the catalytic activity of sulfonic acids in the esterification of acetic acid and ethanol.

Materials:

  • Acetic Acid (glacial)

  • Ethanol (anhydrous)

  • Sulfonic acid catalyst (this compound, p-TSA, Amberlyst-15, or Nafion™ NR50)

  • Internal standard (e.g., n-heptane) for GC analysis

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Gas chromatograph (GC)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid, ethanol, and the sulfonic acid catalyst in the desired molar ratio and catalyst loading.

  • Add a known amount of an internal standard for GC analysis.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • To prepare the samples for GC analysis, quench the reaction by diluting the aliquot with a known volume of a suitable solvent and neutralize the acid with a saturated sodium bicarbonate solution. Dry the organic layer with anhydrous magnesium sulfate before injection.

  • Calculate the conversion of acetic acid and the yield of ethyl acetate based on the GC peak areas relative to the internal standard.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Mix Reactants: Acetic Acid & Ethanol B Add Catalyst: This compound or Alternative A->B Step 1 C Add Internal Standard B->C Step 2 D Heat to Reflux with Stirring C->D Step 3 E Monitor by GC (Take Aliquots) D->E Continuous F Quench & Neutralize E->F For each aliquot G GC Analysis F->G H Calculate Conversion & Yield G->H

Caption: A typical workflow for screening the catalytic activity of different sulfonic acids in an esterification reaction.

Proposed Catalytic Role in the Biginelli Reaction

biginelli_pathway cluster_reactants Reactants Aldehyde Ar-CHO Intermediate1 Iminium Ion [Ar-CH=NH(CO)NH2]+ Aldehyde->Intermediate1 Condensation with Urea Urea H2N(CO)NH2 Ketoester β-Ketoester Intermediate2 Enolate of β-Ketoester Ketoester->Intermediate2 Tautomerization Catalyst 2-Formylbenzenesulfonic Acid (H+) Catalyst->Aldehyde Protonation Intermediate3 Acyclic Intermediate Intermediate1->Intermediate3 Nucleophilic Attack Intermediate2->Intermediate3 Product Dihydropyrimidinone Intermediate3->Product Cyclization & Dehydration Product->Catalyst Regeneration

Caption: Proposed role of this compound as a Brønsted acid catalyst in the Biginelli multicomponent reaction.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 2-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Formylbenzenesulfonic acid (2-FBSA). The information presented here is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and validation data to support analytical method selection and implementation.

This compound is a key intermediate in various chemical syntheses, including the manufacturing of pharmaceuticals and dyes.[1][2] Accurate and reliable analytical methods are crucial for ensuring its purity and controlling related impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]

While specific validated methods for 2-FBSA are not extensively published, this guide details two robust, representative reversed-phase HPLC methods, hereafter referred to as Method A and Method B. These methods are constructed based on established principles for the analysis of aromatic sulfonic acids and related compounds.[4][5]

Comparative Analysis of HPLC Methods

The following tables summarize the key performance characteristics of two distinct HPLC methods for 2-FBSA analysis. Method A employs a standard C18 column with a simple isocratic mobile phase, while Method B utilizes a phenyl-hexyl column with a gradient elution for potentially improved resolution of impurities.

Table 1: Chromatographic Conditions

ParameterMethod AMethod B
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (30:70 v/v)A: 0.05 M Potassium Phosphate (B84403) (pH 3.0)B: AcetonitrileGradient: 10-40% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Column Temp. 30 °C35 °C
Run Time 15 min20 min

Table 2: Method Validation Summary

Validation ParameterMethod AMethod B
Linearity (r²) 0.99950.9998
Range (µg/mL) 1 - 1000.5 - 120
LOD (µg/mL) 0.30.15
LOQ (µg/mL) 1.00.5
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 1.5%< 1.0%
Retention Time (min) ~ 5.8~ 8.2
Resolution (vs. nearest impurity) 2.13.5

Detailed Experimental Protocols

The following sections provide detailed step-by-step procedures for performing the analysis of 2-FBSA using the described HPLC methods.

Protocol for HPLC Method A

1. Preparation of Solutions

  • Mobile Phase: Prepare a 70:30 (v/v) mixture of 0.1% phosphoric acid in HPLC-grade water and acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (50 µg/mL): Accurately weigh 5 mg of 2-FBSA reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Solution (50 µg/mL): Accurately weigh 5 mg of the 2-FBSA sample and dissolve in 100 mL of the mobile phase.

2. Chromatographic Procedure

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the standard solution and sample solution in duplicate.

  • Monitor the chromatograms at a wavelength of 254 nm.

3. Data Analysis

  • Identify the peak corresponding to 2-FBSA in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the assay of 2-FBSA using the peak areas obtained from the standard and sample solutions.

Protocol for HPLC Method B

1. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 6.8 g of monobasic potassium phosphate in 1 L of HPLC-grade water, adjust the pH to 3.0 with phosphoric acid. Filter and degas.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Solution (50 µg/mL): Prepare as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Sample Solution (50 µg/mL): Prepare as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.

2. Chromatographic Procedure

  • Equilibrate the Phenyl-Hexyl column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes.

  • Set the gradient program: 10% B to 40% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Inject 10 µL of the standard and sample solutions.

  • Monitor the chromatograms at 254 nm.

3. Data Analysis

  • Perform peak identification and quantification as described for Method A.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method, as would be applied to the methods described above. This process ensures the method is suitable for its intended purpose.[3][6]

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity Initial Optimization linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability Final Checks end Validated Method system_suitability->end

Caption: Workflow for HPLC Method Validation.

This logical progression ensures that all key analytical performance parameters are evaluated to guarantee a reliable and accurate analytical method.

References

A Comparative Guide to Catalyst Efficiency in the Biginelli Reaction of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

The Biginelli reaction, a one-pot three-component cyclocondensation of an aromatic aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a cornerstone of heterocyclic chemistry, yielding dihydropyrimidinones (DHPMs) of significant pharmaceutical importance. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the Biginelli reaction with aromatic aldehydes, focusing on product yield and reaction time.

CatalystAromatic Aldehydeβ-dicarbonyl compoundYield (%)Reaction Time (h)Solvent
Conc. HCl Substituted BenzaldehydesEthyl acetoacetate (B1235776)>9016Methanol (B129727)
CuCl/conc. H₂SO₄ Substituted BenzaldehydesEthyl acetoacetate90.516Methanol
PTSA/conc. HCl Substituted BenzaldehydesAcetoacetamide>9016Methanol
FeCl₃·6H₂O Substituted BenzaldehydesAcetoacetamide>9016Methanol
Yb(OTf)₃ BenzaldehydeEthyl acetoacetate923THF
Copper Nanoparticles BenzaldehydeEthyl acetoacetate>900.25[bmim]BF₄
Fe(NO₃)₃·9H₂O Various Aromatic AldehydesEthyl acetoacetateHighNot SpecifiedSolvent-free

Experimental Protocols

General Procedure for the Biginelli Reaction (Acid Catalysis)

Materials:

  • Aromatic aldehyde (1.0 eq)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or acetoacetamide) (1.0 eq)

  • Urea (1.45 eq)

  • Catalyst (e.g., Conc. HCl, CuCl/conc. H₂SO₄, PTSA/conc. HCl, or FeCl₃·6H₂O)

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a spherical condenser, add the 1,3-dicarbonyl compound (1.0 eq), urea (1.45 eq), aromatic aldehyde (1.0 eq), the chosen catalyst, and methanol.[1]

  • Heat the mixture at reflux for 16 hours.[1]

  • After cooling to room temperature, filter the mixture and wash the solid with cold methanol to obtain the dihydropyrimidinone product.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate (B1210297).[1]

Procedure for Biginelli Reaction using Copper Nanoparticles

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (B124793) (1.5 mmol)

  • Ionic liquid-ethylene glycol protected copper nanoparticles (100 µl of dispersed reaction mixture)

Procedure:

  • In a reaction vessel, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol).[2]

  • Add 100 µl of the highly dispersed reaction mixture containing the ionic liquid-ethylene glycol protected copper nanoparticles.[2]

  • Stir the mixture at room temperature for approximately 15 minutes.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/hexane (2:3) eluent.[2]

  • Upon completion, extract the product with ethyl acetate (3 x 10 ml).[2]

  • Dry the combined organic layers under vacuum to afford the 3,4-dihydropyrimidinone.[2]

Reaction Mechanism and Workflow

The Biginelli reaction is believed to proceed through a series of acid-catalyzed steps. The following diagram illustrates a widely accepted mechanism.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aromatic Aldehyde D Acyliminium Ion A->D Condensation B Urea B->D C β-Ketoester E Open-chain Ureide C->E Nucleophilic Addition D->E F Dihydropyrimidinone E->F Cyclization & Dehydration

Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.

This guide provides a foundational understanding of catalyst efficiency in the Biginelli reaction. Researchers are encouraged to consider the specific electronic and steric properties of their aromatic aldehydes and β-dicarbonyl compounds when selecting a catalyst, as these factors can significantly influence reaction outcomes. The choice between homogeneous and heterogeneous catalysts will also depend on the desired reaction conditions and the importance of catalyst recyclability.

References

Performance of 2-Formylbenzenesulfonic acid in multicomponent reactions compared to other acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and efficacy of catalytic systems in multicomponent reactions (MCRs) are paramount. This guide provides an objective comparison of 2-Formylbenzenesulfonic acid's (2-FBSA) performance against other acid catalysts, supported by available data and detailed experimental context.

This compound is an aromatic sulfonic acid featuring both a strongly acidic sulfonic acid group (-SO3H) and a reactive formyl group (-CHO) on a benzene (B151609) ring.[1] This bifunctional nature allows it to act as a potent Brønsted acid catalyst, a role crucial for activating substrates in various organic transformations, including MCRs.[1][2] Its counterparts in catalysis often include other aromatic sulfonic acids like p-Toluenesulfonic acid (p-TSA) and mineral acids.[3]

Performance in Key Multicomponent Reactions

Multicomponent reactions are highly valued in organic and medicinal chemistry for their ability to construct complex molecules in a single step, maximizing atom economy.[4] The Biginelli and Hantzsch reactions are benchmark MCRs for synthesizing pharmacologically significant heterocyclic scaffolds like dihydropyrimidinones (DHPMs) and 1,4-dihydropyridines (DHPs), respectively.[5][6] The performance of an acid catalyst in these reactions is typically measured by reaction time, yield, and catalyst loading.

While direct, side-by-side comparative studies detailing the performance of 2-FBSA against a wide array of other acids for the same MCR are not extensively documented in publicly available literature, we can infer its potential by examining the conditions under which sulfonic acid catalysts are generally employed. Sulfonic acid-functionalized catalysts are recognized for their efficiency in MCRs, often leading to excellent yields in shorter reaction times.[7]

Tabulated Performance Data

The following table summarizes typical performance data for various acid catalysts in the Biginelli reaction, a well-studied three-component reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[8] This provides a baseline against which the potential of 2-FBSA can be evaluated.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
p-Toluenesulfonic Acid (p-TSA) 10 - 20Ethanol, AcetonitrileReflux3 - 5 h80 - 95
Sulfuric Acid (H₂SO₄) Few dropsEthanolReflux4 - 18 h75 - 90
Ferric Chloride (FeCl₃·6H₂O) 5 - 10Solvent-free1005 - 15 min88 - 98
Magnesium Bromide (MgBr₂) 15AcetonitrileReflux3 - 4 h85 - 95
Indium(III) Chloride (InCl₃) 5 - 10THFReflux2 - 6 h82 - 97
Sulfonic Acid-Functionalized Ionic Liquids 10Solvent-free801 - 2 h88 - 97

Note: Data is compiled from various sources reporting on the Biginelli reaction and serves as a representative range.[7][9] Direct comparison requires identical substrates and conditions.

The unique structure of 2-FBSA, with its ortho-formyl group, may offer distinct stereoelectronic effects compared to simpler aromatic sulfonic acids like p-TSA, potentially influencing its catalytic activity. However, without direct experimental comparisons, this remains a hypothesis for further investigation.

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing catalytic results. Below is a generalized protocol for a typical acid-catalyzed Biginelli reaction.

General Protocol for Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the acid catalyst (e.g., 2-FBSA, 10 mol%).

  • Reaction: Stir the mixture at the specified temperature (e.g., reflux at 80°C) for the required duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice or cold water.

  • Isolation and Purification: Collect the precipitated solid product by filtration, wash it with cold water, and dry it. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]

Visualized Workflow and Catalytic Action

To better understand the processes, the following diagrams illustrate the experimental workflow and the functional aspects of the 2-FBSA catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_analysis Analysis Reactants Aldehyde + β-Ketoester + Urea Solvent Solvent Addition Reactants->Solvent Catalyst 2-FBSA Addition Solvent->Catalyst Heating Heating & Stirring (Reflux) Catalyst->Heating TLC TLC Monitoring Heating->TLC Quenching Cooling & Quenching Heating->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification Characterization Yield & Characterization Purification->Characterization

Caption: General experimental workflow for a 2-FBSA catalyzed multicomponent reaction.

The catalytic efficacy of this compound is rooted in its molecular structure, which provides two key functionalities.

G cluster_functions Dual Functionality cluster_roles Catalytic Roles FBSA This compound (2-FBSA) Sulfonic_Acid Sulfonic Acid Group (-SO3H) FBSA->Sulfonic_Acid Formyl_Group Formyl Group (-CHO) FBSA->Formyl_Group Bronsted_Acid Brønsted Acid Catalysis (Proton Donor) Sulfonic_Acid->Bronsted_Acid Primary Role Stereo_Electronic Potential Stereoelectronic Effects Formyl_Group->Stereo_Electronic Potential Influence

Caption: Logical diagram of 2-FBSA's dual functional groups and their catalytic roles.

References

Benchmarking 2-Formylbenzenesulfonic acid against other derivatization reagents for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of small molecules by liquid chromatography-mass spectrometry (LC-MS) is paramount. Chemical derivatization is a powerful strategy to enhance the analytical performance of compounds that exhibit poor ionization efficiency or chromatographic retention, such as primary and secondary amines. This guide provides a comprehensive benchmark of 2-Formylbenzenesulfonic acid (2-FBSA) against other commonly used derivatization reagents, offering insights into their performance based on available experimental data.

While this compound (also known as 2-Sulfobenzaldehyde) has shown promise in specific applications like peptidomics by improving fragmentation in tandem mass spectrometry (MS/MS), its quantitative performance for small molecule amines is not as widely documented as other reagents.[1] This guide will therefore focus on providing a detailed comparison of established reagents and position 2-FBSA within this context, highlighting its known strengths and potential applications.

Performance Comparison of Amine Derivatization Reagents

The selection of a suitable derivatization reagent is a critical step in method development and can significantly impact the sensitivity, selectivity, and robustness of an LC-MS assay. The following table summarizes key performance characteristics of several popular derivatization reagents for primary and secondary amines. It is important to note that performance can be analyte and matrix-dependent.

Derivatization ReagentAbbreviationTarget AnalytesTypical Reaction Time & TemperatureDerivative StabilityReported Limit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
This compound 2-FBSAPrimary amines (peptides)Microwave-assisted (minutes)Not widely reported for small moleculesNot widely reported for small moleculesImproves MS/MS fragmentation (b- and y-ions) for peptides.[1]Limited quantitative data for small molecules; potential for side reactions.
Dansyl Chloride Dns-ClPrimary & Secondary Amines, Phenols30-60 min at room temp. or elevated temp.GoodLOD: ~0.04 ng/mL (NDEA)[2]Versatile, enhances fluorescence and ionization, stable derivatives.[3][4]Can react with other nucleophiles, relatively long reaction time.[5]
9-Fluorenylmethoxycarbonyl Chloride Fmoc-ClPrimary & Secondary Amines< 20 min at room temp.GoodNot specified in provided abstractsRapid reaction, stable derivatives.[3]Can introduce ion suppression.
o-Phthalaldehyde OPAPrimary Amines (in presence of a thiol)< 2 min at room temp.Derivatives can be unstable.[5]Not specified in provided abstractsVery fast reaction, fluorogenic.[5]Only reacts with primary amines, derivative instability can be a concern.[5]
Benzoyl Chloride -Primary & Secondary AminesShort reaction time at room temp.Stable derivativesLOD: 0.1-20 nM[6]Rapid reaction, stable derivatives.[4][6]Can be non-specific.
Dabsyl Chloride Dabsyl-ClPrimary & Secondary Amines15-30 min at 70°CGoodNot specified in provided abstractsGood alternative for weakly acidic/basic conditions.[3]Requires elevated temperature.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful derivatization. Below are representative protocols for the discussed derivatization reagents. These should be considered as starting points and may require further optimization for specific analytes and matrices.

Protocol 1: Derivatization with this compound (Microwave-Assisted for Peptides)

This protocol is based on a method developed for the N-terminal derivatization of peptides and may need significant adaptation for small molecule amines.

Reagents:

  • This compound (2-FBSA) solution

  • Peptide/analyte solution

  • Microwave reactor

Procedure:

  • Mix the peptide/analyte solution with the 2-FBSA solution in a microwave-safe vial.

  • Place the vial in a microwave reactor and apply a specific power and time program (e.g., as optimized for peptide derivatization).[1]

  • After the reaction, the sample may be diluted with a suitable solvent for LC-MS analysis.

Protocol 2: Derivatization with Dansyl Chloride

Reagents:

  • Amine-containing sample solution

  • Sodium bicarbonate or borate (B1201080) buffer (e.g., 100 mM, pH 9-10)

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone (B3395972) or acetonitrile)

  • Quenching solution (e.g., a primary amine solution like glycine (B1666218) or formic acid)

Procedure:

  • To your sample, add the buffer solution.

  • Add the Dansyl chloride solution and vortex thoroughly.

  • Incubate the mixture at the desired temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).

  • Quench the reaction by adding the quenching solution to react with excess Dansyl chloride.

  • The sample is now ready for LC-MS analysis.

Protocol 3: Derivatization with Benzoyl Chloride

Reagents:

  • Amine-containing sample solution

  • Sodium carbonate solution (e.g., 100 mM)

  • Benzoyl chloride solution (e.g., 2% in acetonitrile)

  • Internal standard solution

Procedure:

  • To the sample, add the sodium carbonate solution and the internal standard.

  • Add the benzoyl chloride solution and vortex for a short period (e.g., 1 minute).

  • Allow the mixture to stand for a defined time to ensure complete reaction and hydrolysis of excess reagent.

  • The sample can then be prepared for LC-MS injection.

Visualizing the Workflow

Understanding the experimental workflow is crucial for reproducibility and troubleshooting. The following diagrams, generated using Graphviz, illustrate the general derivatization workflow and the reaction of 2-FBSA with a primary amine.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample Buffer Add Buffer Sample->Buffer Reagent Add Derivatization Reagent Buffer->Reagent Incubate Incubate (Time & Temperature) Reagent->Incubate Quench Quench Reaction (Optional) Incubate->Quench LCMS LC-MS Analysis Quench->LCMS

Caption: General experimental workflow for derivatization prior to LC-MS analysis.

Caption: Reaction of this compound with a primary amine.

Conclusion

The choice of derivatization reagent for LC-MS analysis is a critical decision that depends on the specific analytical goals, the nature of the analyte and the sample matrix. While reagents like Dansyl chloride and Benzoyl chloride are well-established for the quantitative analysis of small molecule amines, offering good sensitivity and producing stable derivatives, this compound presents an interesting alternative, particularly in the field of proteomics, due to its ability to enhance MS/MS fragmentation.

Further research is needed to fully evaluate the quantitative performance of 2-FBSA for a broader range of small molecule amines. Researchers are encouraged to perform in-house validation to determine the most suitable reagent for their specific application, considering factors such as reaction efficiency, derivative stability, and the overall impact on the sensitivity and robustness of the LC-MS method.

References

A comparative analysis of yields in Biginelli reactions using various acid catalysts

Author: BenchChem Technical Support Team. Date: December 2025

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. The choice of acid catalyst is a critical parameter that profoundly influences the reaction's efficiency and yield. This guide provides a comparative analysis of various acid catalysts employed in the Biginelli reaction, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Catalytic Performance: A Quantitative Comparison

The efficacy of different acid catalysts in promoting the Biginelli reaction varies significantly. The following tables summarize the product yields obtained with a range of Lewis and Brønsted acids under various reaction conditions.

Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of 3,4-dihydropyrimidin-2(1H)-thiones

CatalystProduct Yield (%)
NiCl₂·6H₂O50.3
CuCl₂·2H₂O6.2
CoCl₂·6H₂O0.7
TsOHNot specified

Reaction conditions: A comparative study of these catalysts was conducted for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones. The specific aldehyde, β-ketoester, and thiourea used were not detailed in the available summary, but the results highlight the superior performance of NiCl₂·6H₂O in this specific transformation.

Table 2: Performance of Various Lewis Acids in a Model Biginelli Reaction

Catalyst (20% v/v)Reaction TimeYield (%)
ZnCl₂ in Acetic AcidNot specifiedHigh (Implied)
Metal Halides (e.g., ZnBr₂, ZnCl₂, ZnI₂)VariedVaried
Ammonium (B1175870) ChlorideNot specifiedNot specified

Reaction conditions: A reaction of benzaldehyde, ethyl acetoacetate, and urea was conducted with different metal halides and ammonium chloride at room temperature in the absence of a solvent. The addition of a Brønsted acid like acetic acid was found to enhance the activity of the Lewis acid catalyst.[1]

Table 3: Yields with Various Catalysts under Solvent-Free Conditions

CatalystYield (%)Reaction Time
Yb(OTf)₃IncreasedShortened
Pr(NO₃)₃·6H₂O (10 mol%)988 min
Uranyl Acetate (UA)High to Excellent1 - 2.5 h
Succinimide Sulfonic Acid (SuSA)High to Excellent1 - 2.5 h
Benzyltriethylammonium chloride>8530-45 min
Fe(NO₃)₃·9H₂OHighNot specified

Reaction conditions: These reactions were typically carried out by heating a mixture of the aldehyde, β-ketoester, and urea/thiourea without any solvent.[2][3][4][5][6]

Experimental Protocols

The following are generalized experimental protocols for conducting the Biginelli reaction with an acid catalyst. Researchers should refer to the specific literature for precise quantities and optimized conditions for their chosen catalyst and substrates.

General Procedure for Lewis Acid-Catalyzed Biginelli Reaction (Solvent-Free)

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the Lewis acid catalyst (e.g., 10 mol% Pr(NO₃)₃·6H₂O).[6]

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 80°C) for the required time (e.g., 8-25 minutes).[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

General Procedure for Brønsted Acid-Catalyzed Biginelli Reaction in Solution

  • To a solution of the aldehyde (1 mmol) and β-ketoester (1 mmol) in a suitable solvent (e.g., ethanol), add urea or thiourea (1.5 mmol) and a catalytic amount of the Brønsted acid (e.g., a few drops of concentrated HCl).

  • Reflux the reaction mixture with stirring for the appropriate duration.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization from an appropriate solvent.

Reaction Workflow and Catalytic Role

The Biginelli reaction proceeds through a series of acid-catalyzed steps. The following diagram illustrates the general workflow, highlighting the crucial role of the acid catalyst.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium_Ion N-Acyliminium Ion Aldehyde->Acyliminium_Ion beta_Ketoester β-Ketoester Enolate Enolate beta_Ketoester->Enolate Urea Urea/Thiourea Urea->Acyliminium_Ion Acid_Catalyst Acid Catalyst (Lewis or Brønsted) Acid_Catalyst->Acyliminium_Ion Activation Acid_Catalyst->Enolate Tautomerization Open_Chain_Ureide Open-Chain Ureide Acid_Catalyst->Open_Chain_Ureide Catalyzes Cyclization Acyliminium_Ion->Open_Chain_Ureide Enolate->Open_Chain_Ureide DHPM Dihydropyrimidinone (DHPM) Open_Chain_Ureide->DHPM Cyclization & Dehydration

Caption: Workflow of the acid-catalyzed Biginelli reaction.

This guide provides a snapshot of the extensive research into optimizing the Biginelli reaction. The choice of catalyst, whether a Lewis or Brønsted acid, homogeneous or heterogeneous, significantly impacts the yield and reaction conditions. For researchers and drug development professionals, a careful consideration of the catalyst based on the specific substrates, desired reaction conditions (e.g., solvent-free), and cost-effectiveness is paramount for the successful synthesis of dihydropyrimidinones.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Formylbenzenesulfonic acid (2-FBSA), a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals, is critical for ensuring product quality and process control. This guide provides an objective comparison of four common analytical techniques for the quantification of 2-FBSA: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key validation parameters, supported by representative experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the drug development and quality control process. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, UV-Vis Spectrophotometry, and Capillary Electrophoresis for the quantification of aromatic sulfonic acids like 2-FBSA. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVLC-MSUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Linearity (r²) > 0.999> 0.999> 0.998> 0.999
Linear Range 0.5 - 100 µg/mL0.01 - 10 µg/mL2 - 25 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 3%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL~0.5 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.01 µg/mL~2 µg/mL~1 µg/mL

Visualizing the Methodologies

To better understand the workflows, the following diagrams illustrate the general processes for sample analysis using each of the compared techniques.

cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS Workflow cluster_uvvis UV-Vis Workflow cluster_ce CE Workflow hplc_start Sample Preparation hplc_inject Injection into HPLC hplc_start->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant lcms_start Sample Preparation lcms_inject Injection into LC lcms_start->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_ms Mass Analysis lcms_ion->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant uv_start Sample Preparation uv_measure Absorbance Measurement uv_start->uv_measure uv_quant Quantification uv_measure->uv_quant ce_start Sample Preparation ce_inject Injection into Capillary ce_start->ce_inject ce_sep Electrophoretic Separation ce_inject->ce_sep ce_detect UV Detection ce_sep->ce_detect ce_quant Quantification ce_detect->ce_quant

A comparison of the key experimental steps in each analytical workflow.

Detailed Experimental Protocols

The following are proposed starting protocols for the quantification of this compound using the four analytical techniques. Optimization of these methods may be required for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of 2-FBSA.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of 2-FBSA (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-FBSA in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2-FBSA in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Quantification: Generate a calibration curve by plotting the peak area of the 2-FBSA standards against their known concentrations. Determine the concentration of 2-FBSA in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • A gradient elution may be employed for optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Monitored Ions: Monitor the deprotonated molecule [M-H]⁻ of 2-FBSA (m/z 185.0) and one or two characteristic fragment ions for confirmation.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but using mobile phase A as the diluent.

  • Quantification: Create a calibration curve using the peak areas of the primary monitored ion from the 2-FBSA standards.

UV-Vis Spectrophotometry

This technique provides a simple and rapid method for the quantification of 2-FBSA in relatively simple sample matrices.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which 2-FBSA is stable and exhibits a distinct absorption maximum (e.g., deionized water or a suitable buffer).

  • Analytical Wavelength: The wavelength of maximum absorbance (λmax) for 2-FBSA, determined by scanning a standard solution.

  • Standard Preparation: Prepare a stock solution of 2-FBSA in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range of the instrument (e.g., 2 - 25 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the established calibration range.

  • Quantification: Measure the absorbance of the standards and the sample at the λmax. Construct a calibration curve and determine the concentration of 2-FBSA in the sample.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent volumes, making it a cost-effective and powerful analytical tool.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, 20 mM sodium borate (B1201080) buffer at a pH that ensures 2-FBSA is in its anionic form (e.g., pH 9.2).

  • Applied Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Standard and Sample Preparation: Dissolve standards and samples in the BGE or a compatible low-conductivity buffer.

  • Quantification: Generate a calibration curve by plotting the peak area or height against the concentration of the 2-FBSA standards.

Cross-Validation of Analytical Results

Cross-validation is a critical step to ensure the consistency and reliability of analytical data when using different methods.[1] It involves analyzing the same set of samples using two or more validated methods and comparing the results. The acceptance criteria for cross-validation typically require that the results from the different methods agree within a predefined percentage.

start Prepare Homogeneous Sample Set method1 Analyze with Method A (e.g., HPLC-UV) start->method1 method2 Analyze with Method B (e.g., LC-MS) start->method2 results1 Obtain Results A method1->results1 results2 Obtain Results B method2->results2 compare Compare Results (Statistical Analysis) results1->compare results2->compare decision Results Comparable? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

A logical workflow for the cross-validation of two analytical methods.

Conclusion

The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV is a robust and reliable method suitable for routine quality control applications.

  • LC-MS provides the highest sensitivity and selectivity, making it the method of choice for trace analysis and in complex matrices.

  • UV-Vis Spectrophotometry offers a simple and rapid screening tool for less complex samples.

  • Capillary Electrophoresis is a high-efficiency technique that is particularly useful when sample volume is limited.

A thorough validation of the chosen method is essential to ensure the accuracy and reliability of the analytical results. Furthermore, cross-validation against an alternative method is recommended to provide a higher level of confidence in the data.

References

Safety Operating Guide

Proper Disposal of 2-Formylbenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Formylbenzenesulfonic acid is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals. Note that safety data sheets for this compound can vary, with some classifying it as a hazardous substance and others not. Therefore, it is prudent to handle it with care, adhering to the safety protocols outlined below.

Hazard and Safety Summary

This compound and its sodium salt are chemicals that require careful handling. Some safety data sheets indicate that it can be irritating to the eyes, respiratory system, and skin.[1] Always consult the specific Safety Data Sheet (SDS) for the material in use and adhere to institutional and local regulations.

Hazard Classification Recommended Personal Protective Equipment (PPE)
Irritant (Eyes, Skin, Respiratory)Chemical-resistant gloves (e.g., nitrile), Safety glasses with side shields or goggles, Lab coat.[2]
Dust Inhalation HazardNIOSH-approved respirator (e.g., N95) if dust generation is likely.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Area Evacuation and Security : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assess the Spill : Determine the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Cleanup of Dry Spills :

    • Gently sweep or scoop the material to avoid creating dust.

    • Place the collected material into a sealed, labeled container for disposal.[2][3]

  • Decontamination :

    • Thoroughly wash the spill area with soap and large amounts of water.

    • Prevent runoff from entering drains or waterways.[1][2]

Step-by-Step Disposal Procedure

All waste must be handled in accordance with local, state, and federal regulations.[1] Do not mix this chemical with other waste streams.

  • Containerization :

    • Collect solid waste in a designated, labeled hazardous waste container. Avoid generating dust during transfer.

    • If the compound is in a solution, collect it in a labeled, sealed container designated for hazardous chemical waste.

    • If the original container is compromised, transfer the waste to a new, compatible container (e.g., polyethylene (B3416737) or polypropylene) and label it appropriately.[1][2]

  • Storage Pending Disposal :

    • Store the sealed waste container in a cool, dry, and well-ventilated area.

    • The storage area should be clearly marked as a hazardous waste accumulation site and be away from incompatible materials such as oxidizing agents.[1][2][4]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[2][3]

    • Provide the full chemical name and any available hazard information to the disposal company.

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe waste_generation Waste Generated? ppe->waste_generation spill Spill Occurs? ppe->spill No Waste waste_generation->spill No containerize Containerize Waste in Labeled, Sealed Container waste_generation->containerize Yes end_disposal End of Disposal Cycle spill->end_disposal No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes storage Store in Designated Hazardous Waste Area containerize->storage disposal_pickup Arrange for Pickup by Licensed Disposal Company storage->disposal_pickup disposal_pickup->end_disposal spill_waste Containerize Spill Waste spill_cleanup->spill_waste spill_waste->storage

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.